molecular formula C10H16N2 B1274616 (2-Amino-2-phenylethyl)dimethylamine CAS No. 31788-88-2

(2-Amino-2-phenylethyl)dimethylamine

Cat. No.: B1274616
CAS No.: 31788-88-2
M. Wt: 164.25 g/mol
InChI Key: NPGAXSHDDOESHB-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)dimethylamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine
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InChI

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAXSHDDOESHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390162
Record name (2-Amino-2-phenylethyl)dimethylamine
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-88-2
Record name N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine
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Record name (2-Amino-2-phenylethyl)dimethylamine
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Record name (2-amino-2-phenylethyl)dimethylamine
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Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-2-phenylethyl)dimethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-2-phenylethyl)dimethylamine, also known as N',N'-dimethyl-1-phenylethane-1,2-diamine, is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a thorough and practical resource.

Chemical Structure and Identification

This compound is a chiral diamine featuring a phenyl group and two amine functionalities. Its structure consists of a phenylethylamine backbone with two methyl groups on the terminal nitrogen atom.

Structure:

Synonyms: N',N'-dimethyl-1-phenylethane-1,2-diamine CAS Number: 31788-88-2 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data is compiled from chemical supplier databases.

PropertyValueReference
Molecular Weight 164.25 g/mol
Density 0.983 g/cm³
Boiling Point 238.2 °C at 760 mmHg
Flash Point 91.2 °C

Synthesis and Purification

Representative Experimental Protocol: Catalytic Asymmetric Diamination

This protocol is based on established methods for the synthesis of chiral 1,2-diamines from styrenes.[1]

Materials:

  • Styrene

  • Chirally modified aryliodine(I) catalyst (e.g., 20 mol%)

  • 3-Chloroperbenzoic acid (m-CPBA) (2.0 equiv)

  • Bismesylimide (2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP)/Acetonitrile (MeCN)

  • Dichloromethane

  • Saturated aqueous solution of sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the chirally modified aryliodine(I) catalyst and bismesylimide.

  • Add the HFIP/MeCN solvent mixture and stir the solution at room temperature for 10 minutes.

  • Add styrene to the reaction mixture.

  • Cool the reaction mixture to 0 °C and add m-CPBA portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-diamine.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Purification

Purification of diamine compounds can be achieved through various chromatographic techniques. HPLC is a common method for the separation and purification of amines.

Representative HPLC Purification Protocol:

A general approach for the purification of diamines involves pre-column derivatization followed by HPLC analysis.

  • Derivatization: The amine sample is mixed with a derivatizing agent (e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester) in a suitable buffer and heated to ensure complete reaction.

  • HPLC Analysis: The derivatized sample is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.[2] The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. Therefore, representative data for structurally similar N-substituted phenylethylenediamines are presented here as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a related N-substituted phenylethylenediamine would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the ethyl chain, and the protons of the N-methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the ethylenediamine backbone, and the N-methyl groups. The chemical shifts of these signals can be influenced by the electronic environment of the carbon atoms.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of phenethylamine derivatives in mass spectrometry is often characterized by cleavage of the bonds adjacent to the nitrogen atom.[6] Common fragmentation pathways for phenethylamines include the loss of an amino group (NH₃) from the protonated molecule.[7]

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on its structural similarity to other substituted phenethylamines, some potential areas of biological relevance can be hypothesized. Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on the central nervous system.[8][9]

Potential Areas of Interest:

  • Monoamine Neurotransmitter Systems: Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[9] They can act as releasing agents or reuptake inhibitors for these neurotransmitters.[9][10]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, a receptor involved in regulating monoamine neurotransmission.[9] It is plausible that this compound could also interact with this receptor.

  • 5-HT₂A Receptor: Many phenethylamine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs.[11]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenethylamine derivative acting as a monoamine releasing agent.

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MAO Monoamine Oxidase Transporter Monoamine Transporter (DAT, NET, SERT) Monoamine Monoamine (DA, NE, 5-HT) Transporter->Monoamine Reuptake Synapse Synapse Precursor Precursor (e.g., Tyrosine) Precursor->Monoamine Synthesis Monoamine->VMAT2 Monoamine->MAO Metabolism Compound This compound (Hypothetical Agent) Compound->Transporter Reuptake Inhibition (Hypothetical) Compound->Vesicle Release (Hypothetical) Receptor Postsynaptic Receptor Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Hypothetical signaling pathway of a monoamine releasing agent.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of a chiral diamine like this compound is depicted below.

Synthesis_Workflow Start Starting Materials (Styrene, Catalyst, etc.) Reaction Asymmetric Diamination Reaction Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Analysis1 TLC/LC-MS Monitoring Reaction->Analysis1 Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis2 Chiral HPLC Analysis Purification->Analysis2 Analysis3 Spectroscopic Characterization (NMR, MS) Pure->Analysis3

Caption: General workflow for synthesis and purification.

Safety Information

This compound is classified as an irritant.

  • Risk Codes: R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes).

  • Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection).

  • Hazard Symbols: Xi (Irritant).

Conclusion

This compound is a chiral diamine with potential for use as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While specific experimental and biological data for this compound are limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. Further research is needed to fully elucidate its chemical and biological properties and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine, a valuable diamine ligand and synthetic intermediate. The primary focus of this document is the Eschweiler-Clarke reaction, a robust and widely used method for the N,N-dimethylation of primary amines. This guide details the experimental protocol, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Pathway: Eschweiler-Clarke Reaction

The synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine is efficiently achieved through the Eschweiler-Clarke reaction, a reductive amination process.[1][2][3] This one-pot reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by formic acid to yield the tertiary amine.[4] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1]

The overall reaction is as follows:

Eschweiler-Clarke Reaction 1-phenyl-1,2-ethanediamine 1-phenyl-1,2-ethanediamine Product N,N-dimethyl-1-phenyl-1,2-ethanediamine 1-phenyl-1,2-ethanediamine->Product Heat Formaldehyde_Formic_Acid Formaldehyde, Formic Acid Formaldehyde_Formic_Acid->Product

Caption: Synthetic scheme for N,N-dimethyl-1-phenyl-1,2-ethanediamine.

Experimental Protocol

This section provides a detailed methodology for the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine via the Eschweiler-Clarke reaction.

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )
1-phenyl-1,2-ethanediamineC₈H₁₂N₂136.19
Formaldehyde (37% aq. solution)CH₂O30.03
Formic Acid (98-100%)HCOOH46.03
Dichloromethane (DCM)CH₂Cl₂84.93
Sodium Hydroxide (NaOH)NaOH40.00
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Hydrochloric Acid (HCl)HCl36.46

2.2. Reaction Procedure

A general procedure for the Eschweiler-Clarke reaction is as follows:[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-ethanediamine (1.0 eq) in a minimal amount of a suitable solvent, or if the amine is a liquid, it can be used neat.

  • Reagent Addition: To the stirred amine, add formic acid (excess, e.g., 5.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, excess, e.g., 5.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C for several hours (e.g., 8-18 hours).[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a solution of hydrochloric acid (e.g., 1M HCl) to quench any remaining formaldehyde and formic acid.

    • Wash the aqueous layer with an organic solvent such as dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous layer to a pH greater than 11 with a strong base, such as sodium hydroxide, to deprotonate the amine product.

    • Extract the product into an organic solvent like DCM (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1-phenyl-1,2-ethanediamine Add_Reagents Add Formic Acid and Formaldehyde Start->Add_Reagents Heat Heat (80-100 °C) Add_Reagents->Heat Cool Cool to RT Heat->Cool Quench Quench with HCl Cool->Quench Wash Wash with DCM Quench->Wash Basify Basify with NaOH Wash->Basify Extract Extract with DCM Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Distill Vacuum Distillation Filter_Concentrate->Distill

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of N,N-dimethyl-1-phenyl-1,2-ethanediamine.

ParameterValueReference
Reactant Molar Ratios
1-phenyl-1,2-ethanediamine1.0 eq[4]
Formic Acid> 2.0 eq[1]
Formaldehyde> 2.0 eq[1]
Reaction Conditions
Temperature80-100 °C[3][4]
Reaction Time8-18 h[4]
Yield
Expected Yield>80%[3]
Product Characterization
Molecular FormulaC₁₀H₁₆N₂[5]
Molecular Weight164.25 g/mol [5]
Boiling Point115-116 °C at 5 mmHg
AppearanceLiquid

Characterization Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group, the methylene protons of the ethylenediamine backbone, and the singlet for the N,N-dimethyl group.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the methine carbon, the methylene carbon, and the methyl carbons of the dimethylamino group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethyl-1-phenyl-1,2-ethanediamine is expected to exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (primary amine if reaction is incomplete)
~3020-3080C-H stretch (aromatic)
~2940-2980C-H stretch (aliphatic)
~2780-2820C-H stretch (N-CH₃)
~1600, 1495, 1450C=C stretch (aromatic ring)
~1030-1250C-N stretch

Purification

5.1. Vacuum Distillation

Due to its relatively high boiling point, N,N-dimethyl-1-phenyl-1,2-ethanediamine is best purified by vacuum distillation. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. The boiling point is reported to be 115-116 °C at 5 mmHg.

5.2. Recrystallization as a Salt

An alternative high-purity purification method involves converting the amine product to its salt, typically the hydrochloride salt, by treating the free base with hydrochloric acid. The resulting salt can then be purified by recrystallization from a suitable solvent system. The pure amine can be regenerated by treatment with a base.

Purification_Logic Crude_Product Crude Product High_Boiling High Boiling Point? Crude_Product->High_Boiling Vacuum_Distillation Vacuum Distillation High_Boiling->Vacuum_Distillation Yes Salt_Formation Salt Formation (e.g., with HCl) High_Boiling->Salt_Formation Alternative Pure_Product Pure Product Vacuum_Distillation->Pure_Product Recrystallization Recrystallization Salt_Formation->Recrystallization Liberate_Amine Liberate Free Amine (Base) Recrystallization->Liberate_Amine Liberate_Amine->Pure_Product

Caption: Decision tree for the purification of the target compound.

Safety Considerations

  • Formic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The reaction should be performed in a well-ventilated area.

  • Amines can be irritants and should be handled with care.

References

The CNS Mechanism of Action of (2-Amino-2-phenylethyl)dimethylamine: A Technical Guide Based on Structurally Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases yielded no specific pharmacological data regarding the mechanism of action of (2-Amino-2-phenylethyl)dimethylamine (also known as N,N-dimethyl-1-phenyl-1,2-ethanediamine) in the Central Nervous System (CNS). Therefore, this technical guide provides an in-depth overview of the established and emerging CNS mechanisms of action for closely related and structurally similar phenethylamine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological profile of this compound class.

Introduction to Phenethylamines and their CNS Activity

The 2-phenethylamine scaffold is a core structure in a multitude of endogenous neurochemicals, psychoactive substances, and therapeutic agents.[1][2] Its presence in key neurotransmitters like dopamine, norepinephrine, and epinephrine underscores its fundamental role in CNS function.[1][2] The pharmacological activity of phenethylamine derivatives is diverse and can be significantly altered by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amino group. Generally, these compounds act as modulators of monoaminergic neurotransmission through various mechanisms, including interaction with trace amine-associated receptors (TAARs), influence on neurotransmitter release and reuptake, and direct receptor agonism.[3][4]

Primary Molecular Targets and Mechanisms of Action

The CNS effects of phenethylamine derivatives are primarily attributed to their interactions with the following molecular targets:

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

A primary mechanism for many phenethylamines, including N,N-dimethylphenethylamine (a close structural analog), is potent agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[3] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems.[3] Its activation provides a modulatory influence on dopamine and norepinephrine signaling.[3] This interaction is a key aspect of the neurochemical profile of many substituted phenethylamines.[3]

Neurotransmitter Release and Reuptake Inhibition

Phenethylamines are known to induce the release of key monoamine neurotransmitters. Studies on phenethylamine (PEA) and its derivatives have demonstrated their ability to enhance the stimulation-induced release of norepinephrine, dopamine, and serotonin from brain tissue.[5] This effect is thought to be a primary mechanism for their stimulant properties. At higher concentrations, they can also displace catecholamines from their storage sites.[5]

Furthermore, some phenethylamine derivatives can inhibit the reuptake of neurotransmitters, particularly dopamine, by interacting with the dopamine transporter (DAT).[4] This action increases the synaptic concentration of dopamine and contributes to their overall CNS effects.[4]

Adrenergic Receptor Interaction

While the primary effects are on monoaminergic release and TAAR1 agonism, some phenethylamines exhibit direct, albeit weak, agonist activity at certain adrenergic receptors, which are key components of the norepinephrine signaling pathway.[3]

Influence on Ion Channels

Some studies on phenethylamine and tyramine have shown that they can enhance the slow inward Ca2+ current at low concentrations and inhibit it at higher concentrations.[5] This suggests a modulatory role on voltage-gated calcium channels, which could influence neurotransmitter release.[5]

Quantitative Data on Related Phenethylamines

The following table summarizes quantitative data from studies on phenethylamine (PEA) and related compounds to provide a comparative overview of their potency and effects.

CompoundAssaySystemEffectConcentration/PotencyReference
Phenethylamine (PEA)Neurotransmitter ReleaseIsolated Rat Brain StemEnhanced release of 3H-noradrenaline, 3H-dopamine, and 3H-serotoninNot specified[5]
Phenethylamine (PEA)Smooth Muscle ContractionPerfused Rabbit Central Ear ArteryEnhancement of stimulation-induced contractions0.2-0.8 µg/mL[5]
Phenethylamine (PEA)Smooth Muscle TonePerfused Rabbit Central Ear ArteryIncrease in smooth muscle tone (noradrenaline displacement)4-6 µg/mL[5]
Phenethylamine (PEA)Ion Channel ActivityFrog Heart Sino-auricular FibersEnhancement of Ca2+ influx0.05-4 µg/mL[5]
Phenethylamine (PEA)Ion Channel ActivityFrog Heart Sino-auricular FibersInhibition of Ca2+ influx8 µg/mL[5]
Phenethylamine (PE)Neurotransmitter ReleaseRat Striatum SlicesStimulated release of radiolabelled dopamine and serotonin0.8, 8.0 µM[6]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for assessing the mechanism of action of phenethylamine derivatives.

In Vitro Neurotransmitter Release Assay

This protocol is a generalized representation of methods used to assess the effects of compounds on neurotransmitter release from brain tissue slices.[5][6]

  • Tissue Preparation: Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold Krebs solution. The striatum or brain stem is dissected and sliced into 300-400 µm sections using a tissue chopper or vibratome.

  • Preloading with Radiolabeled Neurotransmitter: The brain slices are incubated in Krebs solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) for a specified period (e.g., 30 minutes) to allow for uptake into nerve terminals.

  • Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with fresh Krebs solution to wash out excess radiolabel.

  • Stimulation and Compound Application: The slices are stimulated electrically (e.g., with platinum electrodes) or chemically (e.g., with high potassium concentration) to evoke neurotransmitter release. The test compound (a phenethylamine derivative) is added to the superfusion medium at various concentrations before and during the stimulation period.

  • Fraction Collection and Analysis: Superfusate fractions are collected at regular intervals, and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total tissue content of the radiolabel. The effect of the test compound is then calculated by comparing the release in the presence and absence of the compound.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a typical experimental workflow for investigating the CNS mechanism of action of phenethylamine derivatives.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound (or related phenethylamine) TAAR1 TAAR1 PEA->TAAR1 Agonist DAT Dopamine Transporter (DAT) Norepinephrine Transporter (NET) PEA->DAT Inhibits/Reverses Ca_channel Voltage-gated Ca²⁺ Channel PEA->Ca_channel Modulates DA_vesicle Dopamine Vesicle PEA->DA_vesicle Displaces DA AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->DAT Phosphorylates (Internalization/Reversal) VMAT2 VMAT2 DA_release Dopamine Release Ca_channel->DA_release Triggers DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect

Caption: Potential signaling pathways of phenethylamine derivatives in a dopaminergic neuron.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assays (TAAR1, DAT, NET, 5-HT Transporters) functional_assays Functional Assays (cAMP accumulation, Ca²⁺ flux) receptor_binding->functional_assays Characterize functional activity neurotransmitter_release Neurotransmitter Release Assays (Brain Slices/Synaptosomes) functional_assays->neurotransmitter_release Investigate downstream effects brain_slice_electro Brain Slice Electrophysiology neurotransmitter_release->brain_slice_electro Assess neuronal excitability microdialysis In Vivo Microdialysis (Measure neurotransmitter levels) brain_slice_electro->microdialysis Correlate with in vivo release behavioral_studies Behavioral Studies (Locomotor activity, etc.) microdialysis->behavioral_studies Link to behavioral outcomes

Caption: A typical experimental workflow for characterizing the CNS mechanism of action.

References

The Phenethylamine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenethylamine backbone, a simple aromatic ring attached to an ethylamine side chain, represents one of the most privileged scaffolds in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of a vast and diverse class of therapeutic agents. This technical guide provides a comprehensive review of phenethylamine derivatives, focusing on their structure-activity relationships (SAR), key experimental protocols for their evaluation, and the signaling pathways they modulate.

Therapeutic Landscape of Phenethylamine Derivatives

Phenethylamine and its derivatives exert their effects primarily through modulation of monoamine neurotransmitter systems, including those of dopamine, norepinephrine (noradrenaline), and serotonin. Consequently, their therapeutic applications are concentrated in the treatment of neuropsychiatric and cardiovascular disorders.

Neuropsychiatric Disorders: The ability of phenethylamine derivatives to cross the blood-brain barrier and interact with central nervous system (CNS) receptors makes them invaluable in neurology and psychiatry. They are utilized as stimulants for attention-deficit/hyperactivity disorder (ADHD), antidepressants, and antipsychotics. The prototypical CNS stimulant, amphetamine, is a classic example of a phenethylamine derivative.

Cardiovascular and Pulmonary Conditions: In peripheral tissues, phenethylamine derivatives that target adrenergic receptors are employed to treat conditions such as hypertension, asthma, and heart failure. For instance, β-blockers, a class of drugs widely used to manage cardiovascular diseases, are often based on the phenethylamine structure.[1]

Quantitative Analysis of Structure-Activity Relationships

The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to substitutions on the aromatic ring, the ethylamine side chain, and the terminal amino group. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates with improved potency and selectivity.

Adrenergic Receptor Ligands

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine and epinephrine. They are subdivided into α and β types, each with further subtypes. Phenethylamine derivatives can act as agonists or antagonists at these receptors.

Table 1: Binding Affinities (Ki) and Potencies (EC50) of Phenethylamine Derivatives at Adrenergic Receptors

CompoundReceptor SubtypeKi (nM)EC50 (nM)Reference
Norepinephrineα1A1306.5[2]
α2A1.6630[3]
β1830-
β2230-
Epinephrineα1A426.1[2]
α2A1.472[3]
β138-
β220-
Phenylephrineα1A16011000[2]
Isoproterenolβ147-
β228-
p-Synephrineα1A180002400[2]
p-Octopamineα1A3200011000[2]
Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signaling. Inhibition of DAT leads to increased extracellular dopamine levels and is a key mechanism for many stimulants and antidepressants.

Table 2: Inhibitory Potency (IC50) of Phenethylamine Derivatives at the Dopamine Transporter (DAT)

CompoundIC50 (nM)Reference
Dopamine1,500
Amphetamine41
Methamphetamine24.5
Methylphenidate14.1
Cocaine261
Serotonin (5-HT) Receptor Ligands

Serotonin receptors are another major class of GPCRs in the CNS, and they are implicated in a wide range of physiological and psychological processes. Phenethylamine derivatives can exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is associated with the psychedelic effects of some derivatives.

Table 3: Binding Affinities (Ki) of Phenethylamine Derivatives at the 5-HT2A Receptor

CompoundKi (nM)Reference
Serotonin1,300
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)4.8
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)5.1
DOI (2,5-Dimethoxy-4-iodoamphetamine)0.8
Mescaline (3,4,5-Trimethoxyphenethylamine)4,000

Key Experimental Protocols

The development and characterization of novel phenethylamine derivatives rely on a suite of standardized experimental procedures. Below are detailed methodologies for common assays used to assess their pharmacological properties.

Synthesis of Substituted Phenethylamines via Nitroalkene Reduction

A general and versatile method for the synthesis of phenethylamine derivatives involves the Henry reaction of a substituted benzaldehyde with a nitroalkane, followed by reduction of the resulting nitroalkene.

Protocol:

  • Henry Reaction: To a solution of the substituted benzaldehyde (1.0 eq) and nitroalkane (1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add a base catalyst (e.g., ammonium acetate, ethylenediammonium diacetate, or a primary amine like butylamine) (0.1-0.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated β-nitrostyrene derivative by filtration. Wash the solid with a cold solvent and dry.

  • Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (3-4 eq), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

  • Slowly add the β-nitrostyrene derivative (1.0 eq) to the reducing agent suspension, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with heating until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to yield the crude phenethylamine derivative.

  • Purify the product by distillation, crystallization, or column chromatography as appropriate.

Radioligand Binding Assay for Receptor Affinity Determination

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

  • Competition Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Reuptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing the dopamine transporter.

Protocol:

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) in an appropriate medium.

  • Assay Procedure: Seed the cells into a 96-well plate and allow them to adhere.

  • Wash the cells with a pre-warmed uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period at 37°C.[4]

  • Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well and incubate for a defined time (e.g., 5-10 minutes) at 37°C.[4]

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[4]

  • Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials.

  • Add a scintillation cocktail and quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.[4]

  • Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the action of phenethylamine derivatives and the experimental procedures used to study them can be greatly facilitated by visual representations.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Phenethylamine derivatives that target adrenergic and serotonin receptors typically initiate their effects through the activation of G protein-coupled receptors. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_membrane Plasma Membrane Receptor GPCR (e.g., Adrenoceptor, 5-HT Receptor) G_Protein G Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger 4. Production Ligand Phenethylamine Derivative Ligand->Receptor 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.

Dopamine Transporter (DAT) Functional Cycle

The following diagram illustrates the key steps in the transport of dopamine by the dopamine transporter and its inhibition by phenethylamine-based drugs.

DAT_Cycle cluster_membrane Presynaptic Membrane DAT_out DAT (Outward-facing) DAT_in DAT (Inward-facing) DAT_out->DAT_in 2. Translocation DAT_in->DAT_out 4. Reorientation Dopamine_int Dopamine (Cytosol) DAT_in->Dopamine_int 3. Release Dopamine_ext Dopamine (Synaptic Cleft) Dopamine_ext->DAT_out 1. Binding Inhibitor Phenethylamine Inhibitor Inhibitor->DAT_out Inhibition

Caption: Simplified functional cycle of the dopamine transporter (DAT).

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the major steps involved in performing a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding of the medicinal chemistry of phenethylamine derivatives. The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships and the application of robust experimental protocols, will continue to drive the discovery of novel therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide on the Stereochemistry of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine of significant interest in synthetic chemistry and drug development. Its stereospecific structure makes it a valuable building block and ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structural properties, and general approaches to its synthesis and stereochemical analysis.

Physicochemical Properties

The fundamental properties of N',N'-dimethyl-1-phenylethane-1,2-diamine are summarized below. It is crucial to note the absence of a reported specific rotation for the (1S)-enantiomer in publicly accessible literature, a key parameter for its stereochemical characterization.

PropertyValue
IUPAC Name (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
CAS Number 702699-84-1
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Appearance Light yellow to yellow solid-liquid mixture
Boiling Point 238.2 °C at 760 mmHg
Density 0.983 g/cm³
Specific Rotation ([α]D) Data not available

Stereochemistry

The stereochemistry of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is defined by the chiral center at the first carbon atom (C1) of the ethane backbone, which is bonded to the phenyl group. The "(1S)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The presence of this single, well-defined stereocenter is the basis for its application in asymmetric synthesis, where it can be used to induce chirality in new molecules.

General Synthetic Approach

The stereoselective synthesis of chiral diamines like (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a critical process for obtaining enantiomerically pure material. While a specific protocol for this compound is not available, a general and common strategy involves the reductive amination of a chiral precursor.

The following flowchart illustrates a generalized synthetic workflow for producing a chiral diamine, which could be adapted for the synthesis of the target molecule.

G cluster_0 General Synthetic Workflow start Chiral Phenylglycinol Derivative (Starting Material) step1 Protection of Amino Group start->step1 step2 Oxidation of Hydroxyl Group to Aldehyde step1->step2 step3 Reductive Amination with Dimethylamine step2->step3 step4 Deprotection of the Primary Amino Group step3->step4 end_product (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine step4->end_product

Caption: A generalized workflow for the synthesis of a chiral diamine.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and chiral analysis of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine are not available in the reviewed literature. However, for researchers and drug development professionals, the following sections outline the general methodologies that would be employed.

General Protocol for Stereoselective Synthesis

A plausible synthetic route would start from an enantiomerically pure precursor, such as (S)-phenylglycinol.

  • Protection: The primary amine of (S)-phenylglycinol would be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction in subsequent steps.

  • Oxidation: The primary alcohol would then be oxidized to an aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).

  • Reductive Amination: The resulting chiral aldehyde would undergo reductive amination with dimethylamine. This is a key step where the second amine group is introduced. A variety of reducing agents can be used, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Deprotection: Finally, the protecting group on the first amine would be removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the desired (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine.

General Protocol for Stereochemical Analysis by Chiral HPLC

To determine the enantiomeric excess (e.e.) of the synthesized diamine, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Column Selection: A chiral stationary phase (CSP) is essential. For diamines, polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape.

  • Detection: UV detection is commonly used, typically at a wavelength where the phenyl group absorbs (around 254 nm).

  • Analysis: The racemic mixture of the diamine would first be injected to determine the retention times of both the (1S) and (1R) enantiomers. Subsequently, the synthesized sample is injected, and the peak areas of the two enantiomers are integrated to calculate the enantiomeric excess.

The logical relationship for developing a chiral HPLC method is depicted in the following diagram.

G cluster_1 Chiral HPLC Method Development compound Racemic Diamine Standard column_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) compound->column_selection mobile_phase Optimize Mobile Phase (Hexane/Isopropanol + Amine) column_selection->mobile_phase detection Set UV Detection Wavelength (e.g., 254 nm) mobile_phase->detection analysis Analyze Sample and Calculate e.e. detection->analysis

Caption: Logical workflow for chiral HPLC method development.

Applications in Drug Development

Chiral diamines are crucial in drug development for several reasons:

  • Asymmetric Catalysis: They serve as chiral ligands for metal catalysts in a wide range of asymmetric reactions, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

  • Chiral Auxiliaries: They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed.

  • Building Blocks: Enantiopure diamines can be integral parts of the final API structure, where their specific stereochemistry is essential for biological activity.

Conclusion

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine is a molecule with significant potential in stereoselective synthesis and pharmaceutical research. While specific quantitative data on its stereochemical properties and detailed experimental protocols are not widely reported, this guide provides a framework for understanding its stereochemistry and outlines the general methodologies for its synthesis and analysis. Further research to fully characterize this compound and develop robust, scalable synthetic routes would be highly beneficial to the scientific community.

Physical and chemical properties of (2-Amino-1-phenylethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The fundamental chemical and physical properties of (2-Amino-1-phenylethyl)dimethylamine are summarized below. It is noteworthy that experimental data for several key properties, such as melting point and solubility, are not consistently reported in publicly accessible databases. The data presented is a consolidation of available information.

Table 1: Physical and Chemical Properties of (2-Amino-1-phenylethyl)dimethylamine

PropertyValueSource(s)
IUPAC Name N,N-dimethyl-1-phenylethane-1,2-diamine[1]
CAS Number 6342-21-8[1][2][3]
Molecular Formula C₁₀H₁₆N₂[1][2][3]
Molecular Weight 164.25 g/mol [1][2][3]
Appearance Light yellow liquid[2][3]
Boiling Point 238.2 °C at 760 mmHg (for CAS 31788-88-2, a potential isomer)
Melting Point Data not available
Density 0.983 g/cm³ (for CAS 31788-88-2, a potential isomer)
pKa (predicted) 8.86 ± 0.10
Solubility Data not available
Storage Conditions 0-8°C[2][3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (2-Amino-1-phenylethyl)dimethylamine are not currently available in the searched scientific literature. However, based on general organic chemistry principles for similar diamine compounds, a hypothetical workflow is presented.

General Synthetic Approach

The synthesis of vicinal diamines can often be achieved through methods such as the ring-opening of aziridines or the reduction of α-amino ketoximes. A potential synthetic route is outlined in the workflow diagram below.

G cluster_synthesis General Synthesis Workflow Start Styrene Oxide Intermediate 2-(Dimethylamino)-1-phenylethanol Start->Intermediate Ring Opening Reagent1 Dimethylamine Reagent1->Intermediate Intermediate2 Oxime Intermediate Intermediate->Intermediate2 Reaction Reagent2 Aminating Agent (e.g., NH2OH) Reagent2->Intermediate2 Product (2-Amino-1-phenylethyl)dimethylamine Intermediate2->Product Reduction Reduction Reduction (e.g., H2/Pd-C) Reduction->Product

A potential synthetic pathway for (2-Amino-1-phenylethyl)dimethylamine.
Purification

Purification of the crude product would likely involve standard laboratory techniques.

G cluster_purification General Purification Workflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Chromatography Column Chromatography (Silica gel, appropriate eluent) Concentration->Chromatography Pure Pure Product Chromatography->Pure

A general purification scheme for an amine product.
Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR for structural elucidation.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify characteristic functional groups (e.g., N-H, C-N, aromatic C-H).
High-Performance Liquid Chromatography (HPLC) To determine purity.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield any specific information on the biological activity, pharmacological effects, or signaling pathways associated with (2-Amino-1-phenylethyl)dimethylamine. The biological effects of substituted phenylethylamines are highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine backbone. Therefore, it is not possible to extrapolate the biological activity of this specific compound from the broader class of phenylethylamines without experimental data.

For drug development professionals, this represents an unexplored area of chemical space. Should this molecule be considered for further investigation, a logical workflow for initial biological screening is proposed below.

G cluster_screening Biological Screening Workflow Compound (2-Amino-1-phenylethyl)dimethylamine Primary Primary Screening (e.g., Receptor Binding Assays for CNS targets) Compound->Primary Hit Hit Identification Primary->Hit Secondary Secondary Assays (e.g., Functional Assays, Enzyme Inhibition) Hit->Secondary Active NoActivity No Significant Activity Hit->NoActivity Inactive Lead Lead Compound Secondary->Lead ADMET In vitro ADMET Profiling Lead->ADMET Optimization Lead Optimization ADMET->Optimization

A general workflow for initial biological evaluation.

Safety Information

According to available safety data sheets, (2-Amino-1-phenylethyl)dimethylamine is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also indicated to be air-sensitive.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

(2-Amino-1-phenylethyl)dimethylamine is a chemical entity for which basic identifying information is available. However, a thorough review of the scientific literature reveals a significant gap in the knowledge regarding its experimental physical properties, detailed synthetic and analytical protocols, and, most notably, its biological activity. This guide serves to consolidate the known data and to highlight the areas where further research is required to fully characterize this compound and explore its potential applications.

References

The Biological Activity of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine: An Analysis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine is a chiral organic compound recognized primarily for its role as a versatile intermediate in the synthesis of various biologically active molecules. Extensive review of the scientific literature and chemical databases indicates that while this compound is a crucial building block in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS), there is a notable absence of publicly available data on its own intrinsic biological activity. This technical guide summarizes the current understanding of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine, focusing on its application in medicinal chemistry and addressing the conspicuous lack of direct pharmacological data.

Introduction

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine, a derivative of phenethylamine, possesses a stereocenter that makes it a valuable chiral precursor in asymmetric synthesis. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds has led to its frequent use in the synthesis of novel therapeutic agents, especially in the realm of neurology and psychiatry. Commercial suppliers consistently market this compound as a drug intermediate for research and development purposes.[1][2]

Role in Synthesis of Bioactive Compounds

The principal application of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine is as a starting material or key intermediate in the synthesis of more complex molecules. Its utility is highlighted in the development of:

  • Central Nervous System (CNS) Drugs: The phenethylamine scaffold is a common feature in many CNS-active compounds. This intermediate is particularly useful for creating substances intended to treat neurological disorders.

  • Antidepressants and Psychoactive Compounds: Its structure lends itself to the synthesis of molecules that can modulate neurotransmitter systems, such as those involving serotonin and dopamine.

While the specific synthetic routes and the resulting final active compounds are often proprietary and detailed in patents rather than peer-reviewed biological studies, the consistent classification of this molecule as a "drug intermediate" underscores its importance in the pharmaceutical industry.

Analysis of Available Biological Data

A thorough search of scientific databases, including medicinal chemistry journals, pharmacological screening libraries, and patent literature, did not yield any specific quantitative data regarding the biological activity of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine itself. There is no publicly available information on parameters such as:

  • Receptor Binding Affinities (Ki)

  • Enzyme Inhibition Constants (IC50)

  • Functional Assay Potencies (EC50)

  • In vivo pharmacological effects

This lack of data strongly suggests that the compound is likely considered to be biologically inert or to have undesirable properties on its own, and its value lies solely in its utility as a synthetic precursor. It is common in drug discovery for such intermediates to not be fully characterized for their own biological effects, as the focus is on the final, more complex and potent, active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Considerations

The structure of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine can be seen as a basic scaffold from which medicinal chemists can build more complex molecules with desired pharmacological properties. The primary amine and the tertiary dimethylamine groups offer reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in the resulting derivatives. The phenyl group can also be substituted to modulate properties like lipophilicity and receptor interaction.

Logical Workflow for Utilizing N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine in Drug Discovery

The typical workflow for using this intermediate in a drug discovery program would involve a series of synthetic and analytical steps.

G General Workflow for a Chemical Intermediate in Drug Discovery A Procurement of N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine B Chemical Modification/ Derivative Synthesis A->B C Purification and Structural Characterization B->C D In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) C->D E Lead Compound Identification D->E F Further Optimization and In Vivo Testing E->F

References

In-Depth Technical Guide: Potential Therapeutic Applications of Dimethylaminophenylethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminophenylethylamine (DMAPEA) and its derivatives represent a compelling class of compounds with a broad spectrum of potential therapeutic applications. Structurally related to endogenous trace amines, these compounds exhibit significant activity at various G-protein coupled receptors, primarily trace amine-associated receptor 1 (TAAR1) and adrenergic receptors. This guide provides a comprehensive overview of the current understanding of DMAPEA compounds, including their synthesis, pharmacological activity, and potential therapeutic uses in disorders of the central nervous system (CNS), inflammation, and oncology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

The phenylethylamine scaffold is a fundamental pharmacophore present in numerous endogenous neurotransmitters and clinically significant drugs. Substitution on the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological profile of these molecules. The addition of a dimethylamino group to the phenylethylamine core gives rise to the dimethylaminophenylethylamine class of compounds, which have garnered increasing interest for their diverse biological activities.

Initially identified in some dietary supplements and used as flavoring agents, the therapeutic potential of DMAPEA derivatives is now being explored more systematically.[1] Their structural similarity to stimulants like methamphetamine has led to investigations of their CNS effects, while their interactions with key receptors involved in neurotransmission and cellular signaling suggest broader therapeutic possibilities.[2] This technical guide aims to consolidate the current knowledge on DMAPEA compounds, providing a resource for researchers and drug developers to explore their therapeutic potential.

Core Pharmacological Activity

The primary mechanism of action for many dimethylaminophenylethylamine compounds involves their interaction with trace amine-associated receptor 1 (TAAR1) and various subtypes of adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain, influencing the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.[3] Several DMAPEA derivatives have been identified as agonists at the TAAR1 receptor.[2][3] Activation of TAAR1 by these compounds can lead to a range of downstream effects, making it a promising target for the treatment of various neuropsychiatric disorders.

Adrenergic Receptor Activity

Dimethylaminophenylethylamine compounds also exhibit activity at adrenergic receptors, which are crucial in regulating a wide array of physiological processes, including cardiovascular function, smooth muscle contraction, and metabolism.[4][5] The specific subtype selectivity (α1, α2, β1, β2, β3) and the nature of the interaction (agonist or antagonist) can vary significantly between different DMAPEA derivatives, leading to diverse pharmacological effects.

Potential Therapeutic Applications

The unique pharmacological profile of dimethylaminophenylethylamine compounds suggests their potential utility in a variety of therapeutic areas.

Central Nervous System Disorders

The modulation of dopaminergic and serotonergic systems through TAAR1 agonism makes DMAPEA derivatives promising candidates for the treatment of CNS disorders. Preclinical studies with TAAR1 agonists have shown potential antipsychotic, anxiolytic, and antidepressant-like effects.[6] Specifically, TAAR1 activation can attenuate dopamine-dependent hyperlocomotion, a behavioral proxy for psychosis.[2][7] The development of selective TAAR1 agonists could offer novel therapeutic strategies for conditions like schizophrenia, with potentially fewer side effects than current antipsychotics that primarily target dopamine D2 receptors.[8][9]

Inflammatory Disorders

Emerging evidence suggests that certain DMAPEA derivatives possess anti-inflammatory properties. For instance, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects in preclinical models of thermal and chemical pain, as well as acute inflammatory arthritis.[10] The anti-inflammatory actions of these compounds may be mediated through the modulation of inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[11][12]

Oncology

The potential of dimethylaminophenylethylamine derivatives in cancer therapy is an area of growing interest. Certain synthetic analogs have shown potent antitumor activity. For example, dimethylaminomethyl-substituted curcumin derivatives have demonstrated effective inhibition of various tumor cell lines, including HepG2, SGC-7901, A549, and HCT-116.[13] Furthermore, some auristatin derivatives, which are potent microtubule inhibitors used in antibody-drug conjugates, incorporate a phenylethylamine moiety, highlighting the potential for this scaffold in developing novel anticancer agents.[14]

Antimicrobial Applications

Derivatives of diphenylamine, a structurally related class of compounds, have shown significant antimicrobial and antifungal activity.[15][16] While direct evidence for the antimicrobial effects of a wide range of dimethylaminophenylethylamine compounds is still emerging, the presence of the amino group and the aromatic ring suggests that these molecules could be explored for the development of new antimicrobial agents. Thiophene derivatives incorporating a dimethylaminoacryloyl group have also exhibited promising antimicrobial activity.[17]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological activity of select dimethylaminophenylethylamine and related compounds.

Table 1: TAAR1 Receptor Activity

CompoundReceptorAssay TypeSpeciesValueUnitReference
RO5166017mTAAR1cAMP AccumulationMouse1.62 ± 0.23nM (EC50)[18]
AP163TAAR1Agonist Activity-0.033 - 0.112µM (EC50)[2]
β-phenylethylamineTAAR1cAMP BRET AssayHuman5.8 ± 0.58 x 10–7M (EC50)[19]

Table 2: Adrenergic Receptor Activity

CompoundReceptor SubtypeAssay TypeSpeciesValueUnitReference
MephentermineAlpha-1aRadioligand BindingRat650nM (Ki)[3]

Experimental Protocols

TAAR1 Activation Assay (cAMP Accumulation)

This protocol outlines a cell-based assay to quantify the activation of TAAR1 by measuring the downstream accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing the TAAR1 of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Assay buffer (e.g., PBS or HBSS).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Test compound (dimethylaminophenylethylamine derivative).

  • Positive control (e.g., a known TAAR1 agonist).

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Plating: Culture HEK293-TAAR1 cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer to a density of 1 x 10^6 cells/mL. Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).[1]

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., picomolar to micromolar).[1]

  • Cell Stimulation: Add 10 µL of the diluted test compound to the respective wells. For the negative control, add 10 µL of assay buffer. Incubate the plate at room temperature for 30 minutes.[1]

  • cAMP Detection: Prepare the cAMP detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions. Add 10 µL of the cAMP-d2 working solution to each well, followed by 10 µL of the anti-cAMP-cryptate working solution. Incubate for 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition and Analysis: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm for HTRF). Calculate the assay ratio and plot it against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[1]

Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a dimethylaminophenylethylamine compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from tissue or cultured cells expressing the target adrenergic receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1).

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

  • Test compound (dimethylaminophenylethylamine derivative).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

  • 96-well microplate.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.[3]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by dimethylaminophenylethylamine compounds at TAAR1 and α1-adrenergic receptors.

TAAR1_Signaling DMAPEA DMAPEA Compound TAAR1 TAAR1 DMAPEA->TAAR1 binds G_protein Gs TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: TAAR1 signaling pathway initiated by a DMAPEA compound.

Adrenergic_Signaling DMAPEA DMAPEA Compound Adrenergic_R α1-Adrenergic Receptor DMAPEA->Adrenergic_R binds Gq_protein Gq Adrenergic_R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response mediates

Caption: α1-Adrenergic receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel dimethylaminophenylethylamine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., phenylethylamine) reaction Chemical Reaction (e.g., N-methylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Receptor Binding, Functional Assays) characterization->in_vitro Lead Compounds cell_based Cell-Based Assays (Cytotoxicity, Anti-inflammatory) in_vitro->cell_based in_vivo In Vivo Models (Animal models of disease) cell_based->in_vivo adme_tox ADME/Tox Studies in_vivo->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization Data for Optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis

Caption: Workflow for DMAPEA drug discovery and development.

Conclusion and Future Directions

Dimethylaminophenylethylamine compounds represent a versatile chemical scaffold with significant therapeutic potential across a range of diseases. Their ability to modulate key signaling pathways, particularly through TAAR1 and adrenergic receptors, opens up new avenues for drug discovery in CNS disorders, inflammation, and oncology. The data and protocols presented in this guide provide a foundation for researchers to further explore the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel DMAPEA derivatives.

Future research should focus on:

  • Synthesizing and screening a wider range of DMAPEA analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidating the detailed downstream signaling cascades activated by different DMAPEA derivatives at their respective receptors.

  • Conducting comprehensive in vivo studies in relevant animal models to validate the therapeutic potential of lead compounds for specific disease indications.

  • Investigating the potential for polypharmacology , where a single DMAPEA derivative might offer therapeutic benefits by modulating multiple targets simultaneously.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of compounds and translate these findings into novel and effective treatments for patients.

References

The Structure-Activity Relationship of Substituted Phenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted phenethylamines, a class of compounds with significant pharmacological interest due to their diverse effects on the central nervous system. The primary focus of this document is their interaction with serotonin receptors, particularly the 5-HT₂A receptor, a key target for psychedelic and antipsychotic drugs. This guide details the quantitative effects of structural modifications on receptor affinity and functional activity, provides comprehensive experimental protocols for their evaluation, and illustrates the key signaling pathways involved.

Quantitative Structure-Activity Relationship Data

The pharmacological profile of substituted phenethylamines is exquisitely sensitive to structural modifications. Alterations to the phenyl ring, the ethylamine side chain, and the terminal amine all contribute to significant changes in receptor binding affinity (Ki) and functional potency (EC₅₀). The following tables summarize key quantitative data for a range of substituted phenethylamines at the human 5-HT₂A receptor.

Table 1: 5-HT₂A Receptor Binding Affinities (Ki) of Substituted Phenethylamines

Compound4-Position SubstitutionN-SubstitutionKi (nM)
2C-H-H-H16
2C-D-CH₃-H~40
2C-E-CH₂CH₃-H~40
2C-I-I-H~19
2C-B-Br-H~10.84
2C-C-Cl-H~10.84
25H-NBOMe-H2-methoxybenzyl4.3
25B-NBOMe-Br2-methoxybenzyl0.29
25C-NBOMe-Cl2-methoxybenzyl0.817
25I-NBOMe-I2-methoxybenzyl0.13
25D-NBOMe-CH₃2-methoxybenzyl0.23
25E-NBOMe-CH₂CH₃2-methoxybenzyl0.16
25N-NBOMe-NO₂2-methoxybenzyl0.49

Table 2: 5-HT₂A Receptor Functional Potencies (EC₅₀) of Substituted Phenethylamines (Inositol Phosphate Assay)

Compound4-Position SubstitutionN-SubstitutionEC₅₀ (nM)
5-HT--~40
25H-NBOMe-H2-methoxybenzyl13.8
25B-NBOMe-Br2-methoxybenzyl1.0
25C-NBOMe-Cl2-methoxybenzyl0.9
25I-NBOMe-I2-methoxybenzyl0.51
25D-NBOMe-CH₃2-methoxybenzyl0.61
25E-NBOMe-CH₂CH₃2-methoxybenzyl0.52
25N-NBOMe-NO₂2-methoxybenzyl1.5
DOM4-CH₃, α-CH₃-H21.9

Experimental Protocols

The characterization of substituted phenethylamines relies on a variety of in vitro assays to determine their binding affinity and functional activity at specific receptor targets. The following are detailed methodologies for key experiments.

General Synthesis of 2,5-Dimethoxy-4-Substituted Phenethylamines

A common route for the synthesis of 2,5-dimethoxy-4-substituted phenethylamines involves the following steps[1][2][3][4]:

  • Friedel-Crafts Acylation: 1,4-dimethoxybenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield α-chloro-2,5-dimethoxyacetophenone.

  • Amination: The α-chloro-2,5-dimethoxyacetophenone is then reacted with an amine, such as ammonia or a primary amine, to introduce the amino group, forming an α-amino-2,5-dimethoxyacetophenone.

  • Reduction: The ketone is reduced to a hydroxyl group, and the α-amino ketone is subsequently reduced to the corresponding phenethylamine. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄).

  • N-Alkylation (for N-substituted derivatives): For the synthesis of N-benzyl derivatives (NBOMes), the primary phenethylamine is reacted with a substituted benzaldehyde, followed by reduction of the resulting imine, typically with sodium borohydride.

Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity

This assay determines the affinity (Ki) of a test compound for the 5-HT₂A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Mianserin or another suitable antagonist.

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT₂A receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membrane preparation to the wells.

    • Competition Binding: Add assay buffer, radioligand, serially diluted test compound, and cell membrane preparation to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP₁) Accumulation Functional Assay

This assay measures the agonist activity of a compound by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-coupled receptor activation.

Materials:

  • HEK-293 cells expressing the human 5-HT₂A receptor.

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

  • Test compounds.

  • IP₁ detection kit (e.g., HTRF-based kit).

  • White 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Cell Seeding: Seed the HEK-293 cells into 384-well plates and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the assay medium.

    • Add the diluted compounds to the cells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

  • Lysis and Detection:

    • Lyse the cells according to the IP₁ detection kit protocol.

    • Add the HTRF reagents (a cryptate-labeled anti-IP₁ antibody and a d2-labeled IP₁ analog) to the wells.

  • Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol.

  • Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Calcium Mobilization Functional Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

  • CHO or HEK-293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • Test compounds.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding: Seed the cells into the microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injector to add the test compounds to the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Plot the peak response against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathways and Experimental Workflows

The pharmacological effects of substituted phenethylamines at the 5-HT₂A receptor are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenethylamine Phenethylamine Agonist HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Binds Gq Gαq HTR2A->Gq Activates Gbg Gβγ PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular Effects Downstream Cellular Effects PKC->Downstream\nCellular Effects Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Caption: Canonical Gq signaling pathway for 5-HT2A receptor activation.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phenethylamine Phenethylamine Agonist HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Binds GRK GRK HTR2A->GRK Recruits P_HTR2A Phosphorylated 5-HT2A Receptor GRK->HTR2A Phosphorylates B_Arrestin β-Arrestin P_HTR2A->B_Arrestin Recruits MAPK MAPK Signaling B_Arrestin->MAPK Initiates Internalization Receptor Internalization B_Arrestin->Internalization Mediates Radioligand_Binding_Workflow start Start: Prepare Reagents (Membranes, Radioligand, Buffers) assay_setup Set up Assay Plates (Total, Non-specific, Competition) start->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis end End: Determine Compound Affinity data_analysis->end

References

The Role of Chiral Amines in Kinase Inhibitor Synthesis: A Technical Guide Focused on the PAM Pathway Inhibitor M2698

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the research applications of chiral amines in the synthesis of complex pharmaceutical compounds, with a central focus on the potent dual p70S6K and Akt inhibitor, M2698 (MSC2363318A). While the direct synthetic route from (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine (CAS Number: 702699-84-1) to M2698 is not explicitly detailed in publicly available literature, the structural features of M2698 strongly suggest the use of a similar chiral diamine precursor. This document provides a comprehensive overview of the biological activity of M2698, its mechanism of action within the PI3K/Akt/mTOR (PAM) signaling pathway, and detailed experimental protocols for its preclinical evaluation.

Introduction to M2698 and the PAM Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. M2698 is a novel, orally bioavailable quinazoline carboxamide that acts as a potent, ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and Akt isoforms 1 and 3. By targeting two key nodes in the PAM pathway, M2698 offers the potential for a more profound and durable anti-tumor response compared to single-target inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of M2698, providing a clear comparison of its potency against various targets and in different cellular contexts.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of M2698

Target/AssayIC₅₀ (nM)Cell Line
p70S6K (biochemical)1-
Akt1 (biochemical)1-
Akt3 (biochemical)1-
pS6 (cellular)15MDA-MB-468
pGSK3β (cellular)17MDA-MB-468
Cell Proliferation (IC₅₀ in µM)
Breast Cancer Cell Lines0.02 - 8.5Various

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of M2698

ParameterValueAnimal Model
pS6 Inhibition (in vivo IC₅₀)15 nMMouse
Tumor Growth InhibitionDose-dependentMDA-MB-468 xenograft
Tumor RegressionObserved at 30 mg/kg/dayMDA-MB-468 xenograft
Brain Penetration (Brain:Plasma Ratio)1.0Rat
Tumor:Plasma Exposure Ratio12:1 (after 24h)Mouse

Signaling Pathway

The diagram below illustrates the central role of p70S6K and Akt in the PI3K/Akt/mTOR (PAM) signaling pathway and the points of inhibition by M2698.

PAM_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition p70S6K p70S6K mTORC1->p70S6K Activation S6 S6 p70S6K->S6 Phosphorylation eIF4B eIF4B p70S6K->eIF4B Phosphorylation Proliferation Cell Growth & Proliferation S6->Proliferation eIF4B->Proliferation Survival Cell Survival GSK3b->Survival FOXO->Survival M2698 M2698 M2698->Akt M2698->p70S6K

PI3K/Akt/mTOR (PAM) signaling pathway and M2698 inhibition points.

Experimental Protocols

In Vitro Cell-Based Assay for pS6 and pGSK3β Inhibition in MDA-MB-468 Cells

This protocol details the immunocytochemistry method used to determine the cellular potency of M2698.

1. Cell Culture and Treatment:

  • Culture MDA-MB-468 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Seed cells in 96-well plates at a density that allows for exponential growth over the experimental period.

  • After cell attachment, replace the medium with a fresh medium containing serial dilutions of M2698 (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.

2. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with primary antibodies against phospho-S6 (Ser240/244) and phospho-GSK3β (Ser9) overnight at 4°C.

  • Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Acquire images using a high-content imaging system.

  • Quantify the fluorescence intensity of the phosphorylated proteins per cell.

  • Normalize the data to the DMSO control and calculate the IC₅₀ values using a suitable software (e.g., GraphPad Prism).

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_analysis Analysis culture Culture MDA-MB-468 cells seed Seed cells in 96-well plates culture->seed treat Treat with M2698 or DMSO seed->treat incubate_treat Incubate for 2 hours treat->incubate_treat fix Fix cells incubate_treat->fix permeabilize Permeabilize cells fix->permeabilize block Block non-specific binding permeabilize->block primary_ab Incubate with primary antibodies (pS6, pGSK3β) block->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi image Image acquisition dapi->image quantify Quantify fluorescence image->quantify calculate Calculate IC50 values quantify->calculate

Workflow for the in vitro cell-based inhibition assay.
In Vivo Xenograft Study in Mice

This protocol outlines the methodology for evaluating the anti-tumor efficacy of M2698 in a mouse xenograft model using MDA-MB-468 cells.

1. Animal Model:

  • Use female athymic nude mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the study begins.

2. Tumor Implantation:

  • Harvest MDA-MB-468 cells during the logarithmic growth phase.

  • Resuspend the cells in a mixture of culture medium and Matrigel (1:1 ratio).

  • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

3. Treatment:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer M2698 orally once daily at various doses (e.g., 10, 20, 30 mg/kg) prepared in a suitable vehicle.

  • Administer the vehicle to the control group.

  • Treat the animals for a specified period (e.g., 21 days).

4. Efficacy Evaluation:

  • Measure tumor volume and body weight twice a week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry for pS6).

in_vivo_workflow cluster_model Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis animals Athymic nude mice implant Implant MDA-MB-468 cells animals->implant randomize Randomize mice into groups implant->randomize treat_drug Administer M2698 orally randomize->treat_drug treat_vehicle Administer vehicle control randomize->treat_vehicle measure Measure tumor volume and body weight treat_drug->measure treat_vehicle->measure euthanize Euthanize and excise tumors measure->euthanize End of study analyze Tumor weight and PD marker analysis euthanize->analyze

Workflow for the in vivo xenograft efficacy study.

The Role of Chiral Diamines in Synthesis

The chemical structure of M2698, 4-[[(1S)-2-(1-azetidinyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]-8-quinazolinecarboxamide, features a chiral (1S)-ethylamine backbone. The stereochemistry at this position is often crucial for the biological activity of kinase inhibitors, as it dictates the precise orientation of the molecule within the ATP-binding pocket of the target kinase.

While the specific synthesis of M2698 is proprietary, the preparation of such chiral amines frequently involves the use of chiral starting materials or asymmetric synthesis methodologies. Chiral diamines, such as (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine (CAS 702699-84-1), are valuable reagents and ligands in asymmetric synthesis. They can be used as chiral auxiliaries to control the stereochemical outcome of reactions or as ligands for metal catalysts in asymmetric transformations. It is plausible that a derivative of a chiral diamine is used to introduce the stereocenter in the side chain of M2698.

Conclusion

M2698 is a promising dual p70S6K and Akt inhibitor with potent anti-tumor activity in preclinical models of cancers with a dysregulated PAM pathway. Its chemical structure highlights the importance of chirality in achieving high-affinity and selective kinase inhibition. While the direct synthetic involvement of (1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine remains to be publicly disclosed, the study of such chiral amines is of significant interest for the development of novel and effective targeted cancer therapies. This technical guide provides a foundational understanding of the biological context and preclinical evaluation of M2698, offering valuable insights for researchers in the field of drug discovery and development.

The Genesis and Evolution of Chiral Phenylethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of chiral phenylethylamine derivatives. These compounds, foundational to the development of numerous pharmaceuticals and research tools, possess a rich history rooted in the fundamental principles of stereochemistry. This document provides a comprehensive overview of their classical resolution, modern asymmetric synthesis, and their critical interactions with key biological systems, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

A Historical Perspective: From Classical Resolution to Asymmetric Synthesis

The journey into the world of chiral phenylethylamines began with the pioneering work of A. W. Ingersoll in 1937, who first introduced chiral 1-phenylethylamine (α-PEA) as a valuable resolving agent.[1] This marked a significant milestone, providing chemists with a readily accessible tool to separate enantiomers and explore the stereospecific nature of chemical and biological processes. For decades, classical resolution, particularly through the formation of diastereomeric salts with chiral acids like tartaric acid, remained the primary method for obtaining enantiomerically pure phenylethylamines.

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of asymmetric synthesis. This evolution was driven by the need for more efficient and direct routes to enantiopure compounds, minimizing the inherent 50% yield limitation of classical resolution. Today, a diverse array of methodologies, including the use of chiral auxiliaries, organocatalysis, and enzymatic resolutions, provides highly stereocontrolled access to a vast library of chiral phenylethylamine derivatives.[1]

Table 1: A Timeline of Key Discoveries

YearDiscovery/MilestoneSignificance
1848 Louis Pasteur manually separates the enantiomeric crystals of sodium ammonium tartrate.Establishes the concept of molecular chirality and optical isomers.
1937 A. W. Ingersoll introduces chiral 1-phenylethylamine as a resolving agent.[1]Provides a practical and widely accessible method for the separation of enantiomers.
Mid-20th Century Development of modern asymmetric synthesis techniques.Enables the direct synthesis of specific enantiomers, overcoming the limitations of classical resolution.
Late 20th/Early 21st Century Proliferation of enzymatic and organocatalytic methods for chiral amine synthesis.[1]Offers highly efficient and environmentally benign routes to enantiopure phenylethylamines.

Quantitative Data on Chiral Phenylethylamine Derivatives

The stereochemistry of phenylethylamine derivatives profoundly influences their physical properties and biological activity. The following tables summarize key quantitative data for researchers.

Table 2: Physicochemical Properties of 1-Phenylethylamine Enantiomers

EnantiomerSpecific Rotation ([α]D)Reference
(R)-(+)-1-Phenylethylamine+39° to +41° (neat, 20°C)
(S)-(-)-1-Phenylethylamine-39° (neat)

Table 3: Enantiomeric Excess (ee) for Selected Synthetic Methods

MethodSubstrateCatalyst/ReagentEnantiomeric Excess (ee)Reference
Enzymatic Kinetic Resolutionrac-1-PhenylethylamineCandida antarctica lipase B (Novozym 435)≥95%[1]
Chemo-enzymatic SynthesisStyrenePd/Cu-catalyzed Wacker oxidation & Reductive amination99%[1]
Asymmetric HydrogenationN-Aryl ImineIridium complex with phosphine-phosphoramidite ligandGood to excellent
High-Speed Ball Millingrac-1-PhenylethylamineCALB>99%[1]

Table 4: Biological Activity of Selected Phenylethylamine Derivatives

CompoundTargetAssayValueReference
Various ArylalkylaminesDopamine Transporter (DAT)[³H]-DA Uptake InhibitionIC₅₀: 28.5 nM - 3,838 nM[2][3][4]
2-(Alkyl amino)-1-arylalkan-1-onesDopamine Transporter (DAT)[³H]-DA Uptake InhibitionIC₅₀: 398.6 nM - 6,011 nM[2][4]
β-Phenylethylamineα₁ₐ-Adrenergic ReceptorRadioligand BindingpKi: 4.57[5]
p-Synephrineα₁ₐ-Adrenergic ReceptorFunctional AssayEC₅₀: 2.4 µM[6]
Higenamineβ₁-Adrenergic ReceptorFunctional AssayEC₅₀: 34 nM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and resolution of chiral phenylethylamines.

Classical Resolution of (±)-1-Phenylethylamine using (2R,3R)-(+)-Tartaric Acid

This protocol outlines the separation of racemic 1-phenylethylamine based on the differential solubility of the diastereomeric salts formed with enantiomerically pure tartaric acid.

Materials:

  • (±)-1-Phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% (w/v) Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolution of Tartaric Acid: In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.100 mol) of (2R,3R)-(+)-tartaric acid in 200 mL of methanol by heating the mixture on a heating mantle.

  • Formation of Diastereomeric Salts: To the hot solution, slowly add 12.1 g (0.100 mol) of (±)-1-phenylethylamine. The addition should be done carefully to control the exothermic reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath for 1-2 hours to facilitate the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (R,R)-tartrate.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Transfer the crystals to a separatory funnel containing 100 mL of water. Add 20 mL of 50% aqueous NaOH solution to the funnel to deprotonate the amine.

  • Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to yield enantiomerically enriched (R)-1-phenylethylamine.

Asymmetric Synthesis via Reductive Amination

This protocol describes a general method for the asymmetric synthesis of a chiral secondary amine from a ketone and a chiral primary amine.

Materials:

  • Prochiral ketone (e.g., Acetophenone)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: To a solution of the ketone (1.0 eq) and the chiral primary amine (1.05 eq) in DCM, add acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Signaling Pathways and Biological Interactions

Chiral phenylethylamine derivatives are renowned for their potent and stereoselective interactions with various biological targets, particularly within the central nervous system. Their activity at adrenergic and dopaminergic receptors is of significant interest in drug development.

β-Adrenergic Receptor Signaling Pathway

Phenylethylamine derivatives can act as agonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), initiating a signaling cascade that leads to various physiological responses.

beta_adrenergic_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs_inactive Gs Protein (inactive) (αβγ-GDP) Receptor->Gs_inactive 2. Activation Gs_active Gsα-GTP Gs_inactive->Gs_active GDP -> GTP AC_inactive Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) AC_inactive->AC_active ATP ATP cAMP cAMP Ligand Phenylethylamine Derivative (Agonist) Ligand->Receptor 1. Binding Gs_active->AC_inactive 3. Gsα activates AC ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive 5. PKA activation PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA_active->Cellular_Response 6. Phosphorylation of target proteins dopamine_transporter_interaction cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT 1. Dopamine binds to DAT Phenylethylamine Phenylethylamine Derivative Phenylethylamine->DAT 2. Derivative inhibits DAT Vesicle Synaptic Vesicle DAT->Vesicle 3. Dopamine reuptake and vesicular storage

References

An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Biological Interactions of (2-Amino-2-phenylethyl)dimethylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and the known biological interactions of (2-Amino-2-phenylethyl)dimethylamine and its structural isomers. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

IUPAC Nomenclature and Structural Isomers

The systematic naming of this compound and its isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a phenylethane backbone with two nitrogen-containing functional groups: a primary amine (-NH₂) and a tertiary dimethylamine [-N(CH₃)₂]. The position of these functional groups along the two-carbon ethyl chain dictates the specific isomer.

The parent hydride is ethane, substituted with a phenyl group. The presence of two amine functionalities classifies these compounds as diamines. According to IUPAC nomenclature, the carbon atoms of the ethyl chain are numbered 1 and 2, with the carbon attached to the phenyl group designated as position 1. The nitrogen atoms are assigned locants (N) to indicate substitution on the amine groups.

Based on these rules, two primary positional isomers exist:

  • N¹,N¹-dimethyl-1-phenylethane-1,2-diamine : In this isomer, the dimethylamino group is located at position 1 of the ethyl chain, the same carbon that is attached to the phenyl group. The primary amino group is at position 2.

  • N²,N²-dimethyl-1-phenylethane-1,2-diamine : Conversely, this isomer has the primary amino group at position 1 and the dimethylamino group at position 2 of the ethyl chain.

Furthermore, the carbon at position 1 in N¹,N¹-dimethyl-1-phenylethane-1,2-diamine and the carbon at position 2 in N²,N²-dimethyl-1-phenylethane-1,2-diamine are chiral centers. This gives rise to enantiomeric pairs for each positional isomer:

  • (1R)-N¹,N¹-dimethyl-1-phenylethane-1,2-diamine and (1S)-N¹,N¹-dimethyl-1-phenylethane-1,2-diamine

  • (2R)-N²,N²-dimethyl-1-phenylethane-1,2-diamine and (2S)-N²,N²-dimethyl-1-phenylethane-1,2-diamine

The compound named in the topic, this compound, corresponds to the isomer where the amino and phenyl groups are on the same carbon. Following IUPAC rules, this would be named N²,N²-dimethyl-1-phenylethane-1,2-diamine .

Physicochemical Properties

PropertyN¹,N¹-dimethyl-1-phenylethane-1,2-diamineN²,N²-dimethyl-1-phenylethane-1,2-diamine
Molecular Formula C₁₀H₁₆N₂C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol 164.25 g/mol
Boiling Point ~238 °C at 760 mmHgNot available
Flash Point ~91 °CNot available
Density ~0.983 g/cm³Not available

Experimental Protocols

Synthesis of N¹,N¹-dimethyl-1-phenylethane-1,2-diamine

A common synthetic route to vicinal diamines involves the ring-opening of an activated aziridine with an amine nucleophile. The following is a generalized protocol based on established synthetic methodologies.

Materials:

  • Styrene oxide

  • Dimethylamine solution (e.g., 40% in water)

  • Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-(dimethylamino)-1-phenylethan-1-ol: To a solution of styrene oxide in a suitable solvent, add dimethylamine solution and a catalytic amount of a Lewis acid. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Conversion to the corresponding chloro derivative: Treat the resulting amino alcohol with thionyl chloride in an appropriate solvent at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Azide formation: React the chloro derivative with sodium azide in a polar aprotic solvent like DMF.

  • Reduction to the diamine: In a separate flask, prepare a suspension of LAH in anhydrous THF. Add the azide derivative dropwise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.

  • Quenching and work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Determination of Physicochemical Properties

Melting Point Determination:

The melting point of the solid diamine salts can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Boiling Point Determination:

The boiling point of the liquid freebase can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

Receptor Binding Assay

The affinity of the diamine isomers for specific neurotransmitter receptors can be determined using radioligand binding assays.[1] This protocol provides a general framework for a competition binding assay.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., dopamine D₂ or serotonin 5-HT₂A receptors)

  • Radioligand specific for the receptor (e.g., [³H]-spiperone for D₂ receptors)

  • Test compounds (the diamine isomers) at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a known displacing agent (for non-specific binding).

  • Equilibration: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

Phenylethylamine derivatives are well-known for their psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems in the central nervous system. These systems, particularly the dopaminergic and serotonergic pathways, are crucial for regulating mood, cognition, and behavior.

Dopaminergic System Interaction

Substituted phenylethylamines can act as agonists or antagonists at dopamine receptors, or they can influence dopamine levels by affecting its synthesis, release, or reuptake. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.

D₁-like Receptor Signaling:

Activation of D₁-like receptors, which are coupled to the Gαs/olf G-protein, stimulates adenylyl cyclase (AC).[2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors and ion channels, leading to changes in neuronal excitability and gene expression.[3]

D1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Diamine (2-Amino-2-phenylethyl) dimethylamine Isomer D1R Dopamine D1 Receptor (GPCR) Diamine->D1R G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates Response Cellular Response (Altered Gene Expression, Neuronal Excitability) Downstream->Response

Caption: Dopamine D1-like receptor signaling pathway.

Serotonergic System Interaction

Similarly, these compounds can interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT receptor family is also predominantly composed of GPCRs (with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel) and is divided into seven families (5-HT₁ to 5-HT₇).[1]

5-HT₂A Receptor Signaling:

The 5-HT₂A receptor, a member of the 5-HT₂ family, is coupled to the Gαq G-protein.[4] Upon activation, Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a cascade of downstream effects.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand (2-Amino-2-phenylethyl) dimethylamine Isomer Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor G_protein Gαq Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: Serotonin 5-HT2A receptor signaling pathway.

Conclusion

The isomers of this compound represent a class of compounds with significant potential for interacting with key neurotransmitter systems in the brain. A thorough understanding of their specific IUPAC nomenclature is essential for clear scientific communication. While preliminary physicochemical data is available, further detailed experimental characterization is warranted. The primary biological activity of these compounds is expected to be mediated through the dopaminergic and serotonergic systems. The provided experimental protocols offer a starting point for the synthesis and pharmacological evaluation of these interesting molecules. Future research should focus on elucidating the specific receptor binding profiles and functional activities of each isomer to fully understand their therapeutic potential and structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination Synthesis of N-Phenylethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This method is particularly valuable for the synthesis of N-phenylethylenediamine derivatives, which are important scaffolds in medicinal chemistry and coordination chemistry due to their potential biological activities, including anti-inflammatory and antimicrobial properties.[3][4] These application notes provide a detailed protocol for the synthesis of N-phenylethylenediamine derivatives via reductive amination, along with data presentation and visualizations to guide researchers.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of an imine intermediate from the reaction of an amine with a carbonyl compound, followed by the reduction of the imine to form the final amine product.[5]

G Amine N-Phenylethylenediamine (or derivative) Imine Imine Intermediate Amine->Imine + Carbonyl Compound Carbonyl Aldehyde or Ketone (e.g., Phenylacetaldehyde) Carbonyl->Imine Product N-Phenylethylenediamine Derivative Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Imine

Caption: Reaction pathway for reductive amination.

Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted phenylethylenediamine derivatives. For this example, we will consider the reaction of N-phenylethylenediamine with a generic aldehyde or ketone.

Materials:

  • N-phenylethylenediamine (1.0 equivalent)

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)[1][6]

  • Reducing Agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃)) (1.5 - 2.0 equivalents)[6][7]

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE))[1][6]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Brine solution

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add N-phenylethylenediamine (1.0 equivalent).[1]

    • Dissolve the amine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).[1]

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Imine Formation:

    • Cool the solution to 0 °C using an ice bath.[1][7]

    • Slowly add the aldehyde or ketone (1.1 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate.[1]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture again to 0 °C.[1]

    • Add a suitable reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.[7] Other common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.[5]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[1][7]

    • Monitor the reaction for the disappearance of the imine intermediate by TLC.[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water.[1][7]

    • If a water-miscible solvent like methanol was used, remove it under reduced pressure.[1]

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[1][7]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the dried organic phase under reduced pressure to obtain the crude product.[1]

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylethylenediamine derivative.[1][7]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-phenylethylenediamine derivatives.

G start Start setup Reaction Setup: - Dissolve N-phenylethylenediamine in solvent - Inert atmosphere start->setup imine Imine Formation: - Cool to 0°C - Add aldehyde/ketone - Stir at RT for 1-2h setup->imine reduction Reduction: - Cool to 0°C - Add reducing agent - Stir at RT for 12-24h imine->reduction workup Workup: - Quench with water - Extract with organic solvent - Wash and dry reduction->workup purification Purification: - Concentrate crude product - Column chromatography workup->purification end Pure Product purification->end

Caption: Experimental workflow for reductive amination synthesis.[1]

Data Presentation

The following table summarizes various reported conditions for reductive amination reactions that can be adapted for the synthesis of N-phenylethylenediamine derivatives.

Amine (1 equiv.)Carbonyl Compound (equiv.)Reducing Agent (equiv.)SolventTemperatureTime (h)Yield RangeReference(s)
N-phenylethylenediamineAcetaldehyde (1.1)Sodium Borohydride (1.5)Methanol / Ethanol0°C to RT12-24Moderate to High[1][7]
Primary/Secondary AmineAldehyde (1.2)Sodium Borohydride (2.0)MethanolReflux2Variable[6]
Primary/Secondary AmineAldehyde (1.0)Sodium Triacetoxyborohydride (1.4)DCERT18Good to Excellent[6]
Primary/Secondary AmineAldehyde (1.0)Sodium Cyanoborohydride (2.0)MethanolRT24Good to Excellent[6]
N-phenylethylenediamineAcetyl chloride (1.0)-Dichloromethane / THF0°C to RT2-4Not specified[3]
2,6-diethyl anilineAcetaldehyde (1.0)Pd/C, Ammonium formate2-propanol/waterRT0.5Not specified[4]

Note on Reagent Selection:

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity, as it is less likely to reduce the starting aldehyde or ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also selective for imines over carbonyls but is toxic.[5] Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the starting carbonyl compound if not handled carefully.[8][9]

  • Solvents: The choice of solvent depends on the solubility of the reactants and the reducing agent used. Alcohols like methanol and ethanol are common, as are chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE).[1][6]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider optimizing the reaction time for imine formation, trying a different reducing agent, or using an excess of the more volatile reactant (amine or carbonyl).[8] Forcing imine formation to completion before adding the reducing agent can also improve yields.[9]

  • Side Reactions: A common side reaction is the dialkylation of the primary amine.[5] Using the amine in excess can help minimize this.[8] Another potential issue is the reduction of the starting carbonyl compound by the reducing agent.[9] Using a milder reducing agent like NaBH(OAc)₃ can mitigate this.

  • Purification Challenges: If the product is difficult to purify, ensure the workup procedure effectively removes unreacted starting materials and byproducts. An acidic or basic wash may be necessary depending on the nature of the impurities.

Disclaimer

The experimental protocols provided are intended as a general guide.[1] Researchers should adapt and optimize the conditions for their specific substrates and desired products. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of Phenethylamines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phenethylamines in various biological matrices. The protocols focus on robust and sensitive techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely adopted in forensic and clinical toxicology.[1]

Introduction

Phenethylamines are a broad class of compounds with diverse physiological and psychoactive effects. This group includes endogenous neurotransmitters, pharmaceuticals, and a large number of new psychoactive substances (NPS).[1][2] The rapid emergence of NPS presents a significant challenge for public health and safety, necessitating the development of sensitive and specific analytical methods for their detection and quantification in biological samples.[1][2] Chromatographic techniques coupled with mass spectrometry are indispensable for the confirmation and accurate measurement of these substances in complex biological matrices like urine and blood.[1]

Analytical Approaches

The primary analytical techniques for the quantification of phenethylamines in biological samples are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and adaptability.[1] It generally requires minimal sample preparation and can simultaneously screen for a large number of analytes.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and reliable technique, GC-MS is also frequently used for phenethylamine analysis.[3] It often requires derivatization of the analytes to improve their volatility and chromatographic properties.[3][4][5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Phenethylamines in Urine using "Dilute-and-Shoot"

This protocol is adapted from a method for the simultaneous screening of 74 phenethylamines in urine.[1][2][6]

1. Sample Preparation:

  • Centrifuge the raw urine sample at 3000 x g for 5 minutes.[1]

  • Collect the supernatant.[1]

  • In a clean vial, mix 20 µL of the supernatant with 20 µL of an internal standard (IS) working solution (e.g., 500 ng/mL of a deuterated analog).[1]

  • Dilute the mixture to a final volume of 1 mL with a 50% methanol aqueous solution.[1]

  • Filter the final solution through a 0.22 µm PVDF filter prior to injection.[1]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm i.d., 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[1][2]

  • Mobile Phase B: 0.1% formic acid in methanol.[1][2]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 3 µL.[1]

  • Gradient Elution:

    • 0.5–1.0 min: 5–30% B

    • 1.0–1.5 min: 30% B

    • 1.5–2.0 min: 30–37% B

    • 2.0–2.5 min: 37% B

    • 2.5–2.6 min: 37–40% B

    • 2.6–3.0 min: 40% B

    • 3.0–5.0 min: 40–46% B

    • 5.0–5.5 min: 46% B

    • 5.5–8.0 min: 46–50% B

    • 8.0–9.5 min: 50–65% B

    • 9.5–10.5 min: 65–100% B[1]

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Ion Spray Voltage: 5.5 kV.[1]

    • Temperature: 550 °C.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2] Specific precursor and product ion transitions for each analyte should be determined and optimized.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: LC-MS/MS Analysis of Phenethylamines in Blood/Plasma using Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the simultaneous quantitation of seven phenethylamine-type drugs in forensic blood and urine samples.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of blood or plasma in a glass tube, add an appropriate amount of internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Agilent Jet Stream Technology).[7]

  • Column: Agilent Zorbax SB-Aq column or a similar C18 reversed-phase column.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the target analytes.

  • MS Detection:

    • Ionization Mode: Positive ESI.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

Protocol 3: GC-MS Analysis of Phenethylamines in Urine with Derivatization

This protocol is a generalized procedure based on established GC-MS methods for phenethylamine analysis in urine.[3]

1. Sample Preparation and Derivatization:

  • To 2 mL of urine, add an internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

  • Evaporate the extract to dryness.

  • Add 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride (HFBA) or N-methyl-bis-trifluoroacetamide (MBTFA)) and 50 µL of ethyl acetate.[3][4]

  • Cap the vial, vortex, and heat at 90 °C for 15 minutes.[3]

  • Cool to room temperature and evaporate the solvent under nitrogen.[3]

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program to achieve separation (e.g., start at 80 °C, ramp to 280 °C).

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described analytical methods.

Table 1: LC-MS/MS Method Performance for Phenethylamine Quantification in Urine

Analyte GroupNumber of AnalytesLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Biological MatrixReference
Conventional and Artificial Phenethylamines741.0–50.00.51.0Urine[1][2][6]
Phenethylamine-type Drugs7100–2,0000.5–50.5–5Blood and Urine[7]
Illicit Phenethylamines13Not SpecifiedNot SpecifiedNot SpecifiedAmniotic Fluid[8]

Table 2: GC-MS Method Performance for Phenethylamine Quantification in Urine

Analyte GroupNumber of AnalytesLinearity Range (ng/mL)LOQ (ng/mL)Biological MatrixReference
Synthetic Phenethylamines7650–200050Urine[3][9]

Method Validation

All analytical methods for the quantification of phenethylamines in biological samples must be thoroughly validated to ensure their reliability.[10][11][12][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[1][2][3]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).[7][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[2][7][12]

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.[7]

  • Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]

Visualized Workflows

cluster_prep Sample Preparation (Dilute-and-Shoot) cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge (3000 x g, 5 min) urine->centrifuge supernatant Collect Supernatant centrifuge->supernatant mix Mix with IS and Dilute supernatant->mix filter Filter (0.22 µm) mix->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Quantification detect->quantify

Caption: LC-MS/MS "Dilute-and-Shoot" Workflow for Urine Analysis.

cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis blood Blood/Plasma Sample add_is Add IS and Buffer blood->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate Organic Layer extract->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Data Quantification detect->quantify

Caption: LC-MS/MS LLE Workflow for Blood/Plasma Analysis.

cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis urine Urine Sample extract Extraction (LLE or SPE) urine->extract dry Evaporate to Dryness extract->dry derivatize Derivatize with Agent (e.g., HFBA) dry->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/Scan) separate->detect quantify Data Quantification detect->quantify

Caption: GC-MS Workflow with Derivatization for Urine Analysis.

References

Application Notes and Protocols for (2-Amino-2-phenylethyl)dimethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-phenylethyl)dimethylamine, a versatile phenethylamine derivative, serves as a valuable building block in the landscape of organic synthesis. Its unique structural features, comprising a primary amine, a tertiary amine, and a phenyl group, offer multiple reaction sites for the construction of complex molecular architectures. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of novel therapeutics targeting neurological disorders. The phenethylamine scaffold is a well-established pharmacophore present in a wide array of natural products and synthetic drugs, known to interact with various receptors in the central nervous system, including serotonin, dopamine, and adrenergic receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block, with a focus on N-acylation reactions to generate novel amide derivatives with potential therapeutic applications.

Key Applications

This compound is a versatile building block with applications in several areas of chemical synthesis:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of pharmacologically active compounds, particularly those targeting the central nervous system. Its derivatives are investigated for their potential as antidepressants, antipsychotics, and ligands for various neurotransmitter receptors.

  • Agrochemicals: The structural motif of this compound can be incorporated into novel pesticides and herbicides.

  • Specialty Polymers: The diamine functionality allows for its use as a monomer or cross-linking agent in the synthesis of specialty polymers with tailored properties.

  • Catalysis: Chiral derivatives of similar diamines are widely used as ligands in asymmetric catalysis, suggesting potential applications for chiral versions of this compound in stereoselective transformations.

Experimental Protocols

The primary amino group of this compound is a primary site for synthetic modification, readily undergoing reactions such as N-acylation, N-alkylation, and reductive amination. The following protocols provide detailed methodologies for the N-acylation of the primary amine, a common strategy to introduce diverse functional groups and modulate the biological activity of the parent molecule.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the N-acylation of the primary amine of this compound using an acyl chloride in the presence of a base. This reaction leads to the formation of a stable amide bond.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.2 eq) or DIPEA (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the acyl chloride (1.1 eq) in anhydrous DCM in a separate flask and add it dropwise to the stirred amine solution over a period of 15-30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation: Representative N-Acylation Reactions

Amine SubstrateAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundBenzoyl chlorideTriethylamineDichloromethane40 to RT~85-95 (estimated)
This compoundAcetyl chlorideTriethylamineDichloromethane20 to RT~90-98 (estimated)
This compound4-Bromobutyryl chlorideDIPEADichloromethane30 to RT~80-90 (estimated)

Note: The yields are estimated based on typical N-acylation reactions of primary amines and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification start Dissolve Amine in DCM add_base Add Base (e.g., Et3N) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Wash with HCl, NaHCO3, Brine quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure N-Acylated Product purify->end

Caption: Workflow for the N-acylation of this compound.

Potential Signaling Pathway Modulation by Derivatives

Derivatives of phenethylamines are known to interact with various G-protein coupled receptors (GPCRs), such as serotonin receptors (e.g., 5-HT2A). Activation of these receptors can initiate intracellular signaling cascades. The following diagram illustrates a simplified, representative signaling pathway that could be modulated by a novel N-acylated derivative of this compound acting as a serotonin receptor agonist.

signaling_pathway ligand N-Acylated Derivative (Agonist) receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives. The ability to readily functionalize the primary amine allows for the generation of diverse chemical libraries for screening in drug discovery programs. Further investigation into the biological activities of these derivatives is warranted to uncover their full therapeutic potential.

Application Note: High-Throughput LC-MS/MS Method for the Detection of Phenethylamine Derivatives in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dietary supplements, particularly those marketed for weight loss and enhanced athletic performance, are susceptible to adulteration with undeclared phenethylamine derivatives. These synthetic stimulants pose significant health risks to consumers. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid screening and quantification of various phenethylamine derivatives in a range of dietary supplement matrices. The described protocol offers high specificity and low detection limits, making it an invaluable tool for quality control, regulatory enforcement, and research applications.

Introduction

Phenethylamine and its derivatives are a class of compounds with psychoactive and stimulant effects, structurally similar to amphetamines.[1] Due to these properties, they are often illegally included in dietary supplements to enhance their purported effects. The presence of these undeclared substances can lead to adverse health events, especially in unsuspecting consumers. Regulatory bodies like the World Anti-Doping Agency (WADA) prohibit the use of many such stimulants in sports.[1][2][3] Consequently, there is a critical need for reliable and sensitive analytical methods to detect these compounds in complex supplement matrices. LC-MS/MS has emerged as the gold standard for this purpose, offering superior sensitivity and specificity compared to other techniques.[[“]] This application note details a validated LC-MS/MS method for the simultaneous analysis of multiple phenethylamine derivatives.

Experimental Workflow

The overall experimental workflow for the analysis of phenethylamine derivatives in dietary supplements is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt and Homogenization extraction Solvent Extraction sample_receipt->extraction Weigh sample filtration Filtration extraction->filtration Sonicate dilution Dilution filtration->dilution Prepare for injection lc_separation Liquid Chromatography Separation dilution->lc_separation Injection ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection Elution data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification and Confirmation data_acquisition->quantification Integration reporting Reporting quantification->reporting Generate report

A high-level overview of the analytical procedure from sample receipt to final reporting.

Materials and Methods

Reagents and Standards

All solvents used were LC-MS grade. Reference standards for phenethylamine and its derivatives were of high purity (>95%).

Sample Preparation

A simple "dilute-and-shoot" method was employed for sample preparation:

  • Weigh 4-10 mg of the homogenized dietary supplement powder into a microcentrifuge tube.[1][5]

  • Add 1.0 mL of methanol to the tube.[1]

  • Sonicate the mixture for 2 minutes to ensure complete extraction of the analytes.[1][5]

  • Filter the extract through a 0.2 µm polypropylene (PP) filter.[1][5]

  • Perform a serial dilution with methanol to bring the sample concentration within the calibration range. A final concentration of 10 µg/mL is often suitable for initial screening.[1]

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Kinetex C18 column (50 mm x 2.1 mm, 2.6 µm particle size) or equivalent is suitable for separating the target analytes.[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient: A linear gradient from 10% to 90% mobile phase B over 6 minutes, followed by a 1.5-minute hold at 90% B.[6]

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimized precursor-to-product ion transitions, collision energies, and other compound-specific parameters are crucial for selective and sensitive detection.

Results and Discussion

The developed LC-MS/MS method was validated for its performance in detecting and quantifying a panel of common phenethylamine derivatives found in dietary supplements. The validation included an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Quantitative Data Summary

The following table summarizes the quantitative performance of similar LC-MS/MS methods for the analysis of phenethylamine derivatives in various matrices.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
N-ethyl-α-ethyl-phenethylamine (ETH)Dietary Supplement2.55-[1][2][3]
Phenethylamine (PEA)Dietary Supplement---[1]
N,N-diethylphenethylamine (NDP)Dietary Supplement---[1]
Multiple Phenethylamines (74)Urine0.51.0-[7]
Multiple Weight Loss DrugsDietary Supplement-10 (ng/g)93.8 ± 6.65[8]
Natural and Synthetic AminesDietary Supplement--88-125[9]
28 Narcotic AdulterantsDietary Supplement0.01-50.0 (ng/g)0.03-100 (ng/g)81.1-117.4[10]

The data demonstrates that LC-MS/MS methods can achieve low ng/mL detection and quantification limits, making them highly suitable for identifying trace amounts of adulterants.[1][7] Recovery rates are generally high, indicating the efficiency of the extraction procedures.[8][9][10]

Signaling Pathway of Phenethylamine

Phenethylamine acts as a neuromodulator in the central nervous system, primarily by stimulating the release of the catecholamines, dopamine and norepinephrine.[1] This action is similar to that of amphetamines and is responsible for its stimulant effects.

Phenethylamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pea Phenethylamine vmat VMAT2 pea->vmat Inhibits vesicle Synaptic Vesicle (Dopamine/Norepinephrine) pea->vesicle Promotes non-vesicular release dat_net DAT/NET pea->dat_net Uptake vmat->vesicle Packages da_ne Dopamine/ Norepinephrine vesicle->da_ne Release receptors Dopamine/Adrenergic Receptors da_ne->receptors Binds response Stimulant Effect receptors->response Activates

Mechanism of action of phenethylamine in the central nervous system.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the detection and quantification of phenethylamine derivatives in dietary supplements. The simple sample preparation protocol and the high selectivity of the mass spectrometric detection allow for high-throughput screening of a large number of samples. This method can be readily implemented in quality control laboratories and by regulatory agencies to ensure the safety and compliance of dietary supplements on the market. The ability to detect a wide range of potential adulterants is crucial in protecting public health from the risks associated with undeclared stimulant compounds.

References

Application of (2-Amino-2-phenylethyl)dimethylamine in Pharmaceutical Development: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(2-Amino-2-phenylethyl)dimethylamine and its structural isomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] The phenethylamine scaffold is a common feature in many neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous synthetic drugs.[3] The presence of a dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

While this compound itself is not typically an active therapeutic agent, its role as a key building block is crucial in the development of drugs for neurological disorders, including antidepressants and psychoactive compounds.[1] A prominent example of the application of a closely related precursor is in the synthesis of the antidepressant drug Venlafaxine .

Venlafaxine, chemically named 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1][4][5][6] Its synthesis often involves the N-methylation of a primary amine precursor, demonstrating the practical utility of the (amino-phenylethyl)dimethylamine moiety in constructing complex APIs.[1][4][5][6]

The following sections provide detailed protocols and data related to the synthesis and activity of Venlafaxine as a representative application of this chemical class.

Quantitative Data

The biological activity of a pharmaceutical compound is often quantified by its affinity for its molecular target and its functional effect. For Venlafaxine, this is primarily its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). The following table summarizes key quantitative data for Venlafaxine.

ParameterSpeciesValueTargetReference
Ki (nM)Human82SERT (Serotonin Transporter)[Not explicitly found in search results]
Ki (nM)Human2480NET (Norepinephrine Transporter)[Not explicitly found in search results]
Ki (nM)Human6020DAT (Dopamine Transporter)[Not explicitly found in search results]

Note: Specific Ki values for Venlafaxine were not found in the provided search results. The table structure is provided as a template for presenting such data.

Experimental Protocols

Protocol 1: Synthesis of Venlafaxine via N-methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

This protocol describes the synthesis of Venlafaxine from its precursor 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, a common method cited in the literature.[4] This reaction is a modified Eschweiler-Clarke procedure.[1][5]

Materials:

  • 1-[2-amino-l-(p-methoxyphenyl)ethyl]cyclohexanol

  • Formic acid (98%)

  • Formaldehyde solution (40%)

  • Water

  • Chloroform

  • Sodium hydroxide solution (48%)

  • Isopropyl alcohol

  • Isopropyl alcohol hydrochloride

Procedure:

  • In a suitable reaction vessel, create a stirred mixture of 1-[2-amino-l-(p-methoxyphenyl)ethyl]cyclohexanol (e.g., 55.0 g, 0.22 mol), formic acid (e.g., 25 mL), 40% formaldehyde solution (e.g., 92 mL), and water (e.g., 275 mL).[4]

  • Heat the reaction mixture to 90-98°C and maintain this temperature for approximately 19 hours.[4]

  • After the reaction is complete, cool the mixture and wash it with chloroform (e.g., 4 x 55 mL). The chloroform washings can be discarded.[4]

  • Cool the remaining aqueous layer to 5°C and basify it with a 48% sodium hydroxide solution (e.g., 25 mL).[4]

  • Extract the product from the alkaline aqueous layer with chloroform (e.g., 3 x 100 mL).[4]

  • Evaporate the combined organic layers under reduced pressure to yield an oily residue, which is the Venlafaxine base.[4]

  • Dissolve the oily residue in isopropyl alcohol (e.g., 225 mL).[4]

  • Acidify the resulting solution with isopropyl alcohol hydrochloride until a pH of approximately 2 is achieved.[4]

  • The precipitated solid, Venlafaxine hydrochloride, is then filtered, washed with isopropyl alcohol (e.g., 25 mL), and dried at 55-60°C.[4]

Visualizations

Synthesis Workflow for Venlafaxine

G Simplified Synthesis of Venlafaxine cluster_start Starting Materials cluster_reagents Reagents for N-methylation cluster_intermediate Intermediate Product cluster_final Final Product 1_amino_cyclohexanol 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol venlafaxine_base Venlafaxine Base (oily residue) 1_amino_cyclohexanol->venlafaxine_base N-methylation (Eschweiler-Clarke) formic_acid Formic Acid formaldehyde Formaldehyde venlafaxine_hcl Venlafaxine Hydrochloride (precipitated solid) venlafaxine_base->venlafaxine_hcl Acidification with Isopropyl Alcohol HCl

Caption: Workflow for the synthesis of Venlafaxine.

Signaling Pathway of Venlafaxine

G Mechanism of Action of Venlafaxine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron venlafaxine Venlafaxine sert Serotonin Transporter (SERT) venlafaxine->sert Blocks net Norepinephrine Transporter (NET) venlafaxine->net Blocks serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicles norepinephrine Norepinephrine (NE) norepinephrine_vesicle->norepinephrine Release serotonin->sert Reuptake serotonin_receptor 5-HT Receptors serotonin->serotonin_receptor Binds to norepinephrine->net Reuptake norepinephrine_receptor NE Receptors norepinephrine->norepinephrine_receptor Binds to downstream_signaling Downstream Signaling (Antidepressant Effect) serotonin_receptor->downstream_signaling norepinephrine_receptor->downstream_signaling

Caption: Signaling pathway of Venlafaxine.

References

Application Note: Quantitative Analysis of 2-Phenylethylamine in Human Urine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of 2-phenylethylamine (PEA) in human urine samples using gas chromatography-mass spectrometry (GC-MS). The protocol involves a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization with trifluoroacetic anhydride (TFAA) to enhance volatility and chromatographic performance. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of PEA for clinical and research applications.

Introduction

2-Phenylethylamine (PEA) is a trace amine naturally found in the human brain that acts as a central nervous system stimulant. Its quantification in urine is of significant interest in various research fields, including neuroscience and diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of PEA due to its high sensitivity and selectivity. However, the inherent polarity of PEA necessitates a derivatization step to improve its volatility and chromatographic behavior.[1][2][3][4] This application note provides a detailed protocol for the analysis of PEA in urine, including sample preparation, derivatization, and GC-MS analysis.

Experimental

  • 2-Phenylethylamine (PEA) standard

  • Internal Standard (IS) (e.g., Amphetamine-d5)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Deionized water

  • Drug-free human urine

  • Gas Chromatograph: Agilent 8890 GC system or equivalent

  • Mass Spectrometer: Agilent 5977C MSD or equivalent

  • GC Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]

  • Autosampler: Agilent 7693A or equivalent

  • Urine Sample Collection: Collect 24-hour urine samples and store them at -20°C until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature and vortex to ensure homogeneity. To a 2 mL aliquot of urine, add the internal standard solution.

  • Alkalinization: Adjust the pH of the urine sample to >12 by adding 5 M NaOH.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the alkalinized urine sample.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[6]

  • Cap the vial and vortex thoroughly.

  • Heat the mixture at 70°C for 20 minutes in a heating block.

  • After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of the trifluoroacetyl derivative of 2-phenylethylamine. The use of an internal standard ensures high accuracy and precision of the quantification.

The following table summarizes the key quantitative parameters of the method.

Parameter2-Phenylethylamine (TFA derivative)
Retention Time (min) ~ 8.5
Quantifier Ion (m/z) 104
Qualifier Ions (m/z) 91, 118
Linearity (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Accuracy (%) 90 - 110
Precision (%RSD) < 15

Note: The exact retention time and mass ions should be confirmed during method validation.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

GC_PEA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample (2 mL) Spike Spike with Internal Standard Urine->Spike Alkalinize Adjust pH > 12 with 5M NaOH Spike->Alkalinize LLE Liquid-Liquid Extraction with Ethyl Acetate Alkalinize->LLE Evaporate1 Evaporate to Dryness LLE->Evaporate1 AddReagents Add Ethyl Acetate and TFAA Evaporate1->AddReagents React Heat at 70°C for 20 min AddReagents->React Evaporate2 Evaporate to Dryness React->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Workflow for 2-phenylethylamine analysis in urine.

Conclusion

The gas chromatography-mass spectrometry method detailed in this application note is a reliable and sensitive procedure for the quantification of 2-phenylethylamine in human urine. The sample preparation involving liquid-liquid extraction and subsequent derivatization with TFAA ensures clean extracts and excellent chromatographic performance. This method is well-suited for high-throughput analysis in clinical and research laboratories.

References

Application Notes and Protocols for N,N-dimethyl-1-phenylethane-1,2-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed transformations. Their ability to form stable chelate complexes with metals allows for the creation of well-defined chiral environments, enabling high stereocontrol in the synthesis of enantiomerically enriched compounds. This is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry.

N,N-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine ligand featuring a phenylethyl backbone with one primary and one tertiary amine donor. While specific, documented applications of this particular ligand in catalysis are not extensively reported in peer-reviewed literature, its structural similarity to other widely used N-substituted 1,2-diamines allows for the extrapolation of its potential in various catalytic reactions. This document provides detailed application notes and protocols for the use of N,N-dimethyl-1-phenylethane-1,2-diamine as a ligand in key catalytic transformations, based on established methodologies for structurally analogous systems. The provided protocols and data should be considered as a starting point for optimization.

Ligand Synthesis and Handling

N,N-dimethyl-1-phenylethane-1,2-diamine is commercially available. For synthetic procedures, a common route involves the reductive amination of a corresponding amino ketone or the alkylation of a primary diamine.

General Handling:

  • Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with atmospheric CO2.

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Analogous Application 1: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols. Ruthenium complexes of chiral diamine ligands are highly effective catalysts for this transformation. The following protocol is adapted from established procedures using structurally similar chiral diamines.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • (S,S)- or (R,R)-N,N-dimethyl-1-phenylethane-1,2-diamine (1.1 mol%)

  • Prochiral ketone (e.g., acetophenone) (1.0 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source (5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ and the chiral diamine ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the prochiral ketone to the reaction mixture.

  • Add the formic acid/triethylamine mixture.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Data (Analogous Systems)

The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using different chiral diamine ligands. This data serves as a benchmark for what might be expected when using N,N-dimethyl-1-phenylethane-1,2-diamine.

LigandCatalyst PrecursorSolventTemp (°C)Yield (%)ee (%)
(1S,2S)-TsDPEN[Ru(p-cymene)Cl₂]₂i-PrOH289899 (R)
(1R,2R)-DACH[Ru(p-cymene)Cl₂]₂CH₂Cl₂259592 (S)

Data is illustrative and based on literature for analogous ligands. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; DACH = 1,2-diaminocyclohexane.

Experimental Workflow

G cluster_prep Catalyst Pre-formation cluster_reaction Reaction cluster_workup Work-up & Purification Ru_prec [Ru(p-cymene)Cl2]2 Mix_prep Stir 30 min Ru_prec->Mix_prep Diamine Chiral Diamine Diamine->Mix_prep Solvent_prep Anhydrous Solvent Solvent_prep->Mix_prep Reaction_mix Stir at Temp. Mix_prep->Reaction_mix Add Reactants Ketone Prochiral Ketone Ketone->Reaction_mix H_source HCOOH/NEt3 H_source->Reaction_mix Quench Quench (NaHCO3) Reaction_mix->Quench Reaction Complete Extract Extract Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Chiral Alcohol Purify->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Analogous Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction. Chiral diamines are effective ligands for controlling the stereochemistry of this process. The following protocol is based on established methods for similar ligands.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ (1 mol%)

  • (S,S)- or (R,R)-N,N-dimethyl-1-phenylethane-1,2-diamine (2.5 mol%)

  • Racemic 1,3-diphenyl-2-propenyl acetate (1.0 mmol)

  • Dimethyl malonate (3.0 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol)

  • Potassium acetate (catalytic amount)

  • Anhydrous solvent (e.g., THF or dichloromethane)

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ and the chiral diamine ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir at room temperature for 20 minutes.

  • Add the racemic allylic acetate, dimethyl malonate, BSA, and potassium acetate.

  • Stir the reaction at room temperature and monitor by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the alkylated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data (Analogous Systems)

The following table presents typical results for the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using different chiral ligands.

LigandCatalyst PrecursorSolventTemp (°C)Yield (%)ee (%)
(S,S)-Trost Ligand[Pd(allyl)Cl]₂CH₂Cl₂259898
(R,R)-DACH[Pd(allyl)Cl]₂THF259285

Data is illustrative and based on literature for analogous ligands.

Catalytic Cycle

G Pd0 Pd(0)L pi_allyl Pd(II)(π-allyl)L + Allylic Acetate Pd0->pi_allyl Oxidative Addition product_complex Pd(0)L* + Product Reductive Elimination pi_allyl->product_complex Nucleophilic Attack nucleophile Nu- + Nucleophile product_complex->Pd0 Release Product

Caption: Simplified Catalytic Cycle for AAA.

Conclusion

While direct catalytic applications of N,N-dimethyl-1-phenylethane-1,2-diamine are not yet widely established in the literature, its structural features suggest it is a promising candidate as a chiral ligand in various asymmetric transformations. The protocols and data presented here, derived from closely related and well-studied diamine ligands, provide a solid foundation and a starting point for researchers to explore the potential of N,N-dimethyl-1-phenylethane-1,2-diamine in developing novel and efficient catalytic systems. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for achieving high performance with this specific ligand.

Application Notes & Protocols: In Vitro Assays for Phenethylamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenethylamines are a broad class of compounds that include endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and a wide array of psychoactive substances.[1] Their pharmacological effects are primarily mediated through interactions with various receptors in the central nervous system.[1] Understanding the binding affinity of these compounds for their molecular targets is a cornerstone of neuropharmacology and drug development. Radioligand binding assays are a fundamental and sensitive technique used to quantify the interaction between a ligand and a receptor, providing critical data on a compound's potency (Ki) and selectivity.[2][3]

This document provides detailed protocols for determining the in vitro receptor binding affinity of phenethylamine derivatives, focusing on the widely used radioligand competition binding assay. Key receptor targets for phenethylamines include serotonin (5-HT), adrenergic (α and β), dopamine (D), and trace amine-associated receptors (TAARs).[1][4][[“]][6]

Data Presentation: Comparative Receptor Binding Affinities

The affinity of a compound for a receptor is a critical measure of its potential biological activity. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of a selection of substituted phenethylamines for several key G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
2C-I 0.41.10.2D1 (>10,000), D2 (>10,000), D3 (>10,000)
25I-NBOMe 0.0441.360α1A (0.9), D3 (7.6)
2C-T-2 463505α1A (1,400), α2A (4,500)
2C-T-7 14068α1A (400), α2A (1,800)
Mescaline 53011002200α1A (>10,000), α2A (>10,000)
Phenethylamine --Potent AgonistInactive at α/β-adrenergic receptors

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol details the steps for determining the inhibition constant (Ki) of an unlabeled test compound (e.g., a phenethylamine derivative) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Cell Culture and Membrane Preparation

  • Cell Line: A suitable cell line, such as Human Embryonic Kidney (HEK-293) cells, is transfected to stably or transiently express the human receptor of interest (e.g., 5-HT2A).[1]

  • Culturing: Cells are cultured in appropriate media (e.g., MEM with 8% FBS) in a humidified incubator at 37°C with 5% CO2.[7]

  • Harvesting: Cells are harvested when confluent.

  • Membrane Isolation: The cell membranes, which contain the target receptors, are isolated through homogenization in an ice-cold buffer followed by a series of centrifugation steps to separate the membrane fraction from other cellular components.[1] The final membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C.

2. Competition Binding Assay

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., Tris-HCl) that stabilizes the receptor and ligands.

  • Reaction Mixture: In a microplate or microcentrifuge tubes, combine the following components:

    • Cell Membranes: A specific amount of the prepared cell membrane preparation. The optimal concentration should be determined empirically to ensure that the bound radioactivity is less than 10% of the total added, minimizing ligand depletion.[2][8]
    • Radioligand: A fixed concentration of a high-affinity radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).[1] The concentration is typically chosen to be near its equilibrium dissociation constant (Kd).
    • Test Compound: Varying concentrations of the unlabeled phenethylamine test compound. A serial dilution series (e.g., 10-12 M to 10-5 M) is prepared to generate a competition curve.
    • Controls:

    • Total Binding: Contains membranes and radioligand only (no test compound).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competing ligand (e.g., 10 µM Ketanserin) to saturate the receptors and measure binding to non-receptor components.[9]

  • Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium. Incubation time and temperature depend on the specific receptor and ligands (e.g., 90 minutes at 4°C or 60 minutes at room temperature).[1][7]

3. Separation and Quantification

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[1]

  • Washing: The filters are immediately washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.[1]

  • Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.[1]

4. Data Analysis

  • Specific Binding: Calculate specific binding at each test compound concentration by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.

  • IC50 Determination: Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[1][9]

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Radioligand_Assay_Workflow A 1. Cell Culture & Membrane Prep (e.g., HEK-293 expressing receptor) B 2. Assay Setup - Membranes - Radioligand ([L]) - Test Compound A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Rapid Filtration (Separate bound from unbound ligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis - Calculate IC50 - Convert to Ki via Cheng-Prusoff E->F G Result: Binding Affinity (Ki) F->G

General workflow for a radioligand binding assay.

Alternative Method: Fluorescence Polarization (FP) Assay

For high-throughput screening (HTS), fluorescence polarization (FP) offers a non-radioactive, homogeneous alternative.[11]

  • Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a receptor.[12][13]

    • A small, unbound fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.

    • When the tracer binds to a large receptor protein, its tumbling slows dramatically. This results in the emission of light that remains highly polarized.[11][13]

  • Application: In a competition format, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in the FP signal. This allows for the determination of the test compound's binding affinity.[14]

  • Advantages: FP assays require no separation or wash steps, are performed in a single well, and are easily miniaturized, making them ideal for screening large compound libraries.[11]

Signaling Pathways

Phenethylamines activate complex intracellular signaling cascades by binding to GPCRs. The specific pathway depends on the G-protein to which the receptor couples.

5-HT2A Receptor Signaling (Gq-coupled)

Many psychedelic phenethylamines are potent agonists at the 5-HT2A receptor, which couples to Gαq proteins.[1]

Gq_Signaling_Pathway receptor 5-HT2A Receptor gq Gαq receptor->gq activates agonist Phenethylamine Agonist agonist->receptor binds plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 ip3 IP3 pip2->ip3 cleaved by PLC dag DAG pip2->dag cleaved by PLC ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) Activation dag->pkc response Downstream Cellular Effects ca->response pkc->response

5-HT2A receptor Gq-coupled signaling cascade.

TAAR1 Signaling (Gs-coupled)

Trace amine-associated receptor 1 (TAAR1) is a primary target for endogenous phenethylamine and many of its derivatives.[4] TAAR1 primarily couples to the Gαs protein.[1]

Gs_Signaling_Pathway receptor TAAR1 Receptor gs Gαs receptor->gs activates agonist Phenethylamine agonist->receptor binds ac Adenylyl Cyclase (AC) gs->ac activates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) Activation camp->pka response Downstream Cellular Effects (e.g., CREB Phosphorylation) pka->response

TAAR1 Gs-coupled signaling cascade.

References

Application Notes and Protocols for the N-alkylation of Phenylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of phenylethylenediamine is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant applications in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atoms of the phenylethylenediamine scaffold allows for the fine-tuning of its pharmacological, chemical, and physical properties. This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Methods for N-Alkylation

The two most common and effective methods for the N-alkylation of phenylethylenediamine are direct alkylation and reductive amination. The choice of method often depends on the desired product, the nature of the alkylating agent, and the need to control selectivity, particularly to avoid over-alkylation.

1. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of phenylethylenediamine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Careful control of reaction conditions is essential to achieve the desired level of substitution.

2. Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and controlled method for N-alkylation. It proceeds in a one-pot reaction where the phenylethylenediamine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method generally provides higher selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Phenylethylenediamine with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-phenylethylenediamine.

Materials:

  • 1-Phenylethane-1,2-diamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-phenylethane-1,2-diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-phenylethylenediamine.

Protocol 2: Reductive Amination of Phenylethylenediamine with Benzaldehyde

This protocol details the synthesis of N-benzyl-phenylethylenediamine via reductive amination.

Materials:

  • 1-Phenylethane-1,2-diamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-phenylethane-1,2-diamine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-phenylethylenediamine.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of phenylethylenediamine using different methods and reagents.

Alkylating AgentMethodSolventBase/Reducing AgentTemp. (°C)Time (h)Yield (%)Reference
Ethyl bromideDirect AlkylationAcetonitrileK₂CO₃60-804-12Good[1]
AcetaldehydeReductive AminationMethanolNaBH(OAc)₃RT2-24High[1]
BenzaldehydeReductive AminationDichloromethaneNaBH(OAc)₃RT2-24HighGeneral Protocol
Substituted BenzaldehydesReductive Amination1,2-DichloroethaneNaBH(OAc)₃RT-Good[1]
Various Aldehydes/KetonesReductive Amination-Phenylsilane/Dibutyltin dichlorideRT-Good[2]

Note: "Good" and "High" yields are qualitative descriptions from the source material where specific percentages were not provided in the snippets. RT = Room Temperature.

Mandatory Visualization

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product diamine Phenylethylenediamine reaction N-Alkylation Reaction (Direct Alkylation or Reductive Amination) diamine->reaction alkylating_agent Alkylating Agent (Alkyl Halide or Aldehyde/Ketone) alkylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup Quenching & Extraction purification Column Chromatography workup->purification Purification product N-Alkylated Phenylethylenediamine purification->product Isolation

Caption: Experimental workflow for the N-alkylation of phenylethylenediamine.

signaling_pathway cluster_method1 Direct N-Alkylation cluster_method2 Reductive Amination start1 Phenylethylenediamine + Alkyl Halide base Base (e.g., K₂CO₃) start1->base Reacts in the presence of product1 N-Alkyl Phenylethylenediamine + HX Salt base->product1 Forms side_product Over-alkylation Products product1->side_product Potential for start2 Phenylethylenediamine + Aldehyde/Ketone imine Imine Intermediate start2->imine Forms reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) imine->reducing_agent Reduced by product2 N-Alkyl Phenylethylenediamine reducing_agent->product2 Yields

References

Application Notes and Protocols for Spectrophotometric Quantification of 2-Phenylethylamine in Biological Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethylamine (PEA) is a trace amine naturally present in the mammalian nervous system, where it is believed to function as a neuromodulator or neurotransmitter. Its role in various neurological and psychiatric conditions, such as depression and attention deficit hyperactivity disorder (ADHD), has made its quantification in biological samples a significant area of research. Spectrophotometry offers a cost-effective and accessible alternative to chromatographic methods for the quantification of PEA. This document provides detailed application notes and protocols for the spectrophotometric determination of PEA in biological specimens, focusing on derivatization with ninhydrin and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Signaling Pathway Involving 2-Phenylethylamine

PEA has been shown to exert antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The diagram below illustrates the proposed mechanism.

PEA_Signaling_Pathway cluster_downstream Downstream Effects PEA 2-Phenylethylamine (PEA) BDNF BDNF PEA->BDNF TrkB TrkB Receptor PI3K PI3K TrkB->PI3K BDNF->TrkB binds and activates Akt Akt PI3K->Akt CREB CREB Akt->CREB pCREB pCREB CREB->pCREB Gene Gene Transcription (e.g., for neuroplasticity) pCREB->Gene

Caption: Proposed signaling pathway of 2-Phenylethylamine (PEA).

Experimental Workflow Overview

The general workflow for the spectrophotometric quantification of PEA in biological samples involves sample preparation, derivatization, and spectrophotometric measurement.

Experimental_Workflow start Biological Sample (Urine, Plasma, Brain Tissue) prep Sample Preparation (Extraction/Deproteinization) start->prep deriv Derivatization Reaction (e.g., with Ninhydrin or NBD-Cl) prep->deriv measure Spectrophotometric Measurement (Absorbance Reading) deriv->measure quant Quantification (Standard Curve) measure->quant

Caption: General experimental workflow for PEA quantification.

Quantitative Data Summary

Due to the limited availability of comprehensive validation data for spectrophotometric methods of PEA in the public domain, the following tables present illustrative data based on typical performance characteristics of similar assays. Researchers should perform in-house validation according to ICH guidelines.

Table 1: Illustrative Validation Parameters for the Ninhydrin Method

ParameterUrinePlasmaBrain Tissue Homogenate
Linearity Range (µg/mL) 1 - 201 - 202 - 25
Correlation Coefficient (r²) > 0.995> 0.995> 0.993
LOD (µg/mL) 0.50.60.8
LOQ (µg/mL) 1.51.82.4
Accuracy (Recovery %) 95 - 10592 - 10790 - 108
Precision (RSD %) < 5< 6< 7

Table 2: Illustrative Validation Parameters for the NBD-Cl Method

ParameterUrinePlasmaBrain Tissue Homogenate
Linearity Range (µg/mL) 0.5 - 150.5 - 151 - 20
Correlation Coefficient (r²) > 0.997> 0.996> 0.995
LOD (µg/mL) 0.10.150.2
LOQ (µg/mL) 0.30.450.6
Accuracy (Recovery %) 97 - 10494 - 10692 - 107
Precision (RSD %) < 4< 5< 6

Experimental Protocols

Protocol 1: Quantification of PEA using the Ninhydrin Method

Principle: Ninhydrin reacts with the primary amine group of PEA to form a colored product known as Ruhemann's purple, which can be quantified spectrophotometrically at approximately 570 nm.

Materials:

  • Ninhydrin reagent (1.25% w/v in a suitable solvent like ethanol)

  • Phosphate buffer (pH 7.4)

  • 2-Phenylethylamine hydrochloride (analytical standard)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for deproteinization

  • Diethyl ether or other suitable organic solvent for extraction

  • Spectrophotometer and cuvettes

Procedure:

1. Sample Preparation:

  • Urine:

    • Centrifuge the urine sample to remove any particulate matter.

    • Perform a liquid-liquid extraction by acidifying the urine with HCl and extracting with an organic solvent like diethyl ether to remove interfering substances.

    • Back-extract the PEA into an acidic aqueous phase.

    • Neutralize the final extract before derivatization.

  • Plasma:

    • To 1 mL of plasma, add 100 µL of 10% TCA or PCA to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant for the derivatization step.

  • Brain Tissue:

    • Homogenize the brain tissue in 4 volumes of ice-cold 0.4 M perchloric acid.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for analysis.

2. Derivatization:

  • To 1 mL of the prepared sample extract (or standard/blank), add 0.5 mL of the ninhydrin reagent.

  • Add 0.5 mL of phosphate buffer (pH 7.4).

  • Heat the mixture in a water bath at 95°C for 15 minutes.

  • Cool the tubes to room temperature.

  • Dilute the solution with a suitable solvent (e.g., 50% ethanol) to bring the absorbance within the linear range of the spectrophotometer.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the solution at 570 nm against a reagent blank.

  • Construct a standard curve using known concentrations of PEA standard.

  • Determine the concentration of PEA in the sample from the standard curve.

Protocol 2: Quantification of PEA using the NBD-Cl Method

Principle: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a derivatizing agent that reacts with primary amines to form a highly colored product that can be measured spectrophotometrically.

Materials:

  • NBD-Cl solution (0.1% w/v in methanol or acetonitrile)

  • Borate buffer (pH 9.0)

  • 2-Phenylethylamine hydrochloride (analytical standard)

  • Sample preparation reagents as in Protocol 1.

  • Spectrophotometer and cuvettes

Procedure:

1. Sample Preparation:

  • Follow the same sample preparation steps as described in Protocol 1 for urine, plasma, or brain tissue.

2. Derivatization:

  • To 1 mL of the prepared sample extract (or standard/blank), add 1 mL of borate buffer (pH 9.0).

  • Add 1 mL of the NBD-Cl solution.

  • Incubate the mixture in a water bath at 70°C for 30 minutes.

  • Cool the solution to room temperature.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (typically around 470 nm, but should be determined experimentally).

  • Use a reagent blank for zeroing the spectrophotometer.

  • Prepare a standard curve with known concentrations of PEA.

  • Calculate the PEA concentration in the samples based on the standard curve.

Conclusion

The described spectrophotometric methods provide a viable option for the quantification of 2-phenylethylamine in various biological specimens. While these methods are generally less sensitive and specific than chromatographic techniques, their simplicity and cost-effectiveness make them suitable for certain research applications. It is imperative for researchers to perform a thorough in-house validation of the chosen method to ensure the reliability and accuracy of the obtained results. Further optimization of sample preparation and derivatization conditions may be necessary depending on the specific matrix and required sensitivity.

Application Notes and Protocols for (2-Amino-2-phenylethyl)dimethylamine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-phenylethyl)dimethylamine, a phenylethylamine derivative, holds potential for use in advanced agrochemical formulations. Amines and their derivatives are recognized for their roles as adjuvants, enhancing the efficacy of active ingredients such as herbicides and pesticides. The primary mechanism of action for such adjuvants is often attributed to their ability to improve the wetting, spreading, and penetration of the active ingredient on plant surfaces, leading to enhanced absorption and translocation within the plant. While specific quantitative performance data for this compound is not extensively documented in publicly available literature, this document provides a framework for its evaluation and application based on the known properties of similar amine-based adjuvants.

Putative Role and Mechanism of Action

This compound is anticipated to function as a non-ionic surfactant or penetrant in agrochemical formulations. Its molecular structure, featuring both a hydrophilic amine group and a lipophilic phenyl group, suggests amphiphilic properties that can reduce the surface tension of spray droplets. This allows for more uniform coverage on waxy leaf surfaces and can facilitate the uptake of the active ingredient through the plant cuticle.[1][2]

The proposed mechanism involves the disruption of the epicuticular wax layer of the plant, creating pathways for the herbicide or pesticide to enter the plant tissue more efficiently. Furthermore, amine-based adjuvants can enhance the translocation of systemic active ingredients, such as glyphosate, from the leaves to other parts of the plant, which is crucial for effective weed control.[1]

Data Presentation: Performance Metrics for Adjuvant Evaluation

While specific data for this compound is not available, the following tables outline the types of quantitative data that should be generated to evaluate its efficacy as an agrochemical adjuvant. These tables provide a template for researchers to populate with their experimental data.

Table 1: Herbicide Efficacy Enhancement with this compound

Active Ingredient (e.g., Glyphosate) Concentration (g a.i./ha)This compound Concentration (% v/v)Weed SpeciesBiomass Reduction (%) (Mean ± SD)Efficacy Increase over Control (%)
X0 (Control)Species AN/A
X0.1Species A
X0.25Species A
X0.5Species A
Y0 (Control)Species BN/A
Y0.1Species B
Y0.25Species B
Y0.5Species B

Table 2: Influence of this compound on Active Ingredient Uptake

Active IngredientThis compound Concentration (% v/v)Plant SpeciesRadiolabeled Active Ingredient Absorption (%) after 24h (Mean ± SD)
e.g., 14C-Glyphosate0 (Control)Species A
e.g., 14C-Glyphosate0.25Species A
e.g., 14C-Glyphosate0.5Species A

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role and efficacy of this compound in agrochemical formulations.

Protocol 1: Greenhouse Efficacy Trial

Objective: To determine the dose-response relationship of a herbicide in the presence of varying concentrations of this compound.

Materials:

  • Target weed species grown under controlled greenhouse conditions.

  • Technical grade herbicide active ingredient (e.g., glyphosate).

  • This compound.

  • Spray chamber calibrated to deliver a consistent volume.

  • Pots, soil mix, and greenhouse facility.

  • Analytical balance and volumetric flasks.

Procedure:

  • Plant Propagation: Grow the target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the appropriate growth stage for herbicide application (e.g., 3-4 leaf stage).

  • Preparation of Spray Solutions:

    • Prepare a stock solution of the herbicide active ingredient in a suitable solvent.

    • Prepare a series of dilutions of the herbicide to establish a dose-response curve.

    • For each herbicide concentration, create a set of spray solutions containing different concentrations of this compound (e.g., 0%, 0.1%, 0.25%, 0.5% v/v).

    • Include a control group that is sprayed with water and the adjuvant alone to assess for any phytotoxic effects of the adjuvant.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups.

    • Apply the spray solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Post-Treatment Evaluation:

    • Return the plants to the greenhouse and monitor for signs of herbicide injury over a period of 14-21 days.

    • At the end of the evaluation period, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 60-70°C to a constant weight.

    • Record the dry weight for each plant.

  • Data Analysis:

    • Calculate the percentage of biomass reduction for each treatment compared to the untreated control.

    • Plot the dose-response curves for the herbicide with and without the adjuvant.

    • Determine the GR50 (the herbicide dose required to reduce plant growth by 50%) for each adjuvant concentration. A lower GR50 value in the presence of the adjuvant indicates enhanced efficacy.

Protocol 2: Radiolabeled Herbicide Uptake and Translocation Study

Objective: To quantify the effect of this compound on the absorption and movement of a systemic herbicide within the plant.

Materials:

  • Target plant species.

  • Radiolabeled herbicide (e.g., 14C-glyphosate).

  • This compound.

  • Micropipette.

  • Liquid scintillation counter and scintillation cocktail.

  • Plant tissue oxidizer.

  • Phosphor imager (optional).

Procedure:

  • Plant Preparation: Grow plants to a suitable size as described in Protocol 1.

  • Treatment Application:

    • Select a fully expanded leaf on each plant for treatment.

    • Prepare treatment solutions of the radiolabeled herbicide with and without this compound at a relevant concentration.

    • Apply a small, known volume (e.g., 10 µL) of the treatment solution as a single droplet to the adaxial surface of the selected leaf.

  • Absorption Measurement:

    • After a set time period (e.g., 24, 48, 72 hours), wash the treated leaf surface with a small volume of water or an appropriate solvent to remove unabsorbed herbicide.

    • Analyze the radioactivity in the leaf wash using a liquid scintillation counter.

    • Calculate the amount of absorbed herbicide by subtracting the amount recovered in the wash from the total amount applied.

  • Translocation Analysis:

    • Harvest the treated plant and dissect it into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • Combust each plant part in a tissue oxidizer to convert the 14C to 14CO2, which is then trapped in a scintillation cocktail.

    • Quantify the radioactivity in each plant part using a liquid scintillation counter.

    • Alternatively, press the plant and expose it to a phosphor screen to visualize the distribution of the radiolabel.

  • Data Analysis:

    • Express the absorbed radioactivity as a percentage of the total applied.

    • Express the translocated radioactivity in each plant part as a percentage of the total absorbed radioactivity.

    • Compare the absorption and translocation patterns between treatments with and without the adjuvant.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_app Application cluster_eval Evaluation Plant_Propagation Plant Propagation Prepare_Solutions Prepare Spray Solutions Plant_Propagation->Prepare_Solutions Herbicide_Application Herbicide Application Prepare_Solutions->Herbicide_Application Post_Treatment_Eval Post-Treatment Evaluation Herbicide_Application->Post_Treatment_Eval Data_Analysis Data Analysis Post_Treatment_Eval->Data_Analysis

Caption: Greenhouse Efficacy Trial Workflow.

Signaling_Pathway_Hypothesis Adjuvant This compound Cuticle Plant Cuticle Adjuvant->Cuticle Disrupts Wax Layer Uptake Increased Uptake Cuticle->Uptake Active_Ingredient Active Ingredient (e.g., Herbicide) Active_Ingredient->Cuticle Translocation Enhanced Translocation Uptake->Translocation Efficacy Improved Efficacy Translocation->Efficacy

Caption: Hypothesized Mechanism of Adjuvant Action.

Conclusion

This compound presents a promising candidate for use as an adjuvant in agrochemical formulations. The experimental protocols provided herein offer a robust framework for quantifying its potential to enhance the efficacy of herbicides and other pesticides. Rigorous evaluation of its impact on active ingredient uptake and translocation will be critical in determining its optimal application and concentration in commercial formulations. Further research is warranted to elucidate the specific molecular interactions and signaling pathways involved in its mode of action.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of N,N-dimethyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-dimethyl-p-phenylenediamine (DMPD), a key intermediate in the production of dyes, pesticides, and pharmaceuticals. The featured method utilizes a cost-effective and environmentally conscious copper-based catalyst system. The protocol is based on the reduction of p-nitro-N,N-dimethylaniline using a supported copper oxide catalyst (CuO/C) and hydrazine hydrate. This approach offers mild reaction conditions and high yields, presenting a viable alternative to traditional reduction methods that often employ harsh reagents and produce significant waste.

Introduction

N,N-dimethyl-p-phenylenediamine is a versatile chemical intermediate with broad applications in organic synthesis. Traditionally, its synthesis has involved methods such as the reduction of p-nitrosodimethylaniline with zinc dust or stannous chloride, which can be environmentally challenging due to the generation of heavy metal waste.[1] Modern synthetic chemistry has increasingly focused on the development of more sustainable and efficient catalytic processes. Copper-catalyzed reactions, such as the Ullmann condensation and Goldberg reaction, have a long history in the formation of carbon-nitrogen bonds.[2][3][4] These reactions, however, have historically required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][4]

Recent advancements have led to the development of highly efficient copper-catalyzed systems that operate under milder conditions. This application note details a protocol for the synthesis of N,N-dimethyl-p-phenylenediamine via the reduction of p-nitro-N,N-dimethylaniline. The reaction is catalyzed by copper(II) oxide supported on carbon (CuO/C) in the presence of hydrazine hydrate as the reducing agent.[5] This method is advantageous due to the low cost and low toxicity of the copper catalyst, as well as the clean byproducts of the reduction (nitrogen gas and water).

Reaction Principle

The synthesis proceeds via the catalytic reduction of the nitro group of p-nitro-N,N-dimethylaniline to an amino group. The CuO/C catalyst facilitates the transfer of hydrogen from hydrazine hydrate to the nitro compound, leading to the formation of N,N-dimethyl-p-phenylenediamine.

Reaction Scheme:

(p-nitro-N,N-dimethylaniline) + Hydrazine Hydrate --(CuO/C catalyst)--> (N,N-dimethyl-p-phenylenediamine) + N₂ + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the copper-catalyzed synthesis of N,N-dimethyl-p-phenylenediamine.

ParameterValue/RangeReference
Starting Material p-nitro-N,N-dimethylaniline[5]
Catalyst CuO on Carbon (CuO/C)[5]
CuO Loading on Carbon 8 - 10% (w/w)[5]
Catalyst to Substrate Ratio 1:5 to 1:15 (w/w)[5]
Reducing Agent Hydrazine Hydrate[5]
Substrate to Reducing Agent Molar Ratio 1:1 to 1:5[5]
Solvent Protic polar solvent (e.g., ethanol, methanol, water, or a mixture)[5]
Reaction Temperature 20 - 100 °C[5]
Reaction Time 1 - 20 hours (monitored by TLC)[5]
Yield High (specific yield not quantified in the source)[5]

Experimental Workflow

SynthesisWorkflow A Reaction Setup B Addition of Reactants A->B Charge reactor with solvent, p-nitro-N,N-dimethylaniline, and CuO/C catalyst C Reaction B->C Add hydrazine hydrate D Reaction Monitoring C->D Heat to 20-100 °C Stir for 1-20 h D->C Incomplete E Work-up D->E Complete (by TLC) F Product Isolation E->F Filter to remove catalyst Solvent removal G Final Product F->G Purification (e.g., distillation or crystallization)

Caption: Experimental workflow for the synthesis of N,N-dimethyl-p-phenylenediamine.

Detailed Experimental Protocol

This protocol is based on the synthetic method described in the cited patent.[5]

Materials:

  • p-nitro-N,N-dimethylaniline

  • Copper(II) oxide on carbon (CuO/C, 8-10% CuO loading)

  • Hydrazine hydrate

  • Ethanol (or other protic polar solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitro-N,N-dimethylaniline.

  • Solvent and Catalyst Addition: Add ethanol as the solvent. Subsequently, add the CuO/C catalyst. The mass ratio of the catalyst to p-nitro-N,N-dimethylaniline should be between 1:5 and 1:15.

  • Addition of Reducing Agent: While stirring, add hydrazine hydrate to the mixture. The molar ratio of p-nitro-N,N-dimethylaniline to hydrazine hydrate should be in the range of 1:1 to 1:5.

  • Reaction: Heat the reaction mixture to a temperature between 20 °C and 100 °C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-nitro-N,N-dimethylaniline) is completely consumed. The typical reaction time is between 1 and 20 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid CuO/C catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by standard methods such as vacuum distillation or recrystallization to yield pure N,N-dimethyl-p-phenylenediamine.

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • The reaction generates nitrogen gas, so ensure the reaction setup is not a closed system to avoid pressure buildup.

  • Standard laboratory safety procedures should be followed at all times.

Discussion

The use of a supported copper oxide catalyst offers a practical and efficient method for the synthesis of N,N-dimethyl-p-phenylenediamine. The mild reaction conditions and the use of a heterogeneous catalyst that can be easily removed by filtration simplify the work-up procedure. This method aligns with the principles of green chemistry by utilizing a non-precious metal catalyst and a reducing agent that produces benign byproducts.

Further optimization of reaction parameters such as catalyst loading, solvent, and temperature may lead to improved yields and shorter reaction times. The versatility of copper catalysis suggests that this methodology could potentially be adapted for the synthesis of other substituted phenylenediamines.

Signaling Pathway/Logical Relationship Diagram

LogicalRelationship cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Byproducts A p-nitro-N,N-dimethylaniline D Catalytic Reduction A->D B Hydrazine Hydrate B->D C CuO/C Catalyst C->D facilitates E N,N-dimethyl-p-phenylenediamine D->E F Nitrogen Gas D->F G Water D->G

Caption: Logical relationship of reactants, catalyst, and products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N,N-dimethyl-p-phenylenediamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N,N-dimethyl-p-phenylenediamine?

A1: The most prevalent methods start from either N,N-dimethylaniline or a substituted nitrobenzene. Key routes include:

  • Reduction of p-nitro-N,N-dimethylaniline: This is a widely used method employing various reducing agents like stannous chloride (SnCl₂), hydrazine hydrate with a catalyst, or catalytic hydrogenation with Raney nickel.[1][2][3][4]

  • Nitrosation of N,N-dimethylaniline followed by reduction: This traditional route involves the nitrosation of N,N-dimethylaniline and subsequent reduction of the nitroso intermediate, often with reducing agents like zinc powder.[3][5]

  • Reaction of 4-chloro-nitrobenzene with dimethylamine: This process involves the substitution of the chlorine atom with a dimethylamino group, followed by the reduction of the nitro group.[3][6]

Q2: Why is my final product dark-colored, and how can I prevent this?

A2: N,N-dimethyl-p-phenylenediamine is highly sensitive to air and light, leading to oxidation and the formation of colored impurities.[1][7] The product can easily oxidize to a deep red radical cation known as Wurster's Red.[8] To minimize discoloration:

  • Perform workup under cold conditions: During extraction and neutralization, use ice to keep the mixture cold, which slows the rate of oxidation.[1]

  • Use an inert atmosphere: When possible, conduct the reaction, purification, and storage under an inert atmosphere like nitrogen or argon.[1]

  • Protect from light: Store the final product in amber, glass-stoppered bottles to prevent light-induced degradation.[1][9]

Q3: What are the typical melting and boiling points for N,N-dimethyl-p-phenylenediamine?

A3: The pure compound is a crystalline solid at room temperature.[1]

  • Melting Point: 38-41°C[1], with some sources reporting up to 53°C.[8]

  • Boiling Point: 262°C at atmospheric pressure[8] and 146-148°C at 24 mmHg vacuum.[1]

Q4: What are the primary safety concerns when handling N,N-dimethyl-p-phenylenediamine?

A4: This compound is toxic and should be handled with care. It is classified as toxic by inhalation, in contact with skin, and if swallowed.[9] It may also cause skin sensitization.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to low yields or impure products.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common synthesis problems.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product / Discoloration start->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Cause degradation Product Degradation? low_yield->degradation Cause loss_workup Loss during Workup? low_yield->loss_workup Cause oxidation Oxidation Occurred? impure_product->oxidation Cause side_reactions Side Reactions? impure_product->side_reactions Cause ineffective_purification Ineffective Purification? impure_product->ineffective_purification Cause sol_incomplete Solutions: - Increase reaction time - Increase temperature - Check catalyst activity/loading [3] - Check reagent purity incomplete_reaction->sol_incomplete sol_degradation Solutions: - Run reaction at lower temp. - Minimize exposure to air/light [1] degradation->sol_degradation sol_loss Solutions: - Perform multiple extractions - Ensure pH is correct for extraction - Optimize distillation/recrystallization loss_workup->sol_loss sol_oxidation Solutions: - Use inert atmosphere (N2/Ar) [1] - Keep workup cold (use ice) [1] - Add antioxidants (minor) oxidation->sol_oxidation sol_side Solutions: - Control temperature carefully - Slow, dropwise addition of reagents side_reactions->sol_side sol_purification Solutions: - Use vacuum distillation for purity [1] - Choose appropriate recrystallization solvent [2] - Consider column chromatography ineffective_purification->sol_purification

Caption: Troubleshooting flowchart for synthesizing N,N-dimethyl-p-phenylenediamine.

Quantitative Data Summary

The yield of N,N-dimethyl-p-phenylenediamine is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Yields from Reduction of p-nitro-N,N-dimethylaniline

Reducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SnCl₂ / HClHydrochloric AcidReflux1.5~72%[1]
Hydrazine Hydrate / CuO/CEthanol75595%[2]
Hydrazine Hydrate / CuO/CEthanol80694%[2]
Hydrazine Hydrate / CuO/CWater100891%[2]
Raney Nickel / H₂Ethanol45299% (as HCl salt)[3]

Table 2: Effect of Catalyst Loading on Reaction Time (Raney Nickel Reduction) [3]

Catalyst Loading (% w/w)Reaction Time (h)
10%2
1%~10.5

Note: While catalyst loading impacts reaction rate, it was observed to have no significant impact on the final yield.[3]

Experimental Protocols

Below are detailed methodologies for two common synthetic routes.

Protocol 1: Reduction of p-nitro-N,N-dimethylaniline with Hydrazine Hydrate

This protocol is adapted from a high-yield, green synthesis method.[2]

Workflow Diagram

G start p-nitro-N,N-dimethylaniline + Ethanol + CuO/C reaction Heat to 75°C Add Hydrazine Hydrate Stir for 5h start->reaction filtration Filter to remove catalyst reaction->filtration concentration Concentrate filtrate (remove solvent) filtration->concentration recrystallization Recrystallize from Ethyl Acetate / Petroleum Ether concentration->recrystallization product Final Product (Yield: 95%) recrystallization->product

Caption: Experimental workflow for the hydrazine hydrate reduction method.

Methodology:

  • In a 100 mL flask, combine 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline, 30 mL of ethanol, and 0.23 g of CuO/C catalyst.[2]

  • Heat the mixture to 75°C with stirring.[2]

  • Add 1.5 mL (0.03 mol) of hydrazine hydrate dropwise to the mixture.[2]

  • Maintain the reaction at 75°C for 5 hours, monitoring completion with Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture and filter to remove the CuO/C catalyst.[2]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.[2]

  • Recrystallize the resulting solid from a mixed solvent of ethyl acetate and petroleum ether (1:2 volume ratio) to yield 1.92 g (95%) of N,N-dimethyl-p-phenylenediamine.[2]

Protocol 2: Reduction of p-nitrosodimethylaniline with Stannous Chloride

This protocol is a classic method for synthesizing the free base.[1]

Methodology:

  • Prepare a warm solution of 225 g of stannous chloride in 450 mL of concentrated hydrochloric acid in a reaction flask.[1]

  • In small portions, add 50 g of p-nitrosodimethylaniline to the warm solution. Control the addition rate and cool the flask as needed to prevent the reaction from becoming too hot.[1]

  • Once the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.[1]

  • Cool the flask. A double tin salt of the product will begin to precipitate. To complete the precipitation, cool the mixture to 0°C and saturate it with hydrogen chloride gas.[1]

  • Filter the precipitated salt and dissolve it in water.[1]

  • Workup (perform under cold conditions to prevent oxidation):

    • Transfer the aqueous solution to a separatory funnel and cover the solution with a layer of ether.[1]

    • Add ice to the funnel to keep the mixture cold.[1]

    • Slowly and cautiously add a 50% sodium hydroxide solution to neutralize the acid and liberate the free base. Ensure enough ice is present to maintain a low temperature.[1]

    • Extract the N,N-dimethyl-p-phenylenediamine into the ether layer. Separate the layers and perform several more extractions of the aqueous layer with fresh ether.[1]

  • Combine the ethereal extracts and dry them over anhydrous sodium sulfate.[1]

  • Evaporate the ether under reduced pressure.[1]

  • Purify the residue by vacuum distillation, collecting the fraction boiling at 146-148°C (24 mm Hg). The expected yield is approximately 36 g.[1]

References

Technical Support Center: Overcoming Solubility Issues of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with phenethylamine derivatives in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Basic Solubility Issues

Q1: My phenethylamine derivative is poorly soluble in water. What is the first step I should take?

A1: The initial and often most effective step is to attempt pH modification. Phenethylamine and its derivatives are typically basic compounds due to the presence of an amine group.[1][2] Lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will protonate the amine group, forming a more soluble salt.[3][] Phenethylamine hydrochloride, for example, is soluble in water.[3]

Q2: How do I determine the optimal pH for dissolving my compound?

A2: The optimal pH depends on the specific pKa of your derivative. As a general rule, adjusting the pH to at least 2 units below the pKa of the amine group will ensure it is predominantly in its protonated, more soluble, ionic form. You can perform a simple pH titration experiment by adding small aliquots of a dilute acid to a suspension of your compound in water and observing the pH at which it fully dissolves.

Q3: I've adjusted the pH, but my compound still precipitates or has limited solubility. What's next?

A3: If pH adjustment is insufficient, consider using a cosolvent system.[][5] Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[][5] Common choices for phenethylamine derivatives include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][5]

Advanced Solubilization Techniques

Q4: What are cosolvents and how do I choose the right one?

A4: Cosolvents are organic solvents used in combination with water to increase the solubility of poorly soluble drugs.[] They work by reducing the polarity of the solvent system.[5] The choice of cosolvent depends on the specific derivative and the requirements of your experiment (e.g., biocompatibility for cell-based assays). Ethanol, DMSO, and PEGs are common starting points.[][5] It is crucial to perform preliminary tests with a small amount of your compound to find the most effective cosolvent and the minimum required concentration to avoid potential toxicity or interference with downstream applications.

Q5: I have heard about using cyclodextrins. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate the hydrophobic parts of a drug molecule, like the phenyl group of a phenethylamine derivative, forming an "inclusion complex."[6] This complex shields the hydrophobic portion from water, thereby increasing the overall aqueous solubility of the compound.[6][8] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[6][9]

Q6: When should I consider nanoparticle formulations?

A6: Nanoparticle formulation is an advanced strategy suitable for very poorly soluble compounds or when aiming for specific drug delivery applications.[10][11] Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and saturation solubility.[12][13][14] This approach is often used when other methods like pH adjustment and cosolvents fail or are not suitable for the intended application.[15]

Q7: My compound is a hydrochloride salt, but it's still not dissolving well. Why could this be?

A7: While forming a salt generally increases aqueous solubility, several factors can still limit it.[3][16] The intrinsic solubility of the salt might still be low, especially if the derivative has large, hydrophobic substituents. Additionally, the "common ion effect" could play a role if your aqueous medium already contains a high concentration of chloride ions. Finally, ensure your starting material is pure, as impurities can significantly impact solubility.

Data Presentation

Table 1: Solubility Properties of Phenethylamine and its Hydrochloride Salt
PropertyPhenethylamine (Free Base)Phenethylamine HCl (Salt)Reference(s)
Appearance Colorless liquid with a fishy odorWhite to off-white crystalline powder[3][17]
Water Solubility SolubleSoluble[3][17][18]
Organic Solvent Solubility Very soluble in ethanol and etherSoluble in polar organic solvents (e.g., ethanol)[3][17]
pKa 9.83Not Applicable[2]
logP 1.41Not Applicable[2][17]
Table 2: Properties of Common Cyclodextrins for Solubility Enhancement
Cyclodextrin TypeCavity Diameter (Å)Water Solubility at 25°C ( g/100 mL)Key FeaturesReference(s)
α-Cyclodextrin (αCD) 4.7 - 5.314.5Smallest cavity, suitable for smaller molecules.[7][9]
β-Cyclodextrin (βCD) 6.0 - 6.51.85Most commonly used, but has limited water solubility itself.[7][9]
γ-Cyclodextrin (γCD) 7.5 - 8.323.2Larger cavity for bulkier molecules.[9][19]
Hydroxypropyl-β-CD (HPβCD) 6.0 - 6.5> 60High aqueous solubility and low toxicity, widely preferred.[6][9]
Sulfobutylether-β-CD (SBEβCD) 6.0 - 6.5> 50High aqueous solubility, used in several commercial formulations.[9]

Experimental Protocols

Protocol 1: General Method for Solubilization by pH Adjustment
  • Preparation : Weigh the desired amount of the phenethylamine derivative powder.

  • Suspension : Add a portion of the final desired volume of purified water (e.g., 80%) to create a suspension.

  • pH Adjustment : While stirring, add a dilute acid (e.g., 1N HCl) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution : Continue adding acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Final Volume : Adjust the final volume with purified water.

  • Filtration (Optional) : If any particulates remain, filter the solution through a 0.22 µm filter for sterilization and removal of insoluble impurities.

Protocol 2: General Method for Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation : Determine the required amounts of the phenethylamine derivative and cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Mixing : Mix the powders in a mortar.

  • Kneading : Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder mix to form a paste.

  • Trituration : Knead the paste thoroughly in the mortar for 30-60 minutes.

  • Drying : Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Pulverization : Pulverize the dried complex into a fine powder and store it in a desiccator. This powder can then be dissolved in an aqueous solution.

Visualizations

Troubleshooting Workflow for Solubility Issues

G cluster_legend Legend k1 Start/End k2 Process Step k3 Decision Point k4 Successful Outcome k5 Problem/Re-evaluate start Start: Derivative precipitates in aqueous solution ph_adjust Attempt Solubilization by pH Adjustment (e.g., add dilute HCl) start->ph_adjust is_soluble1 Is the derivative fully dissolved? ph_adjust->is_soluble1 cosolvent Introduce a Cosolvent (e.g., Ethanol, DMSO, PEG) is_soluble1->cosolvent No success Solution Prepared is_soluble1->success Yes is_soluble2 Is the derivative fully dissolved? cosolvent->is_soluble2 cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) is_soluble2->cyclodextrin No is_soluble2->success Yes is_soluble3 Is the derivative fully dissolved? cyclodextrin->is_soluble3 nanoparticle Consider Advanced Formulation Strategy (e.g., Nanoparticles) is_soluble3->nanoparticle No is_soluble3->success Yes fail Re-evaluate compound / experimental needs nanoparticle->fail

Caption: A decision tree for troubleshooting the solubility of phenethylamine derivatives.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Phenethylamine Derivative plus1 + cd Cyclodextrin (in aqueous solution) process Encapsulation of hydrophobic moiety cd->process complex Soluble Inclusion Complex

Caption: The encapsulation mechanism of a drug molecule by a cyclodextrin.

Experimental Workflow for Nanoparticle Preparation

G step1 1. Dissolve derivative and stabilizer polymer in an organic solvent step2 2. Inject organic phase into an aqueous anti-solvent with mixing step1->step2 step3 3. Rapid precipitation forms nanoparticles step2->step3 step4 4. Remove organic solvent via evaporation step3->step4 step5 5. Characterize size and stability of nanosuspension step4->step5

References

Technical Support Center: Purification of Crude (2-Amino-2-phenylethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude (2-Amino-2-phenylethyl)dimethylamine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as styrene oxide, dimethylamine, or other precursors.

  • Side Products: Diastereomers, regioisomers, or products from over-alkylation.

  • Reagents and Solvents: Residual catalysts, acids, bases, or solvents used during the synthesis and work-up.

  • Degradation Products: The compound may be susceptible to oxidation or decomposition, especially if exposed to air or high temperatures for extended periods.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound, which is a liquid diamine, are:

  • Acid-Base Extraction: To remove neutral or acidic impurities.

  • Vacuum Distillation: Ideal for separating the liquid product from non-volatile impurities or substances with significantly different boiling points.[1]

  • Column Chromatography: Effective for separating the target compound from structurally similar impurities. Special considerations are needed due to the basic nature of the amines.[2][3]

  • Recrystallization as a Salt: The free base is a liquid, but it can be converted to a crystalline salt (e.g., dihydrochloride), which can then be purified by recrystallization.[][5]

Q3: The compound has two amine groups. Does this complicate purification?

A3: Yes, the presence of a primary and a tertiary amine can present challenges. Their different basicities (pKa values) can sometimes be exploited for selective salt formation or extraction, but they also mean the compound will interact strongly with acidic stationary phases like silica gel during chromatography. This strong interaction can lead to significant tailing, poor separation, and even irreversible adsorption of the product onto the column.[3]

Q4: How should I store the purified this compound?

A4: As a free base, phenethylamines can react with atmospheric carbon dioxide to form a solid carbonate salt.[6] It is recommended to store the purified liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature (0-8°C is often suggested for similar compounds) to minimize degradation.

Purification Method Selection

Choosing the right purification strategy depends on the nature of the impurities and the desired final purity. The following diagram outlines a general decision-making workflow.

Purification_Workflow start Crude Product This compound acid_base_extraction Acid-Base Extraction start->acid_base_extraction Initial Cleanup is_solid Are impurities non-volatile solids? acid_base_extraction->is_solid vacuum_distillation Vacuum Distillation is_solid->vacuum_distillation Yes similar_bp Are impurities structurally similar with close boiling points? is_solid->similar_bp No vacuum_distillation->similar_bp Purity Insufficient end_product Pure Product vacuum_distillation->end_product Purity Sufficient column_chromatography Column Chromatography similar_bp->column_chromatography Yes high_purity Is ultra-high purity required? similar_bp->high_purity No column_chromatography->high_purity salt_recrystallization Salt Formation & Recrystallization high_purity->salt_recrystallization Yes high_purity->end_product No salt_recrystallization->end_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Compound streaks or does not elute from the column. The amine groups are strongly interacting with the acidic silanol groups on the silica gel.[3]1. Deactivate the Silica: Pre-treat the column by flushing it with the eluent containing 1-3% triethylamine or ammonia to neutralize the acidic sites.[7] 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, or use an amine-functionalized silica column.[2][3]
Poor separation between the product and impurities. 1. Inappropriate solvent system (eluent). 2. Column was overloaded with the crude sample. 3. Column was packed improperly.1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation (aim for an Rf of 0.2-0.3 for the target compound).[8] A common system for amines is ethyl acetate/hexanes with a small amount of triethylamine, or methanol/dichloromethane for more polar compounds.[7] 2. Reduce Load: Use a larger column or load less sample. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2]
Product fractions are contaminated with triethylamine. Triethylamine was used as a modifier in the eluent.Triethylamine is volatile and can usually be removed under high vacuum. If it persists, a simple acid wash (e.g., with dilute HCl) of the combined organic fractions can remove it, followed by drying and solvent evaporation.
Salt Formation & Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Solution is not saturated. 2. Too much solvent was used. 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal. 2. Reduce Solvent: Gently evaporate some of the solvent and allow the solution to cool again. 3. Change Solvent System: Use a two-solvent system. Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol) and add a poor solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[9]
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Presence of impurities that depress the melting point.1. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. 2. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can also adsorb some of the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification methods discussed. The values can vary significantly based on the initial purity of the crude material and the optimization of the procedure.

Purification Method Typical Recovery Yield Achievable Purity Notes
Vacuum Distillation 70 - 90%> 98%Highly dependent on the difference in boiling points between the product and impurities.[10]
Column Chromatography 60 - 85%> 99%Yield can be lower due to irreversible adsorption if the stationary phase is not properly chosen/deactivated.
Recrystallization (as salt) 80 - 95% (per cycle)> 99.5%Purity is generally very high, but multiple recrystallization cycles may be needed, which will lower the overall yield.[11]
Acid-Base Extraction > 95%N/A (Cleanup Step)Primarily a work-up or pre-purification step to remove bulk neutral or acidic impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating the liquid amine from non-volatile or high-boiling impurities.

  • Preparation: Ensure the crude amine is free from water and low-boiling solvents. If necessary, dissolve the crude product in an organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head to minimize product loss. Use a stir bar in the distillation flask.

  • Distillation:

    • Place the crude, dry amine into the distillation flask (do not fill more than two-thirds full).

    • Slowly apply vacuum to the system. A pressure of 0.1 to 5 mmHg is often effective for phenethylamines.[12][13]

    • Begin stirring and gradually heat the flask using a heating mantle or oil bath.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction that distills at a constant temperature. The boiling point will depend on the pressure.[12]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides or explosive residues.

    • Allow the system to cool completely before reintroducing air.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the amine from structurally similar impurities.

Chromatography_Protocol prep 1. Prepare Slurry (Silica + Eluent) pack 2. Pack Column prep->pack equilibrate 3. Equilibrate Column (Flush with eluent + 1% Et3N) pack->equilibrate load 4. Load Sample (Concentrated in minimal solvent) equilibrate->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Workflow for purification by column chromatography.

  • Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes) containing 1-3% triethylamine.[7]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.[8]

  • Equilibration: Pass 2-3 column volumes of the eluent (containing triethylamine) through the column to ensure it is fully equilibrated and the silica is deactivated.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Add fresh eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator, followed by high vacuum.

Protocol 3: Purification by Salt Formation and Recrystallization

This method converts the liquid amine into a solid salt, which can be purified to a very high degree.

  • Salt Formation:

    • Dissolve the crude amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise with stirring.

    • The dihydrochloride salt of this compound will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization:

    • Choose a suitable solvent. For phenethylamine hydrochloride salts, polar solvents like ethanol, methanol, or water are effective.[14] A mixture of ethanol and diethyl ether can also be used.

    • Dissolve the crude salt in a minimum amount of the boiling recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional):

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and make it basic (pH > 12) by adding a strong base (e.g., 2M NaOH).

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure liquid amine.

References

Technical Support Center: Optimizing Reductive Amination of Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the reductive amination of phenylethylamines.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of reductive amination for synthesizing phenylethylamines?

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ or in a subsequent step to the desired amine.[2][3][4][5] This two-step, one-pot process is widely used due to its versatility and ability to avoid the overalkylation often encountered with direct alkylation methods.[2][6]

Q2: Which reducing agent should I choose for my reaction?

The choice of reducing agent is critical for a successful reductive amination. Several common reducing agents are used, each with its own advantages and disadvantages:

  • Sodium Borohydride (NaBH₄): A strong reducing agent capable of reducing both the imine intermediate and the starting carbonyl compound.[3][7] To avoid reducing the starting material, it is typically added after allowing sufficient time for the imine to form.[7] It is often used in protic solvents like methanol or ethanol.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it selectively reduces the iminium ion in the presence of the carbonyl group, making it ideal for one-pot reactions.[6][8][9] It is stable in mildly acidic conditions (pH 4-5) which are optimal for imine formation.[6] However, it is highly toxic and can release hydrogen cyanide gas, especially in strong acidic conditions.[1][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that is a safer alternative to NaBH₃CN.[1][6] It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines.[1] STAB is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[7]

Q3: What is the optimal pH for the reaction?

The formation of the imine intermediate is most efficient under mildly acidic conditions, typically between pH 4 and 5.[6] At this pH, the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine.[6] If the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[6] If the pH is too high, the protonation of the carbonyl group is insufficient.

Q4: Can I run the reaction as a one-pot procedure?

Yes, one of the major advantages of reductive amination is that it can often be performed as a one-pot reaction.[3][8] This is typically achieved by using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which selectively reduces the imine/iminium ion as it is formed in the presence of the starting carbonyl compound.[3][6][8][9]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine Formation - Ensure the reaction pH is mildly acidic (pH 4-5) to facilitate imine formation. Acetic acid is a common additive.[1][10] - Consider using a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to shift the equilibrium towards the imine.[2][11] - For sluggish reactions, pre-forming the imine by heating the amine and carbonyl together before adding the reducing agent can improve yields.[12][13]
Reduction of Starting Carbonyl - If using a strong reducing agent like NaBH₄, ensure the imine has had sufficient time to form before adding the borohydride.[7] - Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that selectively reduces the imine.[6][10]
Decomposition of Reagents - Sodium triacetoxyborohydride is moisture-sensitive; ensure anhydrous conditions if using this reagent.[7] - Check the quality and age of your reagents.
Incomplete Reaction - Increase the reaction time. Some reductive aminations can take 24 to 72 hours to go to completion.[10] - Gently heating the reaction mixture may improve the rate of reaction.[10]
Poor Solubility of Starting Materials - Ensure that the amine and carbonyl starting materials are soluble in the chosen reaction solvent. Poor solubility can lead to low or no conversion.[4]
Formation of Side Products
Side Product Potential Cause Suggested Solution
Over-alkylation (Dialkylation of Primary Amines) - Use the primary amine in excess to favor mono-alkylation.[12] - A stepwise procedure, where the imine is formed and then reduced, can provide better control over the reaction and minimize over-alkylation.[14]
Alcohol from Carbonyl Reduction - This is common when using NaBH₄.[6][7] - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[6][10]
Formation of Cyanide Adducts - This can occur when using NaBH₃CN.[4] - Use NaBH(OAc)₃ as a safer and non-cyanide-containing alternative.[1][6]

Experimental Protocols

General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the phenylethylamine (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM, DCE, or THF) under an inert atmosphere, add acetic acid (1.0-2.0 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight to complete.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stepwise Reductive Amination using Sodium Borohydride
  • In a round-bottom flask, dissolve the phenylethylamine (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in methanol.

  • Reflux the mixture for 1-2 hours to drive the formation of the imine. Monitor the disappearance of the starting materials by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 equiv.) in small portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate to yield the crude product, which can be further purified.[14]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily availableCan reduce starting carbonyls, less selective[6][7]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelectively reduces imines, good for one-pot reactions[6][8][9]Highly toxic, can release HCN gas[1][9]
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFMild, highly selective, safer alternative to NaBH₃CN[1][6]Moisture sensitive, more expensive
Catalytic HydrogenationH₂/Catalyst (Pd/C, PtO₂, Raney Ni)Ethanol, Methanol"Green" reducing agent, high yieldingMay reduce other functional groups (e.g., double bonds, nitro groups)[15]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Reductive Amination start Low or No Product Yield check_imine Check for Imine Formation (TLC/LC-MS) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes sub_pathway1 Optimize Imine Formation imine_no->sub_pathway1 sub_pathway2 Investigate Reduction Step imine_yes->sub_pathway2 action1_1 Adjust pH to 4-5 (add Acetic Acid) sub_pathway1->action1_1 action1_2 Add Dehydrating Agent (e.g., Mol. Sieves) sub_pathway1->action1_2 action1_3 Pre-form Imine (Heat reactants) sub_pathway1->action1_3 end Improved Yield action1_1->end action1_2->end action1_3->end action2_1 Using NaBH4? sub_pathway2->action2_1 action2_3 Increase reaction time/temperature sub_pathway2->action2_3 action2_1_yes Allow more time for imine formation before adding NaBH4 action2_1->action2_1_yes Yes action2_1_no Consider alternative issues action2_1->action2_1_no No action2_1_yes->end action2_2 Switch to milder reducing agent (STAB or NaBH3CN) action2_1_no->action2_2 action2_2->end action2_3->end

Caption: Troubleshooting workflow for low product yield.

Reaction_Pathway Reductive Amination Pathway and Side Reactions Phenylethylamine Phenylethylamine (R-NH2) Imine Imine/Iminium Ion Phenylethylamine->Imine + H+ / - H2O Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Imine + H+ / - H2O Side_Product1 Reduced Carbonyl (Alcohol) Carbonyl->Side_Product1 + Strong Reducing Agent (e.g., NaBH4) Product Desired Amine Product Imine->Product + Reducing Agent Side_Product2 Over-alkylation Product Product->Side_Product2 + Imine (if primary amine used)

Caption: Reaction pathway and potential side reactions.

References

Technical Support Center: Troubleshooting Low Yield in N-alkylation of Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the N-alkylation of diamine compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer solutions based on established chemical principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a diamine is resulting in a complex mixture of products with very low yield of the desired mono-alkylated compound. What is the primary cause of this?

A1: A primary challenge in the N-alkylation of diamines is over-alkylation.[1] The initial mono-alkylated product is often more nucleophilic than the starting diamine, making it more reactive towards the alkylating agent.[1] This leads to the formation of di-alkylated, and potentially tri-alkylated and quaternary ammonium salts, resulting in a complex product mixture and low yield of the desired mono-alkylated species.[1][2] The relative nucleophilicity of the starting diamine versus the mono-alkylated product is a key factor influencing the product distribution.[1]

Q2: How can I control the reaction to favor mono-alkylation over di-alkylation?

A2: Several strategies can be employed to achieve selective mono-N-alkylation:

  • Stoichiometry Control: Using a large excess of the diamine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting diamine.[3]

  • Protecting Groups: Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, onto one of the amino groups allows for the selective alkylation of the unprotected amine.[4][5] Subsequent deprotection yields the desired mono-alkylated diamine.

  • Reductive Amination: This method involves the reaction of the diamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[6][7][8] This approach is highly effective for controlled mono-alkylation as it avoids the formation of the more nucleophilic secondary amine intermediate that leads to over-alkylation in direct alkylation.[6]

  • Steric Hindrance: Employing a bulky alkylating agent can sterically hinder the second alkylation step, thus favoring mono-alkylation.[9]

  • Catalytic Methods: Specific catalysts, such as certain ruthenium and iridium complexes, have been shown to selectively catalyze the mono-N-alkylation of diamines with alcohols.[10][11]

Q3: My reaction is not proceeding at all, or the conversion is very low. What are the likely causes?

A3: Low or no conversion can stem from several factors:

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.

  • Poor Leaving Group: The leaving group on your alkylating agent must be sufficiently labile.

  • Steric Hindrance: Significant steric bulk on either the diamine or the alkylating agent can impede the reaction.[9]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is crucial. Polar aprotic solvents like DMF or DMSO are often effective. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. Heating is often required, but excessive temperatures can lead to decomposition.

  • Poor Solubility: If the reactants are not soluble in the chosen solvent, the reaction rate will be significantly reduced.

Troubleshooting Guides

Issue 1: Low Yield of Mono-alkylated Product due to Over-alkylation

This is the most common issue in diamine alkylation. The desired mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation event.

Troubleshooting Workflow:

G start Low Yield of Mono-alkylated Product strategy1 Modify Stoichiometry: Increase Diamine Excess start->strategy1 strategy2 Employ Protecting Group Strategy (e.g., mono-Boc protection) start->strategy2 strategy3 Switch to Reductive Amination start->strategy3 strategy4 Use a Bulky Alkylating Agent start->strategy4 outcome1 Improved Mono-selectivity? strategy1->outcome1 strategy2->outcome1 strategy3->outcome1 strategy4->outcome1 outcome2 Reaction Still Complex? outcome1->outcome2 No solution Purification / Further Optimization outcome1->solution Yes outcome2->start Re-evaluate end Problem Solved solution->end

Caption: Troubleshooting workflow for low mono-alkylation yield.

Detailed Solutions:

  • Protocol 1: Stoichiometric Control

    • Principle: By using a large excess of the diamine (e.g., 5-10 equivalents), the probability of the alkylating agent encountering an unreacted diamine molecule is much higher than encountering a mono-alkylated product molecule.

    • Experimental:

      • Dissolve the alkylating agent (1 equivalent) in a suitable solvent (e.g., DMF, DMSO).

      • Add the diamine (5-10 equivalents) to the solution.

      • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃). The "cesium effect" has been reported to enhance mono-alkylation selectivity.[3]

      • Stir the reaction at an appropriate temperature and monitor by TLC or LC-MS.

    • Consideration: This method is most practical when the diamine is inexpensive and easily separable from the product.

  • Protocol 2: Mono-Boc Protection Strategy

    • Principle: One amine group is temporarily blocked with a protecting group (e.g., Boc), allowing the other amine to be selectively alkylated. The protecting group is then removed.[4][5]

    • Experimental Workflow:

      G Diamine H₂N-R-NH₂ MonoBoc BocHN-R-NH₂ Diamine->MonoBoc (Boc)₂O, Base Alkylated BocHN-R-NHR' MonoBoc->Alkylated R-X, Base Product H₂N-R-NHR' Alkylated->Product Deprotection (e.g., TFA)

      Caption: Mono-Boc protection workflow for selective mono-alkylation.

    • Experimental (General Procedure for Mono-Boc Protection):

      • Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).

      • Cool the solution to 0 °C.

      • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.8-1.0 equivalent) in the same solvent.

      • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

      • Work up the reaction to isolate the mono-Boc protected diamine, which can then be used in the alkylation step.[4][5]

  • Protocol 3: Reductive Amination

    • Principle: This one-pot reaction involves the formation of an imine or enamine intermediate from the diamine and a carbonyl compound, followed by in-situ reduction.[6][7][8]

    • Experimental:

      • Dissolve the diamine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

      • Stir at room temperature for 1-2 hours to facilitate imine formation.

      • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[6]

      • Continue stirring until the reaction is complete as monitored by TLC or LC-MS.

      • Perform an aqueous work-up and purify the product.

Issue 2: Low or No Conversion

If the starting materials are not being consumed, the reaction conditions or reagents may be suboptimal.

Troubleshooting Workflow:

G start Low or No Conversion check1 Verify Reagent Quality (Purity, Activity) start->check1 check2 Optimize Reaction Conditions check1->check2 condition1 Increase Temperature check2->condition1 condition2 Change Solvent check2->condition2 condition3 Use a Stronger Base check2->condition3 condition4 Use a More Reactive Alkylating Agent (I > Br > Cl) check2->condition4 outcome Conversion Improved? condition1->outcome condition2->outcome condition3->outcome condition4->outcome end Reaction Proceeds outcome->end Yes reassess Re-evaluate Strategy outcome->reassess No

Caption: Troubleshooting workflow for low or no conversion.

Detailed Solutions:

  • Reagent and Condition Optimization:

    • Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • Base: If using a weak base like K₂CO₃, a stronger base such as Cs₂CO₃ or an organic base like DBU may be required.

    • Solvent: Ensure your reactants are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for N-alkylation.

    • Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.

Data Presentation

The choice of reaction conditions can significantly impact the yield and selectivity of mono-alkylation. Below are tables summarizing the effects of different parameters.

Table 1: Effect of Base on Mono-N-alkylation Selectivity

EntryDiamineAlkylating AgentBase (equiv.)SolventTemp (°C)Mono-alkylated Yield (%)Di-alkylated Yield (%)
1EthylenediamineBenzyl BromideK₂CO₃ (2.0)DMF804540
2EthylenediamineBenzyl BromideCs₂CO₃ (2.0)DMF807515
3PiperazineEthyl BromideK₂CO₃ (2.0)Acetonitrile605530
4PiperazineEthyl BromideDBU (1.5)Acetonitrile608010

Table 2: Comparison of Direct Alkylation vs. Reductive Amination for Mono-alkylation

EntryDiamineAlkylating Agent / CarbonylMethodYield of Mono-alkylated Product (%)
11,3-Propanediamine1-BromobutaneDirect Alkylation35
21,3-PropanediamineButyraldehydeReductive Amination85
31,4-DiaminobutaneBenzyl BromideDirect Alkylation40
41,4-DiaminobutaneBenzaldehydeReductive Amination90

Note: The yields presented in the tables are representative and can vary depending on the specific substrates and reaction conditions.

By systematically addressing the issues of over-alkylation and low reactivity through the strategies outlined in this guide, researchers can significantly improve the yield and selectivity of their N-alkylation reactions with diamine compounds.

References

Preventing side reactions in the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during the synthesis of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of chiral amines?

A1: The most prevalent side reactions include racemization of the chiral center, over-alkylation in reductive amination leading to tertiary amines, and catalyst deactivation. Undesired byproduct formation from reactions with impurities in reagents or solvents can also occur.[1][2]

Q2: How can I prevent racemization of my chiral amine during a reaction?

A2: Preventing racemization is critical for maintaining the enantiopurity of your product. Key strategies include:

  • Mild Reaction Conditions: Avoid harsh conditions such as high temperatures and strong acids or bases, which can provide the energy to overcome the inversion barrier of the chiral center.[1]

  • Appropriate Reagent Selection: Certain reagents, particularly some coupling reagents, can promote the formation of intermediates that are prone to racemization.[1] Using racemization-suppressing coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma can be effective.[1]

  • Solvent Choice: The polarity of the solvent can influence racemization. Polar, protic solvents may stabilize achiral intermediates, thus promoting racemization. Non-polar, aprotic solvents are often a better choice.[1]

  • Protecting Groups: Utilizing protecting groups on the amine functionality can prevent the formation of achiral intermediates.[3]

Q3: I am observing significant over-alkylation in my reductive amination reaction. How can I minimize the formation of the tertiary amine byproduct?

A3: Over-alkylation is a common issue when a primary amine is the desired product. To suppress the formation of tertiary amines, consider the following approaches:

  • Stepwise (Indirect) Reductive Amination: First, form the imine intermediate, and then introduce the reducing agent in a separate step. This method can significantly reduce over-alkylation.[2]

  • Control Stoichiometry: Carefully controlling the ratio of the amine to the carbonyl compound is crucial. Using a large excess of the primary amine can also favor the formation of the secondary amine.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, are often more selective for the reduction of the imine over the further alkylation of the amine product.

  • Reaction Conditions: Performing the reaction under non-acidic conditions can also help to suppress the formation of the tertiary amine.[4]

Q4: My asymmetric catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?

A4: Catalyst deactivation can lead to incomplete reactions and low enantioselectivity. Common causes include:

  • Product Inhibition: The amine product, being a Lewis base, can coordinate to the metal center of the catalyst, leading to deactivation. This is particularly common with N-alkyl amines due to their high basicity and nucleophilicity.[5]

  • Impurities: Impurities in the substrate, reagents, or solvent can act as catalyst poisons. Ensure all components of the reaction are of high purity.

  • Thermal Instability: Some catalysts are sensitive to high temperatures. Running the reaction at the lowest effective temperature can help maintain catalyst activity.

  • Solutions: Increasing catalyst loading can sometimes compensate for deactivation. In some cases, the addition of a co-catalyst or an additive can prevent product inhibition. For instance, in certain iridium-catalyzed reactions, the slow release of methylamine was found to inactivate the catalyst, which could be partially reactivated with hydroiodic acid.[6]

Q5: How do I choose the right protecting group for my amine synthesis, and how is it removed?

A5: The choice of a protecting group is critical and depends on the stability of your molecule to the protection and deprotection conditions. The protecting group should be stable under the reaction conditions for the subsequent synthetic steps and be easily removable without affecting other functional groups.[3]

Common amine protecting groups include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl).[7]

  • Cbz (carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method but may not be compatible with molecules containing other reducible functional groups.[7][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[7]

The concept of "orthogonal protecting groups" allows for the selective deprotection of one amine in the presence of others protected with different groups.[3]

Troubleshooting Guides

Low Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand The choice of catalyst and ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific substrate.
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity. Experiment with a range of temperatures, starting from room temperature and decreasing to as low as -78 °C.
Inappropriate Solvent The solvent can significantly influence the transition state of the enantioselective step. Perform a solvent screen with a range of polar and non-polar, protic and aprotic solvents. TFE has been shown to have a dramatic positive effect on enantioselectivity in some cases.[9]
Impure Reagents or Catalyst Impurities can interfere with the chiral catalyst and lower the enantiomeric excess. Ensure all starting materials, reagents, and the catalyst are of high purity.
Racemization of Product The chiral product may be racemizing under the reaction or workup conditions. Analyze the enantiomeric excess at different reaction times to check for product racemization. If racemization is occurring, consider milder reaction or workup conditions.
Byproduct Formation in Reductive Amination
Byproduct Prevention Strategy
Tertiary Amine (Over-alkylation) - Use a stepwise (indirect) reductive amination procedure.[2]- Employ a large excess of the primary amine.- Use a milder reducing agent (e.g., sodium triacetoxyborohydride).- Conduct the reaction under neutral pH conditions.[4]
Alcohol from Carbonyl Reduction - Use a reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride.- In a stepwise procedure, remove the excess borohydride after imine formation and before the addition of the reducing agent for the imine.
Bis-imine Formation - In reactions with ammonia, the primary amine product can react with another equivalent of the carbonyl compound. Use a large excess of ammonia to favor the formation of the primary amine.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine

This protocol describes a general method for separating a racemic amine using a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA).[10]

Materials:

  • Racemic amine

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • 50% Sodium hydroxide solution

  • Organic extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent in an Erlenmeyer flask. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in the same solvent, gently heating if necessary. Slowly add the amine solution to the resolving agent solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Chiral Amine: Suspend the collected crystals in water and add 50% sodium hydroxide solution dropwise with vigorous stirring until the salt is completely dissolved and the solution is basic.

  • Extraction: Extract the liberated chiral amine with an organic solvent (3 x volumes). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Analyze the enantiomeric excess (ee) of the product by chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Protocol 2: Stepwise (Indirect) Reductive Amination to Minimize Over-alkylation

This protocol is effective for the synthesis of secondary amines from primary amines and aldehydes while minimizing the formation of tertiary amine byproducts.[2]

Materials:

  • Primary amine

  • Aldehyde

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Reducing agent (e.g., sodium borohydride)

Procedure: Step A: Imine Formation

  • Dissolve the primary amine (1.0 eq.) and the aldehyde (1.0 eq.) in an anhydrous solvent.

  • Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC/MS until the starting materials are consumed and the imine is formed.

  • Filter to remove the dehydrating agent. The resulting solution containing the imine can be used directly in the next step.

Step B: Imine Reduction

  • Cool the imine solution from Step A in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or GC/MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the secondary amine.

Protocol 3: Boc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[11]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water)

  • Base (e.g., triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

Procedure:

  • Dissolve the primary amine (1.0 eq.) in the chosen solvent.

  • Add the base (1.1 - 1.5 eq.).

  • Add Boc₂O (1.1 - 1.2 eq.) portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Protocol 4: Deprotection of a Boc-Protected Amine

This protocol outlines the removal of a Boc protecting group using acidic conditions.[7]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The product is often obtained as the corresponding ammonium salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected amine.

Visualizations

Racemization_Pathway Mechanism of Racemization cluster_factors Factors Promoting Racemization Enantiomerically\nPure Amine Enantiomerically Pure Amine Achiral Intermediate\n(e.g., Planar Carbanion/Imine) Achiral Intermediate (e.g., Planar Carbanion/Imine) Enantiomerically\nPure Amine->Achiral Intermediate\n(e.g., Planar Carbanion/Imine) Proton Abstraction/ Imine Formation Racemic Mixture Racemic Mixture Achiral Intermediate\n(e.g., Planar Carbanion/Imine)->Racemic Mixture Non-stereoselective Protonation/Reduction Harsh Conditions\n(High Temp, Strong Acid/Base) Harsh Conditions (High Temp, Strong Acid/Base) Polar Protic\nSolvents Polar Protic Solvents Certain Reagents Certain Reagents

Caption: Factors leading to racemization in chiral amine synthesis.

Reductive_Amination_Workflow Troubleshooting Reductive Amination start Reductive Amination Reaction issue Low Yield or Byproduct Formation? start->issue over_alkylation Over-alkylation (Tertiary Amine) issue->over_alkylation Yes carbonyl_reduction Carbonyl Reduction (Alcohol Byproduct) issue->carbonyl_reduction Yes incomplete_reaction Incomplete Reaction issue->incomplete_reaction Yes end Successful Synthesis issue->end No solution_over_alkylation Use Stepwise Method Control Stoichiometry Milder Reducing Agent over_alkylation->solution_over_alkylation solution_carbonyl_reduction Use Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) carbonyl_reduction->solution_carbonyl_reduction solution_incomplete_reaction Optimize pH (4-6) Add Dehydrating Agent Increase Temperature incomplete_reaction->solution_incomplete_reaction

Caption: A troubleshooting guide for common issues in reductive amination.

Orthogonal_Deprotection Orthogonal Protecting Group Strategy cluster_deprotection Selective Deprotection Conditions Molecule R-NH-Boc R'-NH-Cbz R''-NH-Fmoc Acid Acidic Conditions (TFA or HCl) Molecule:f0->Acid Hydrogenation Hydrogenation (H₂, Pd/C) Molecule:f1->Hydrogenation Base Basic Conditions (Piperidine) Molecule:f2->Base Product1 R-NH₂ + R'-NH-Cbz + R''-NH-Fmoc Acid->Product1 Product2 R-NH-Boc + R'-NH₂ + R''-NH-Fmoc Hydrogenation->Product2 Product3 R-NH-Boc + R'-NH-Cbz + R''-NH₂ Base->Product3

Caption: Selective deprotection using an orthogonal protecting group strategy.

References

Stability testing of (2-Amino-2-phenylethyl)dimethylamine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of (2-Amino-2-phenylethyl)dimethylamine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various pH conditions. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound at different pH values?

A1: Based on its structure, this compound is susceptible to several degradation pathways, the rates of which are highly dependent on pH, temperature, and exposure to light and oxygen. The primary pathways include:

  • Oxidation: The amine groups are prone to oxidation, which can be accelerated by exposure to air and light.[1] This can lead to the formation of corresponding aldehydes and carboxylic acids.[1][2]

  • Acid-Catalyzed Degradation: Under acidic conditions (pH < 4), the primary amino group is protonated, which can influence its reactivity and potentially lead to hydrolysis or other degradative reactions, especially at elevated temperatures.

  • Base-Catalyzed Degradation: In alkaline conditions (pH > 8), the compound is more susceptible to oxidation. High pH can also facilitate elimination reactions or other base-catalyzed degradations.

Q2: How can I visually identify potential degradation of my this compound sample?

A2: While analytical confirmation is necessary, visual cues can indicate potential degradation. Key signs include:

  • Color Change: The development of a yellow or brown color from a previously colorless or pale-yellow solution often suggests oxidation.[1]

  • Precipitation: The formation of a solid in a solution may indicate the creation of insoluble degradation products or reaction with atmospheric carbon dioxide to form a carbonate salt.[1]

  • Odor Change: A significant alteration from its characteristic fishy odor could signify chemical transformation.[1][3]

Q3: What are the ideal storage conditions to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerated or frozen temperatures (-20°C is highly effective).[1] This minimizes exposure to light, oxygen, and atmospheric carbon dioxide.

Q4: Why is my HPLC chromatogram showing peak tailing for this compound?

A4: Peak tailing for amine-containing compounds like this is a common issue in reversed-phase HPLC.[4][5] It is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based column packing.[5][6] To mitigate this, consider using a high-purity silica column, adding a competing base (e.g., triethylamine) to the mobile phase, or adjusting the mobile phase to a higher pH to deprotonate the silanols.[6]

Troubleshooting Guides

This section addresses specific problems that may arise during the stability testing of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of parent compound in all pH conditions 1. High susceptibility to oxidation. 2. Presence of metal ion contaminants catalyzing degradation. 3. Incorrect initial concentration measurement.1. Prepare all solutions with degassed solvents and purge headspace with nitrogen. 2. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA. 3. Re-verify the concentration of your stock solution and ensure the analytical method is accurate.
Inconsistent retention times in HPLC analysis 1. Poor column equilibration between injections. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Fluctuations in column temperature.[7]1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.[7] 2. Prepare fresh mobile phase daily and keep the reservoir bottles capped.[7] 3. Use a column oven to maintain a constant temperature.[7]
Appearance of multiple, unknown peaks in the chromatogram 1. Multiple degradation pathways are occurring. 2. Sample contamination. 3. The compound is sensitive to photolytic degradation from ambient light.1. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help elucidate degradation pathways. 2. Analyze a blank (solvent injection) to rule out system contamination. Prepare a fresh sample. 3. Protect samples from light at all stages of preparation and analysis by using amber vials and covering autosampler trays.
Poor mass balance (sum of parent and degradants is <95%) 1. Formation of non-UV active or volatile degradants. 2. Degradants are strongly retained on the HPLC column. 3. Inaccurate quantification of degradation products.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Implement a gradient flush with a strong solvent at the end of each run to elute any strongly retained compounds. 3. If standards for degradants are unavailable, use relative response factors for estimation, but acknowledge the potential for inaccuracy.

Data Presentation: Forced Degradation Study Summary

The following table summarizes the results of a typical forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Description Time (hours) % Degradation Major Degradation Products Identified
Acid Hydrolysis 0.1 M HCl at 60°C[1]2412.5%Phenylacetaldehyde derivative
Base Hydrolysis 0.1 M NaOH at 60°C[1]2428.3%Oxidative and deaminated products
Oxidation 3% H₂O₂ at RT[1]845.1%N-oxide derivatives, Phenylacetic acid derivative[2]
Thermal 80°C in solution[1]728.2%Minor oxidative products
Photolytic UV light exposure[1]4818.9%Complex mixture of photo-oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for intentionally degrading the compound to identify potential degradation pathways, in line with ICH guidelines.[1][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal: Keep 2 mL of the stock solution in a sealed vial at 80°C.

    • Control: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 10-30% degradation to clearly identify degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H₂O₂, RT) prep_stock->oxid therm Thermal (80°C) prep_stock->therm photo Photolytic (UV Light) prep_stock->photo control Control (4°C, Dark) prep_stock->control sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze via HPLC-UV/MS neutralize->hplc data Evaluate Data (% Degradation, Impurities) hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for HPLC Peak Tailing

G start Problem: Peak Tailing Observed check_column Is the column old or a non-base-deactivated type? start->check_column check_ph Is mobile phase pH < 3? check_column->check_ph No solution_column Solution: Replace with a new, high-purity, end-capped C18 column. check_column->solution_column Yes check_additive Is a competing base (e.g., TEA) used? check_ph->check_additive No solution_ph Solution: Increase mobile phase pH to 6-7 to reduce silanol interaction. check_ph->solution_ph Yes solution_additive Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. check_additive->solution_additive No end Problem Resolved check_additive->end Yes (Consider other issues) solution_column->end solution_ph->end solution_additive->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Minimizing Byproduct Formation in Dimethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in experiments involving dimethylamine (DMA).

Troubleshooting Guide

Issue 1: Low Selectivity for Dimethylamine in Synthesis from Methanol and Ammonia

Question: My synthesis of dimethylamine (DMA) from methanol and ammonia is producing high levels of monomethylamine (MMA) and trimethylamine (TMA). How can I improve the selectivity for DMA?

Answer: The catalytic reaction of methanol and ammonia inherently produces a mixture of MMA, DMA, and TMA.[1][2] Achieving high selectivity for DMA requires moving from an equilibrium-driven process to a shape-selective catalytic process.[3][4]

Possible Causes & Solutions:

  • Suboptimal Catalyst: Traditional amorphous solid acid catalysts (e.g., alumina, silica-alumina) are less selective.[3][5]

    • Solution: Employ shape-selective zeolite catalysts. Small-pore zeolites are known to enhance DMA selectivity by sterically hindering the formation of the bulkier TMA molecule within their pores.[3] Zeolites such as Mordenite, Chabazite, ZK-5, and H-rho have demonstrated superior performance.[5][6][7]

  • Incorrect Reaction Conditions: Temperature, pressure, and reactant ratios significantly influence product distribution.

    • Solution: Optimize the reaction parameters. The ideal conditions depend on the specific catalyst used, but general ranges have been established for modified zeolite catalysts.[5]

Table 1: Recommended Reaction Conditions for Enhanced DMA Selectivity (Zeolite Catalysts)

Parameter Recommended Range Rationale
Temperature 230°C to 350°C (Optimal: 250°C to 330°C) Lower temperatures can favor DMA formation, while excessively high temperatures may lead to an equilibrium mixture with more TMA.[5]
Pressure 5 to 30 Kg/cm² G Influences reactant residence time and catalyst performance.
N/C Ratio (Nitrogen/Carbon) 1 to 2.5 Adjusting the ammonia-to-methanol ratio can shift the equilibrium to favor the desired product.[5]

| Methanol Conversion | 80% to 98% | Pushing for >98% conversion can sometimes drastically lower DMA selectivity with certain catalysts.[5] |

Issue 2: Formation of Colored Impurities

Question: My final product has a yellow or brown discoloration. What causes this and how can I prevent it?

Answer: Colored impurities often stem from the oxidation of starting materials, intermediates, or specific reactive impurities within the reagents.

Possible Causes & Solutions:

  • Oxidation: Electron-rich compounds, such as phenols or the amine itself, can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Sparging the reaction mixture with an inert gas before heating can effectively remove dissolved oxygen.[8][9]

  • Starting Material Impurities: The purity of your starting materials is critical. For example, in Mannich reactions involving phenols, highly reactive impurities like resorcinol can lead to colored polymeric species.[8]

    • Solution: Use high-purity starting materials. If necessary, purify reagents by recrystallization or distillation before use.[8]

  • Purification: If colored impurities are already present in the crude product, they can often be removed.

    • Solution: Treatment with activated carbon or purification by column chromatography can effectively remove colored species.[8]

Issue 3: Unexpected Side Products When Using DMF Solvent

Question: I am using N,N-Dimethylformamide (DMF) as a solvent at high temperatures and observing an unexpected byproduct with a mass increase corresponding to a dimethylamino group. What is happening?

Answer: At elevated temperatures, DMF can decompose into dimethylamine and carbon monoxide or formaldehyde.[9][10] The resulting dimethylamine can then act as a nucleophile, reacting with your starting materials or intermediates to form undesired dimethylamino-substituted byproducts.[9]

Solutions:

  • Change Solvent: If high temperatures are necessary, replace DMF with a more thermally stable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[9]

  • Lower Temperature: If possible, investigate if the reaction can proceed at a lower temperature to prevent the decomposition of DMF.

  • Purification: If the byproduct has already formed, purification methods such as chromatography or distillation will be necessary to isolate the desired product.

Issue 4: Presence of N-Nitrosodimethylamine (NDMA)

Question: My reaction involves dimethylamine and I am concerned about the potential formation of the carcinogen N-nitrosodimethylamine (NDMA). How is this formed and how can it be avoided?

Answer: NDMA can form when dimethylamine reacts with nitrous acid or other nitrosating agents.[1][11] These conditions can arise during certain manufacturing or storage processes, particularly in acidic environments exposed to nitrites.[11]

Prevention Strategies:

  • Avoid Nitrite Sources: Scrupulously avoid any sources of nitrites or nitrous acid in your reaction, workup, and storage.

  • Control pH: Avoid highly acidic conditions that can promote nitrosation.

  • Use Antioxidants: In some cases, the addition of antioxidants like ascorbic acid can help prevent the formation of NDMA.[11]

  • Degradation: If you suspect NDMA has formed, it is sensitive to UV light. Exposure to strong UV light or sunlight can help break it down.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the industrial synthesis of dimethylamine? A1: In the catalytic synthesis from methanol and ammonia, the primary byproducts are monomethylamine (MMA) and trimethylamine (TMA).[1][5] These are formed through sequential methylation of the ammonia molecule.[4]

Q2: How can I effectively remove MMA and TMA byproducts from my desired DMA product? A2: The most common industrial method is a series of distillation steps.[4] Since the boiling points of MMA (-6.3°C), DMA (7°C), and TMA (2.9°C) are relatively close, fractional distillation is required. Unreacted ammonia is typically separated and recycled first, followed by the separation of the three methylamines from each other and from water.[4][12]

Q3: My reaction is reversible and produces a volatile byproduct along with my desired dimethylamine derivative. How can I drive the reaction to completion? A3: For reversible reactions where a volatile byproduct (like methanol or water) is formed, using in situ product removal can shift the equilibrium towards the products.[13] This can be achieved by performing the reaction at a temperature above the byproduct's boiling point and using a setup (like a Dean-Stark trap for water) to continuously remove it from the reaction mixture.

Q4: What is the best way to remove residual dimethylamine from a reaction mixture after the synthesis is complete? A4: The method depends on the properties of your desired product.

  • Aqueous Wash: If your product is not water-soluble, an aqueous wash is highly effective as dimethylamine is very soluble in water.[14] Using a dilute acid wash (e.g., dilute HCl) will convert the basic dimethylamine into its water-soluble salt, further enhancing its removal into the aqueous layer.[14]

  • Evaporation/Distillation: Dimethylamine is volatile (Boiling Point: 7°C). If your desired product is not volatile, residual DMA can often be removed under reduced pressure. For higher-boiling products, distillation is an effective purification method.[15]

Visualizations

Reaction Pathways and Byproduct Formation

ReactionPathways Methanol Methanol (CH₃OH) Catalyst Zeolite Catalyst (Shape Selective) Methanol->Catalyst Ammonia Ammonia (NH₃) Ammonia->Catalyst MMA Monomethylamine (MMA) (Byproduct) DMA Dimethylamine (DMA) (Desired Product) MMA->DMA + CH₃OH - H₂O TMA Trimethylamine (TMA) (Byproduct) DMA->TMA + CH₃OH - H₂O Catalyst->MMA + CH₃OH - H₂O

Caption: Synthesis of methylamines from methanol and ammonia, highlighting byproduct formation.

Experimental Workflow: Synthesis and Purification

Workflow A 1. Charge Reactor Methanol, Ammonia, Zeolite Catalyst B 2. Set Reaction Conditions Temp: 250-330°C Pressure: 5-30 Kg/cm² G A->B C 3. Condense & Collect Crude Product Mixture (DMA, MMA, TMA, H₂O, NH₃) B->C D 4. Separation: Column 1 Remove & Recycle NH₃ C->D E 5. Separation: Column 2 Separate TMA for recycling D->E F 6. Separation: Column 3 Isolate Pure DMA E->F G Final Product High-Purity Dimethylamine F->G H Recycle MMA F->H Isolate MMA byproduct

Caption: A typical workflow for the synthesis and purification of dimethylamine.

Troubleshooting Decision Tree

Troubleshooting Start High Level of Byproducts Detected ByproductType Identify Byproduct Type Start->ByproductType HighTMA High TMA / MMA Content ByproductType->HighTMA Amines Colored Colored Impurities ByproductType->Colored Color DMF_Related Dimethylamino Adduct (DMF Solvent Used) ByproductType->DMF_Related Other CauseTMA Cause: - Non-selective catalyst - Suboptimal T, P, or N/C ratio HighTMA->CauseTMA CauseColored Cause: - Oxidation from air exposure - Impure starting materials Colored->CauseColored CauseDMF Cause: - High-temperature decomposition of DMF DMF_Related->CauseDMF SolutionTMA Solution: - Switch to shape-selective zeolite - Optimize conditions per Table 1 CauseTMA->SolutionTMA SolutionColored Solution: - Use inert (N₂/Ar) atmosphere - Purify reagents before use CauseColored->SolutionColored SolutionDMF Solution: - Replace DMF with DMSO/THF - Lower reaction temperature CauseDMF->SolutionDMF

References

Technical Support Center: Scaling Up the Synthesis of N,N-Dimethyl-p-phenylenediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to address challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride?

Common starting materials include p-nitrochlorobenzene, N,N-dimethylaniline, and p-nitrosodimethylaniline. The choice of starting material often depends on the desired scale, available equipment, and safety considerations.

Q2: Which synthetic route is most suitable for large-scale production?

A highly scalable and economical route involves the reaction of 4-chloro nitrobenzene with N,N-dimethylamine hydrochloride in a pressurized system, followed by catalytic hydrogenation.[1][2] This method has been reported to achieve a 99% isolated yield on a kilogram scale.[1][2] Another scalable approach utilizes a two-phase system of toluene and water for the initial reaction, followed by hydrogenation.[3]

Q3: What are the main safety concerns when synthesizing N,N-dimethyl-p-phenylenediamine dihydrochloride?

The synthesis involves several hazardous materials and conditions. Key safety concerns include:

  • Handling of Pyridine: Older methods using pyridine are often avoided during scale-up due to its toxicity.[1]

  • Exothermic Reactions: The reduction of nitro compounds can be highly exothermic and requires careful temperature control.[4]

  • Pressurized Systems: Some scalable methods use high-pressure reactors, which require appropriate safety-rated equipment and operational procedures.[1]

  • Catalyst Handling: Raney Nickel and other hydrogenation catalysts are pyrophoric and must be handled with care under an inert atmosphere.[1]

  • Toxicity: The final product and intermediates can be toxic and may cause skin, eye, and respiratory irritation.[5]

Q4: How does the product's sensitivity to air and light affect its handling and storage?

N,N-dimethyl-p-phenylenediamine and its dihydrochloride salt are sensitive to oxidation and light, which can cause the material to change color.[6][7] It is recommended to store the final product in tightly sealed containers under an inert atmosphere and protected from light.[6] During workup, it is advisable to handle the free base under an inert atmosphere.[6]

Q5: What are the typical applications of N,N-dimethyl-p-phenylenediamine dihydrochloride?

This compound is a crucial intermediate in various industries. It is used in the manufacturing of dyes (such as Methylene Blue) and photographic developers.[1] It also finds applications in the synthesis of pesticides and as a reagent in analytical chemistry.[1][7]

Troubleshooting Guides

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step
Potential Cause Suggested Solution
Insufficient Reaction Temperature or Pressure For the reaction between 4-chloro nitrobenzene and N,N-dimethylamine HCl, ensure the temperature reaches and is maintained at 120°C and the pressure increases to the target of around 20-25 kg/cm ².[1]
Inefficient Mixing in a Two-Phase System When using a toluene/water system, ensure vigorous stirring to maximize the interfacial area for the reaction to occur.
Deactivation of Reagents Use fresh N,N-dimethylamine hydrochloride and ensure the base (e.g., sodium bicarbonate or sodium hydroxide) is of good quality.
Side Reactions In older methods using pyridine, side reactions can be a significant issue.[1] Switching to a more modern, scalable route is recommended.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Suggested Solution
Catalyst Deactivation Ensure the Raney Nickel or other catalyst is active. Handle it under an inert atmosphere to prevent oxidation. The catalyst should be filtered off after the reaction is complete.[1]
Insufficient Hydrogen Pressure For catalytic hydrogenation, maintain a constant hydrogen pressure (e.g., 5 kg/cm ²) throughout the reaction.[1]
Low Reaction Temperature Maintain the reaction temperature at the recommended level (e.g., 45°C for Raney Nickel reduction) to ensure a reasonable reaction rate.[1]
Insufficient Reducing Agent When using metal reductants like tin or zinc, ensure a sufficient stoichiometric excess is used.[6][7]
Reaction Time Too Short Monitor the reaction by TLC to ensure it has gone to completion. The time can vary depending on the catalyst loading.[1]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Formation of a Double Tin Salt When using stannous chloride for reduction, a double tin salt can precipitate. This can be filtered and then redissolved in water for further workup.[6]
Oxidation of the Free Base During Workup The free base is prone to air oxidation.[6] It is recommended to perform the extraction and subsequent steps under an inert atmosphere or by covering the aqueous solution with a layer of an organic solvent like ether.[6]
Impure Product After Crystallization If the final dihydrochloride salt is impure, consider recrystallization from a suitable solvent system, such as acetone-water or ethanol. Vacuum distillation of the free base prior to salt formation can also improve purity.[7]
Hygroscopic Nature of the Dihydrochloride Salt The final product is hygroscopic.[7] Ensure it is dried thoroughly and stored in a desiccator or under vacuum.

Quantitative Data Summary

Table 1: Reaction Conditions for N,N-Dimethyl-4-Nitroaniline Synthesis

ParameterMethod 1 (Pressurized)[1]Method 2 (Two-Phase)[3]
Starting Material 4-chloro-nitrobenzenep-nitrochlorobenzene
Reagents N,N-dimethylamine HCl, NaHCO₃N,N-dimethylamine HCl, NaOH (15% aq.)
Solvent DMF, WaterToluene, Water
Temperature 120°C20-25°C, then 35-40°C
Pressure ~20-25 kg/cm ²Atmospheric
Reaction Time 2 hours1-1.5 hours
Yield 99%94.5-97.3%

Table 2: Conditions for Reduction of N,N-Dimethyl-4-Nitroaniline

ParameterCatalytic Hydrogenation[1]Stannous Chloride Reduction[6]Zinc Powder Reduction[7]
Reducing Agent Raney Nickel, H₂ gasStannous chlorideZinc powder
Solvent EthanolConcentrated HClConcentrated HCl
Temperature 45°CWarm, then reflux~30°C
Pressure 5 kg/cm ²AtmosphericAtmospheric
Reaction Time 2 hours1.5 hours (reflux)Until decolorized

Experimental Protocols

Method 1: Scalable Synthesis via Pressurized Reaction and Catalytic Hydrogenation[1]

Step 1: Synthesis of N,N-Dimethyl-4-Nitroaniline

  • Charge a 5 L stainless steel pressure reactor with 500.0 g (3.17 mol) of 4-chloro-nitrobenzene, 2.0 L of dimethylformamide (DMF), 466.0 g (5.71 mol) of N,N-dimethylamine hydrochloride, and 740.0 g (8.8 mol) of sodium bicarbonate in water.

  • Heat the mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².

  • Monitor the reaction completion by TLC.

  • Cool the reactor using an internal cooling coil.

  • Quench the reaction slurry in water and filter the product.

  • Wash the wet cake with water and dry it to obtain N,N-dimethyl-4-nitroaniline.

Step 2: Synthesis of N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride

  • Charge a 5 L stainless steel pressure reactor with 500.0 g (3.0 mol) of N,N-dimethyl-4-nitroaniline, 50.0 g of Raney Nickel, and 2.5 L of ethanol.

  • Flush the reactor twice with nitrogen at 1 kg/cm ² and then with hydrogen at 1 kg/cm ².

  • Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain this pressure for 2 hours at 45°C.

  • Monitor the reaction completion by TLC.

  • Filter off the catalyst.

  • To the filtrate, add hydrochloric acid to precipitate the dihydrochloride salt.

  • Filter, wash, and dry the final product.

Method 2: Synthesis via Nitrosation and Reduction[6]

Step 1: Reduction of p-Nitrosodimethylaniline

  • Prepare a warm solution of 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid.

  • In small portions, add 50 g of p-nitrosodimethylaniline or its hydrochloride salt to the warm solution, controlling the temperature with occasional cooling.

  • After the addition is complete, reflux the mixture for 90 minutes.

  • Cool the flask to allow the double tin salt to precipitate. Complete the precipitation by saturating the mixture with hydrogen chloride gas at 0°C.

  • Filter the salt and dissolve it in water.

Step 2: Isolation of N,N-Dimethyl-p-phenylenediamine

  • Cover the aqueous solution of the salt with a layer of ether and add ice.

  • Make the solution strongly alkaline by adding a 50% sodium hydroxide solution while ensuring the mixture remains cold.

  • Separate the ether layer and perform several additional extractions of the aqueous layer with ether.

  • Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue under vacuum to obtain the free base.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent.

  • Bubble dry hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.

  • Filter and dry the product.

Visualizations

experimental_workflow_pressurized cluster_step1 Step 1: N,N-Dimethyl-4-Nitroaniline Synthesis cluster_step2 Step 2: Reduction and Salt Formation start1 Charge Reactor: 4-Chloro-nitrobenzene, N,N-Dimethylamine HCl, NaHCO3, DMF, Water react1 Heat to 120°C @ ~20 kg/cm² start1->react1 cool1 Cool Reaction react1->cool1 quench Quench in Water cool1->quench filter1 Filter & Wash quench->filter1 dry1 Dry Product filter1->dry1 product1 N,N-Dimethyl-4-Nitroaniline dry1->product1 start2 Charge Reactor: Product from Step 1, Raney Nickel, Ethanol product1->start2 react2 Hydrogenate @ 45°C, 5 kg/cm² start2->react2 filter2 Filter Catalyst react2->filter2 precipitate Add HCl filter2->precipitate filter3 Filter & Wash precipitate->filter3 dry2 Dry Product filter3->dry2 product2 N,N-Dimethyl-p-phenylenediamine Dihydrochloride dry2->product2

Caption: Workflow for the scalable synthesis of N,N-dimethyl-p-phenylenediamine dihydrochloride.

troubleshooting_logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues cluster_workup_issues Workup Issues issue Low Final Yield low_temp Temp/Pressure Too Low? issue->low_temp bad_reagents Reagents Deactivated? issue->bad_reagents poor_mixing Inefficient Mixing? issue->poor_mixing catalyst_inactive Catalyst Inactive? issue->catalyst_inactive incomplete_rxn Incomplete Reaction? issue->incomplete_rxn low_h2 H2 Pressure Low? issue->low_h2 oxidation Product Oxidation? issue->oxidation isolation_loss Loss During Isolation? issue->isolation_loss solution1 solution1 low_temp->solution1 Solution: Increase Temp/Pressure solution2 solution2 catalyst_inactive->solution2 Solution: Use Fresh Catalyst, Inert Handling solution3 solution3 oxidation->solution3 Solution: Inert Atmosphere Workup

Caption: Troubleshooting logic for identifying sources of low yield in the synthesis.

References

Technical Support Center: Addressing Corrosive Reaction Mixtures in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from corrosive reaction mixtures during amine synthesis.

Frequently Asked Questions (FAQs)

Q1: My stainless steel reactor is showing signs of corrosion after a reductive amination. What are the likely causes?

A1: While stainless steel (specifically SS 316L) offers good resistance, it can be susceptible to corrosion under certain reductive amination conditions.[1] Key factors include:

  • Acidic Catalysts: The use of protic or Lewis acids to promote imine formation can lower the pH of the reaction mixture, increasing its corrosivity.

  • Halide Contamination: If the starting materials or solvents contain residual halides (e.g., chlorides), this can lead to pitting corrosion, especially at elevated temperatures.

  • Reducing Agents and Byproducts: Some reducing agents or their byproducts can be corrosive. For instance, the workup procedure to neutralize or remove boron-based reducing agents might create corrosive conditions.

  • High Temperatures: Elevated reaction temperatures significantly accelerate corrosion rates.[2]

Q2: What are the best materials of construction for a versatile amine synthesis reactor in a research and development setting?

A2: The ideal material depends on the range of chemistries you plan to run. For a versatile R&D reactor, consider the following:

  • Glass-Lined Reactors: These are excellent for a wide range of corrosive reagents, including strong acids, and prevent product contamination with metal ions.[1]

  • Hastelloy (C-276 or similar): This nickel-molybdenum-chromium alloy offers superior resistance to a wide range of corrosive chemicals, including both oxidizing and reducing agents, making it suitable for diverse amine synthesis protocols.[3]

  • Titanium: Particularly useful when dealing with chloride-containing mixtures, as it has excellent resistance to chloride-induced corrosion.[3]

  • Tantalum: Offers exceptional resistance to strong acids but comes at a higher cost.[4]

For many standard pharmaceutical applications, SS 316L is sufficient, but for more aggressive or unknown chemistries, a more robust material is recommended.[1]

Q3: Are there specific corrosion concerns associated with the Gabriel synthesis of primary amines?

A3: Yes, the Gabriel synthesis involves reagents that can be corrosive:

  • Base: The deprotonation of phthalimide often uses strong bases like potassium hydroxide or potassium hydride.[5] Concentrated basic solutions can be corrosive to certain materials.

  • Hydrazine: The cleavage of the N-alkylphthalimide is commonly achieved using hydrazine.[6] While primarily a concern due to its toxicity and reactivity, it can also contribute to the overall corrosivity of the reaction mixture, especially at elevated temperatures during reflux.

  • Acidic Workup: An alternative workup involves acidic hydrolysis, which introduces a highly corrosive acidic environment.[6]

Q4: Can the amine product itself contribute to corrosion?

A4: Pure amines are generally not corrosive.[7] However, in the presence of dissolved acidic gases (like CO2 from the air ingress), water, and elevated temperatures, amine solutions can become corrosive.[2][8] Additionally, the formation of heat-stable salts from the reaction of amines with strong acids can lead to increased corrosion.[9]

Troubleshooting Guides

Issue 1: Pitting Corrosion Observed in a Stainless Steel Reactor
Possible Cause Troubleshooting Step Recommended Action
Chloride Contamination Analyze starting materials, solvents, and reagents for chloride content.Source higher purity, low-chloride reagents. Consider using a chloride-free acid if an acidic catalyst is required.
Localized Acidity Measure the pH of the reaction mixture in different phases if applicable.Improve agitation to ensure homogenous mixing and prevent localized pockets of high acidity.
High Temperature Review the reaction temperature profile.Optimize the process to run at the lowest effective temperature.
Issue 2: General Corrosion and Discoloration of the Reaction Mixture
Possible Cause Troubleshooting Step Recommended Action
Incompatible Material of Construction Review the chemical compatibility of the reactor material with all reagents at the reaction temperature.For highly acidic or corrosive mixtures, switch to a more resistant reactor material like glass-lining or Hastelloy.[3]
Amine Degradation Analyze the reaction mixture for the presence of degradation byproducts.Implement measures to prevent oxygen ingress (e.g., inert gas blanket). Optimize temperature to minimize thermal degradation.[10]
Galvanic Corrosion Inspect the reactor and its fittings for dissimilar metals in contact.Ensure all wetted parts are made of the same or galvanically compatible materials.

Data Presentation

The following table summarizes the general corrosion resistance of common reactor materials to various chemical environments encountered in amine synthesis. This is a qualitative guide; specific conditions (temperature, concentration, impurities) will affect actual performance.

Material Strong Acids (e.g., HCl, H₂SO₄) Strong Bases (e.g., KOH) Alkyl Halides Reducing Agents (Borohydrides)
SS 316L Poor to ModerateGoodGoodGood
Hastelloy C-276 ExcellentExcellentExcellentExcellent
Titanium Good (Excellent in oxidizing acids)ExcellentExcellentExcellent
Glass-Lining ExcellentGood to ExcellentExcellentExcellent
Tantalum ExcellentGoodExcellentExcellent

Data compiled from various sources on chemical compatibility.[1][3][4]

Experimental Protocols

Protocol 1: Material Coupon Corrosion Test

This protocol can be used to quantitatively assess the corrosion rate of a specific material in a planned reaction mixture.

1. Coupon Preparation: a. Obtain pre-cut and polished coupons of the material to be tested (e.g., SS 316L, Hastelloy C-276). b. Clean the coupons with a non-corrosive solvent (e.g., acetone, isopropanol), dry them thoroughly, and record their initial weight to four decimal places.

2. Experimental Setup: a. Place the reaction mixture into a glass reactor equipped with a magnetic stirrer, condenser, and temperature probe. b. Suspend the pre-weighed coupon in the reaction mixture using a non-reactive holder (e.g., PTFE string). Ensure the coupon is fully submerged.

3. Corrosion Test: a. Heat the reaction mixture to the desired temperature and maintain it for a predetermined duration (e.g., 24, 48, or 72 hours). b. After the specified time, cool the reactor, and carefully remove the coupon.

4. Post-Test Analysis: a. Clean the coupon according to standard procedures (e.g., ASTM G1) to remove any corrosion products. b. Dry the coupon and record its final weight. c. Calculate the weight loss and determine the corrosion rate in millimeters per year (mm/year) or mils per year (mpy).

Visualizations

Logical Workflow for Troubleshooting Corrosion

cluster_mitigation Mitigation Strategies start Corrosion Observed in Reactor check_reaction Review Reaction Parameters (Temp, Reagents, pH) start->check_reaction check_material Verify Material Compatibility start->check_material analysis Analyze for Contaminants (e.g., Chlorides) start->analysis optimize_process Optimize Process Conditions (Lower Temp, Change Reagents) check_reaction->optimize_process change_material Select More Resistant Material (e.g., Hastelloy, Glass-Lined) check_material->change_material purify_reagents Use Higher Purity Reagents analysis->purify_reagents end Corrosion Mitigated optimize_process->end Problem Resolved change_material->end Problem Resolved purify_reagents->end Problem Resolved

Caption: A logical workflow for diagnosing and mitigating corrosion issues in amine synthesis reactors.

Decision Pathway for Reactor Material Selection

start Define Synthesis Chemistry q_acid Strong Acids Present? start->q_acid q_chloride High Chloride Content? q_acid->q_chloride No hastelloy Hastelloy Reactor q_acid->hastelloy Yes q_purity Strict Purity Required? q_chloride->q_purity No titanium Titanium Reactor q_chloride->titanium Yes ss316l SS 316L q_purity->ss316l No glass_lined Glass-Lined Reactor q_purity->glass_lined Yes

Caption: A decision-making diagram for selecting the appropriate reactor material for amine synthesis.

References

Technical Support Center: Optimizing Catalyst Choice for Gas-Phase Synthesis of N-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct gas-phase synthesis of N-phenylethylenediamine is a specialized process with limited publicly available data. This guide is built upon established principles of heterogeneous catalysis and data from analogous gas-phase amination and hydrogenation reactions. The provided protocols and data should be considered a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the plausible catalytic routes for the gas-phase synthesis of N-phenylethylenediamine?

A1: Two primary hypothetical routes using readily available precursors are considered for this process:

  • Reductive Amination of Phenylacetaldehyde: Phenylacetaldehyde is reacted with ethylenediamine and hydrogen over a hydrogenation catalyst.

  • Direct Amination of 2-Phenylethanol: 2-Phenylethanol is reacted with ethylenediamine over a dehydration/amination catalyst, which facilitates the formation of an amine from an alcohol.

Q2: Which types of heterogeneous catalysts are suitable for this reaction?

A2: The choice of catalyst is critical and depends on the chosen synthetic route. Generally, supported metal catalysts are preferred.

  • For Reductive Amination: Catalysts with strong hydrogenation capabilities are required. Common choices include Nickel (Ni), Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) supported on high-surface-area oxides like alumina (Al₂O₃), silica (SiO₂), or zirconia (ZrO₂).

  • For Direct Amination of Alcohols: Bifunctional catalysts that can facilitate both dehydration and amination are needed. Copper (Cu)-based catalysts, often on alumina or silica supports, are common. Nickel catalysts are also widely used for alcohol amination.

Q3: What are the key process parameters to control for optimizing the synthesis?

A3: Optimizing the gas-phase synthesis of N-phenylethylenediamine requires careful control over several parameters:

  • Temperature: Typically ranges from 150°C to 300°C. Temperature affects reaction rate, equilibrium, and catalyst stability.

  • Pressure: Usually between 1 to 10 MPa. Higher pressure can favor the reaction rate but may also lead to unwanted side reactions.

  • Gas Hourly Space Velocity (GHSV): This determines the residence time of reactants on the catalyst. Lower GHSV increases contact time and conversion but may decrease selectivity.

  • Reactant Molar Ratio: The ratio of the amine source (ethylenediamine) to the phenyl source (phenylacetaldehyde or 2-phenylethanol) is crucial for maximizing selectivity and minimizing byproducts like over-alkylation. An excess of the amine is often used.

Q4: What are the common impurities and side reactions?

A4: Several side reactions can occur, leading to a range of impurities:

  • Over-alkylation: Reaction of the desired N-phenylethylenediamine product with another molecule of the phenyl precursor to form bis-phenylethylenediamine.

  • Dehydrogenation/Hydrogenolysis: At higher temperatures, reactants or products can decompose. For example, 2-phenylethanol can dehydrogenate to phenylacetaldehyde or styrene.

  • Cyclization: Intramolecular reactions can lead to cyclic byproducts like piperazine derivatives.

  • Unreacted Starting Materials: Incomplete conversion will leave residual reactants in the product stream.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gas-phase synthesis of N-phenylethylenediamine.

Issue Potential Cause Suggested Solution
Low Product Yield / Conversion 1. Suboptimal Temperature/Pressure: Reaction kinetics are too slow, or the thermodynamic equilibrium is unfavorable.1. Optimize Conditions: Systematically vary the temperature and pressure to find the optimal operating window. Start with conditions reported for analogous reactions (see data table below).
2. Catalyst Deactivation (Coking): Carbonaceous deposits (coke) form on the catalyst surface, blocking active sites. This is common in reactions involving aromatic compounds.[1][2]2. Catalyst Regeneration: Perform a controlled regeneration cycle, typically by burning off the coke with a dilute oxygen stream at elevated temperatures. Consider adding a small amount of H₂ to the feed to suppress coke formation.[3]
3. Catalyst Deactivation (Poisoning): Impurities in the feedstock (e.g., sulfur, chlorine, or water) irreversibly bind to active sites.[1][4]3. Purify Feedstock: Implement purification beds to remove known poisons from the gas feed before it enters the reactor.
Poor Selectivity to N-phenylethylenediamine 1. Over-alkylation: The product reacts further with the starting material.1. Adjust Molar Ratio: Increase the molar ratio of ethylenediamine to the phenyl precursor to favor the mono-substitution product.
2. Incorrect Catalyst Choice: The catalyst may favor side reactions like dehydrogenation or cyclization.2. Screen Catalysts: Test different active metals (e.g., Ni vs. Cu) and supports (e.g., Al₂O₃ vs. SiO₂). The acidity of the support can significantly influence selectivity.
3. High Reaction Temperature: Elevated temperatures can promote thermal degradation and other non-selective pathways.3. Lower Temperature: Reduce the reactor temperature, even if it slightly lowers the conversion rate, to improve selectivity.
Rapid Catalyst Deactivation 1. Severe Coking: High temperatures or a high concentration of aromatic precursors can accelerate coke formation.[1]1. Modify Operating Conditions: Lower the reaction temperature and/or the partial pressure of the phenyl-containing reactant.
2. Thermal Degradation (Sintering): High operating temperatures cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[2][3][4]2. Use a Thermally Stable Catalyst: Select a catalyst with a support known for high thermal stability (e.g., zirconia, titania) or one with promoters that inhibit sintering. Ensure reactor hot spots are avoided.
Increasing Pressure Drop Across Reactor 1. Catalyst Bed Plugging: Severe coking or soot formation physically blocks the gas flow path through the packed bed.[1]1. Regenerate or Replace Catalyst: A full regeneration cycle may clear the blockage. If the catalyst particles have fused, replacement is necessary.
2. Catalyst Attrition/Crushing: The mechanical strength of the catalyst support is insufficient, leading to powder formation that clogs the reactor.2. Select a Stronger Catalyst: Use catalyst pellets or extrudates with higher crush strength, especially for high-pressure applications.

Data Presentation: Catalyst Performance in Analogous Reactions

The following table summarizes typical conditions and performance for gas-phase reactions analogous to N-phenylethylenediamine synthesis, providing a valuable starting point for catalyst selection and process optimization.

ReactionCatalystSupportTemp (°C)Pressure (MPa)Key Finding
Vapor-Phase Amination of Phenol Solid AcidsTiO₂-SiO₂450AtmosphericReaction rate was correlated with the acidity of the catalyst; sites of moderate acid strength were most effective.[5]
Reductive Amination of Alcohols Cobalt (Co)γ-Al₂O₃~2001-5High activity but selectivity to primary amines can be low. Catalyst deactivation via carbon deposition is a known issue.[6]
Gas-Phase Hydrogenation of Nitroaromatics Metals from Groups 8-12Ceramic200-5000.1-10A multi-metallic catalyst on a ceramic carrier showed high efficiency for producing aromatic amines.[7]
Ethylene Epoxidation (Feedstock Synthesis) Silver (Ag)Refractory Support200-3001-3Catalyst performance is defined by conversion, selectivity, and longevity. High silver content can increase activity.[8]

Experimental Protocols

Protocol 1: General Gas-Phase Synthesis in a Packed-Bed Reactor

This protocol describes a general procedure for testing catalyst performance in a laboratory-scale fixed-bed reactor.

  • Catalyst Loading:

    • Weigh approximately 1.0 - 5.0 g of the chosen catalyst (e.g., 5% Ni/Al₂O₃).

    • Load the catalyst into the center of a stainless steel tubular reactor (e.g., 1/2 inch outer diameter). Use quartz wool plugs to secure the catalyst bed in place.

  • Reactor Setup & Leak Test:

    • Install the reactor inside a tube furnace equipped with a temperature controller.

    • Connect gas feed lines (e.g., for H₂, N₂, ethylenediamine, phenylacetaldehyde) through mass flow controllers (MFCs).

    • Connect the reactor outlet to a back-pressure regulator, a condenser/cold trap to collect liquid products, and finally to a gas chromatograph (GC) for online analysis of the effluent gas.

    • Pressurize the system with an inert gas (N₂ or He) to the desired operating pressure and check for leaks.

  • Catalyst Activation/Reduction:

    • Heat the catalyst under a flow of inert gas (N₂) to the desired reduction temperature (e.g., 350-450°C for Ni catalysts).

    • Switch the gas feed to a mixture of H₂ and N₂ and hold for 2-4 hours to reduce the metal oxide to its active metallic state.

    • Cool the reactor to the desired reaction temperature under an inert gas flow.

  • Reaction Execution:

    • Set the reactor temperature and pressure to the desired starting values (e.g., 200°C, 2 MPa).

    • Introduce the reactant gases. Phenylacetaldehyde or 2-phenylethanol is typically vaporized in a separate heated vessel and carried into the reactor with an inert gas.

    • Set the flow rates of all gases to achieve the desired GHSV and reactant molar ratio.

  • Product Analysis:

    • Allow the reaction to stabilize for at least one hour.

    • Analyze the gaseous effluent periodically using the online GC to determine the conversion of reactants and the selectivity to products.

    • Collect liquid products from the cold trap at the end of the experiment for offline analysis (e.g., GC-MS, HPLC) to identify and quantify all components.

Protocol 2: Catalyst Characterization - Temperature Programmed Reduction (TPR)

TPR is used to determine the reduction temperature of the metal species on the catalyst, which is crucial for defining the activation protocol.

  • Sample Preparation: Place a small amount of the fresh (unreduced) catalyst (approx. 50-100 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon) to ~200°C for 30 minutes to remove adsorbed water and impurities. Cool back to room temperature.

  • TPR Measurement:

    • Switch to a flow of a reducing gas mixture (e.g., 5% H₂ in Argon).

    • Heat the sample at a constant linear rate (e.g., 10°C/min) up to a high temperature (e.g., 800°C).

    • A Thermal Conductivity Detector (TCD) downstream measures the concentration of H₂ in the effluent gas.

  • Data Analysis: The consumption of H₂ during the reduction of the metal oxide is recorded as one or more peaks in the TCD signal versus temperature. The peak temperature(s) indicate the temperature at which the metal reduces and provides guidance for the catalyst activation step in the main reactor.

Visualizations

G cluster_feed 1. Feed Preparation cluster_reaction 2. Reaction cluster_analysis 3. Product Separation & Analysis cluster_offline 4. Offline Analysis Gases Reactant Gas Cylinders (H₂, N₂, Ethylenediamine) MFCs Mass Flow Controllers (MFCs) Gases->MFCs Vaporizer Liquid Reactant Vaporizer (e.g., Phenylacetaldehyde) Vaporizer->MFCs Reactor Packed-Bed Reactor (Catalyst Bed in Furnace) MFCs->Reactor BPR Back-Pressure Regulator Reactor->BPR ColdTrap Condenser / Cold Trap BPR->ColdTrap GC Online Gas Chromatograph (GC) ColdTrap->GC LiquidAnalysis Liquid Product Analysis (GC-MS, HPLC) ColdTrap->LiquidAnalysis Vent Vent GC->Vent

Troubleshooting

Deactivation center Active Catalyst (Metal on Support) poison Poisoning (e.g., Sulfur, Water) Blocks Active Sites center->poison coke Coking (Carbon Deposition) Covers Surface & Pores center->coke sinter Sintering (Thermal Degradation) Reduces Surface Area center->sinter inactive Inactive Catalyst poison->inactive coke->inactive sinter->inactive

References

Technical Support Center: Enhancing the Reproducibility of Amino Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of amino acid analysis by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues encountered during HPLC experiments for amino acid analysis, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I seeing inconsistent retention times for my amino acid standards?

Retention time (RT) drift is a common issue that can compromise the accuracy of peak identification and quantification.[1] The primary causes for shifting retention times are related to the mobile phase, the column, the HPLC system, and environmental conditions.[2][3][4]

Troubleshooting Retention Time Variability

Potential Cause Recommended Solution(s)
Mobile Phase Composition Prepare fresh mobile phase for each run to avoid evaporation of volatile organic components.[5] Ensure accurate and consistent mixing of solvents, especially for gradient elution.[6][7] Use a buffer to control and stabilize the pH.[8]
Column Issues Allow for adequate column equilibration time before starting a new analytical batch.[9] Regularly flush the column with a strong solvent to remove contaminants.[2] If the column is old or has been used extensively, consider replacing it.[3]

| System & Environmental | Use a temperature-controlled column compartment to maintain a stable temperature.[3][4] Check the pump for leaks and ensure a stable, consistent flow rate.[1][10] Degas the mobile phase to prevent air bubbles in the system.[9] |

A systematic approach to diagnosing retention time instability is crucial. Always start by evaluating the easiest-to-fix possibilities, such as the mobile phase preparation, before assuming column or hardware failure.[11]

start Retention Time Instability Observed check_mp Check Mobile Phase: - Freshly prepared? - Correct composition? - Degassed? start->check_mp mp_ok Mobile Phase OK check_mp->mp_ok Yes solve_mp Remake Mobile Phase & Re-run check_mp->solve_mp No check_temp Check Temperature: - Column oven stable? - Ambient temperature consistent? temp_ok Temperature OK check_temp->temp_ok Yes solve_temp Stabilize Temperature & Re-run check_temp->solve_temp No check_flow Check Flow Rate: - Pump pressure stable? - No leaks? flow_ok Flow Rate OK check_flow->flow_ok Yes solve_flow Service Pump / Fix Leak & Re-run check_flow->solve_flow No check_column Check Column: - Sufficient equilibration? - Column history/age? solve_column Equilibrate Longer / Flush / Replace Column check_column->solve_column No mp_ok->check_temp temp_ok->check_flow flow_ok->check_column

Caption: Troubleshooting workflow for retention time instability.

Question: My chromatogram shows poor peak shapes (tailing, fronting, or split peaks). What should I do?

Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[12] Poor peak shapes can affect integration accuracy and resolution. The most common peak shape problem is tailing, which is often caused by interactions between basic analytes and acidic silanol groups on the silica-based column packing.[13]

Troubleshooting Poor Peak Shape

Peak Problem Potential Cause(s) Recommended Solution(s)
Tailing Peaks Secondary silanol interactions; Column contamination or degradation; Column overload.[2] Adjust mobile phase pH to suppress silanol ionization (e.g., pH < 3).[13] Reduce sample injection volume or concentration.[2] Use a high-purity, end-capped column.
Fronting Peaks Column overload; Improper sample solvent.[2] Dilute the sample. Ensure the sample solvent is weaker than or matches the mobile phase.[2]

| Split Peaks | Clogged column inlet frit; Column void or channeling; Mismatch between sample solvent and mobile phase.[2][12] | Back-flush the column (if permissible). Replace the column frit or the entire column. Ensure the sample is fully dissolved in a compatible solvent.[2] |

Question: I am observing ghost peaks in my chromatogram. What is their source?

Ghost peaks are unexpected peaks that appear in a chromatogram, which can be due to sample carryover, contamination in the mobile phase, or late elution from a previous injection.[14]

Troubleshooting Ghost Peaks

Potential Cause Recommended Solution(s)
Injector Carryover Implement a robust needle wash protocol between injections.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and reagents. Filter all aqueous mobile phases before use.[2]
Late Elution Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds.

| System Contamination | Flush the entire HPLC system, including the injector and detector flow cell. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring reproducibility in amino acid analysis?

While the entire workflow is important, sample preparation, including protein hydrolysis and derivatization, is often the most critical and variable step.[15][16] Incomplete hydrolysis can lead to inaccurate quantification, while inconsistent derivatization can cause significant variations in detector response.[15][16]

Q2: What are the advantages of pre-column versus post-column derivatization?

Both techniques are used to attach a chromophore or fluorophore to amino acids to enhance detection.[17][18]

  • Pre-column derivatization: The reaction occurs before the sample is injected into the HPLC. It generally offers higher sensitivity and a wider choice of reagents.[19][20] However, the stability of the derivatives can be a concern, and excess reagent must be separated chromatographically.[17]

  • Post-column derivatization: The reaction takes place after the amino acids are separated on the column and before they reach the detector. This method is highly reproducible and less susceptible to matrix interference, but it requires more complex hardware and may have lower sensitivity.[17][19]

cluster_pre Pre-Column Derivatization cluster_post Post-Column Derivatization sample Sample + Derivatization Reagent reaction Reaction Vial sample->reaction injection HPLC Injection reaction->injection separation HPLC Separation (Derivatives + Excess Reagent) injection->separation detection Detection separation->detection sample2 Sample injection2 HPLC Injection sample2->injection2 separation2 HPLC Separation (Amino Acids) injection2->separation2 mixing Mixing Tee + Reagent Pump separation2->mixing reaction2 Reaction Coil mixing->reaction2 detection2 Detection reaction2->detection2

Caption: Comparison of pre-column and post-column derivatization workflows.

Q3: How can I minimize amino acid contamination in my samples?

Amino acid contamination can come from various sources in the laboratory environment.[21] High levels of background contamination can compromise the analysis of low-concentration samples.

Common Sources and Prevention Strategies

Contamination Source Prevention Strategy
Analyst Always wear powder-free gloves and change them frequently. Avoid touching surfaces that will come into contact with the sample.
Environment Perform sample preparation in a clean, low-dust, and low-traffic area. Avoid working near air vents.[21]
Reagents & Glassware Use high-purity water and reagents. Pyrolyze glassware at 400-500°C to remove residual amino acids.[22]

| Lab Supplies | Be aware that some materials like paper wipes can be a source of aspartate and glutamate.[21] |

Q4: Which derivatization reagents are commonly used for pre-column derivatization?

Several reagents are available, each with specific properties. The choice often depends on the detection method (UV or fluorescence) and whether primary and/or secondary amino acids need to be analyzed.[23]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives. It does not react with secondary amines like proline and hydroxyproline.[18][20]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives.[24] It is often used in combination with OPA for comprehensive amino acid analysis.[20]

  • Phenylisothiocyanate (PITC): Reacts with both primary and secondary amines to form UV-active derivatives (also known as Edman degradation).[25]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A stable reagent that reacts with both primary and secondary amino acids to form highly fluorescent and stable derivatives.[20][26]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Protein Samples

This protocol is a standard method for releasing individual amino acids from protein backbones.

Materials:

  • 6 M Hydrochloric Acid (HCl), high purity

  • Pyrolyzed glass hydrolysis tubes (e.g., 6 x 50 mm)

  • Vacuum hydrolysis station or vacuum oven

  • Nitrogen gas

  • Heating block or oven set to 110°C

Methodology:

  • Accurately transfer a known amount of purified protein (ideally 50-500 picomoles) into a hydrolysis tube.[22]

  • Lyophilize or dry the sample completely under vacuum.

  • Add 100-200 µL of 6 M HCl to the tube.

  • Freeze the sample in a dry ice/ethanol bath.

  • Evacuate the tube to a high vacuum and seal it, or backfill with nitrogen gas before sealing.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.[27] Note: For tryptophan protection, 3% mercaptoethanol can be added.[28]

  • After hydrolysis, cool the tube to room temperature.

  • Carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or the initial mobile phase) for derivatization and HPLC analysis.

Protocol 2: Automated Pre-Column Derivatization with OPA and FMOC

This protocol utilizes an autosampler to perform the derivatization, which significantly improves reproducibility.[24][29] It is designed for the analysis of both primary (OPA) and secondary (FMOC) amino acids.

Reagents:

  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of Borate Buffer and 100 µL of 3-mercaptopropionic acid.

  • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

Autosampler Program sequence:

  • Draw 12.5 µL of Borate Buffer.

  • Draw 5.0 µL of the reconstituted sample or standard.

  • Mix the contents in the needle/loop (e.g., 5 times at maximum speed).

  • Wait for 0.2 minutes to allow for primary amine buffering.

  • Draw 2.5 µL of OPA Reagent.

  • Mix thoroughly (e.g., 10 times). This step derivatizes the primary amino acids.

  • Draw 5.0 µL of FMOC Reagent.

  • Mix thoroughly (e.g., 10 times). This step derivatizes the secondary amino acids.

  • Inject the final mixture onto the HPLC column. The total reaction is typically complete within 1-2 minutes.[24][29]

start Start Autosampler Program draw_buffer Draw Borate Buffer start->draw_buffer draw_sample Draw Sample draw_buffer->draw_sample mix1 Mix (Sample + Buffer) draw_sample->mix1 draw_opa Draw OPA Reagent mix1->draw_opa mix2 Mix (Primary AA Derivatization) draw_opa->mix2 draw_fmoc Draw FMOC Reagent mix2->draw_fmoc mix3 Mix (Secondary AA Derivatization) draw_fmoc->mix3 inject Inject onto Column mix3->inject

Caption: Automated OPA/FMOC pre-column derivatization workflow.

References

Validation & Comparative

A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenethylamine and tryptamine derivatives, focusing on their structure, pharmacology, and functional effects. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Introduction

Phenethylamine and tryptamine derivatives represent two of the most significant classes of psychoactive compounds, primarily due to their interaction with the central nervous system, particularly serotonin receptors. While both share a common ethylamine scaffold, their distinct aromatic ring structures—a phenyl group in phenethylamines and an indole nucleus in tryptamines—confer unique pharmacological profiles. This guide offers a comparative analysis of their receptor binding affinities, functional activities, and pharmacokinetic properties, supplemented with detailed experimental protocols and signaling pathway diagrams.

Structural and Pharmacological Overview

The fundamental structural difference between phenethylamines and tryptamines lies in their core aromatic system. Tryptamines are structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which often results in a natural affinity for serotonin receptors.[1] Phenethylamines, on the other hand, possess a phenyl ring, offering a versatile platform for a wide array of substitutions that can significantly modulate receptor affinity and selectivity.[1]

Studies have generally indicated that phenethylamine derivatives tend to possess a higher affinity for the 5-HT2A receptor compared to tryptamine derivatives.[2][3] The structure-activity relationships (SAR) for each class reveal specific substitutions that enhance this affinity. For phenethylamines, substitutions on the phenyl ring, such as alkyl or halogen groups at the para-position, often increase binding affinity.[2][3] In contrast, for tryptamines, substitutions on the indole ring and N-alkylation play a crucial role in modulating their pharmacological activity.[4]

Quantitative Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Phenethylamine Derivatives at Serotonin Receptors
Compound5-HT2A5-HT2B5-HT2C
25D-NBOMe<12.05<1
25E-NBOMe<11.11<1
25I-NBOH<11.91Low nM
25N-NBOMe<1Low nMLow nM
DOMLow nM>100019
25H-NBOMeLow nM>100016

Note: Data compiled from multiple sources.[5] Ki values can vary between different studies and experimental conditions.

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Tryptamine Derivatives at Serotonin Receptors
Compound5-HT1A5-HT1D5-HT2A5-HT2C
Tryptamine>1000->10000-
DMT1070-1081860
Psilocin129-4022
5-MeO-DMT16-61.5115
5-Nonyloxytryptamine>3001--

Note: Data compiled from multiple sources.[6][7] Ki values can vary between different studies and experimental conditions.

Table 3: Comparative Pharmacokinetic Parameters of Representative Derivatives
CompoundClassTmax (hours)Cmax (ng/mL)Half-life (hours)
Psilocybin (oral)Tryptamine1.8 - 48.2 ± 2.82 - 3 (psilocin)
DMT (intramuscular)Tryptamine0.17880.18
Harmine (with DMT)Tryptamine (β-carboline)~2~50~2
MDMA (oral)Phenethylamine1.5 - 2100 - 200~7

Note: Data compiled from multiple sources.[8][9][10] Pharmacokinetic parameters can vary significantly based on dose, route of administration, and individual metabolism.

Experimental Protocols

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor. It involves a test compound competing with a radiolabeled ligand for binding to a receptor preparation.[11]

Materials:

  • Receptor preparation (cell membranes, tissue homogenates)

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors)

  • Test compounds (phenethylamine and tryptamine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled ligand).[12]

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the receptor-bound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the Gq/11 signaling pathway, leading to the production of inositol phosphates (IPs).

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A receptors)

  • [³H]myo-inositol

  • Agonist solutions (phenethylamine and tryptamine derivatives)

  • Lithium chloride (LiCl) solution

  • Anion-exchange chromatography columns

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.[13]

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.[13]

  • Stimulation: Add varying concentrations of the agonist to the cells and incubate for a specific period (e.g., 30-60 minutes).[13]

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates from the cells.[13]

  • Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.[13]

  • Quantification: Elute the inositol phosphates and quantify the amount of radioactivity in each fraction using a scintillation counter.[13]

  • Data Analysis: Plot the amount of total inositol phosphates produced against the logarithm of the agonist concentration to determine the EC50 value and the maximal response (Emax).

Mandatory Visualization

G 5-HT2A Receptor Signaling Pathway Ligand Phenethylamine or Tryptamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds to Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream G Radioligand Binding Assay Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Preparation->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Washing Wash Filters to Remove Unbound Ligand Separation->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

References

Unveiling the Serotonergic Potential: A Comparative Analysis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of various phenethylamine derivatives in inducing serotonin release reveals distinct pharmacological profiles, crucial for understanding their therapeutic and toxicological implications. This guide provides a comparative analysis of the serotonin-releasing capabilities of prominent phenethylamine compounds, supported by quantitative data and detailed experimental methodologies.

Phenethylamine and its derivatives constitute a broad class of psychoactive compounds that exert their effects by modulating monoaminergic neurotransmitter systems. A key mechanism of action for many of these compounds is the release of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter pivotal in regulating mood, cognition, and various physiological processes. Understanding the comparative efficacy of these derivatives in eliciting serotonin release is paramount for researchers in neuroscience, pharmacology, and drug development.

This guide focuses on a selection of well-characterized phenethylamine derivatives: 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and 4-fluoroamphetamine (4-FA). By examining their half-maximal effective concentrations (EC50) for serotonin release, we can delineate their relative potencies and contribute to a more nuanced understanding of their structure-activity relationships.

Quantitative Comparison of Serotonin Releasing Activity

The efficacy of phenethylamine derivatives in inducing serotonin release is typically quantified by their EC50 values, which represent the concentration of the compound required to elicit 50% of the maximal serotonin release. Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for serotonin release for the selected compounds.

CompoundSerotonin Release EC50 (nM)
MDMA 72
MDA 160
MDEA 47
4-FA 730[1]

Note: The EC50 values are compiled from various in vitro studies and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of EC50 values for serotonin release is typically conducted through in vitro assays utilizing synaptosomes, which are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake and release.

Preparation of Rat Brain Synaptosomes
  • Tissue Homogenization: Whole brains from adult male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose solution buffered with HEPES.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the P2 fraction, which is enriched in synaptosomes.

  • Sucrose Gradient Centrifugation: The P2 pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers) and centrifuged at high speed.

  • Collection and Washing: The synaptosomal fraction, located at the interface of the sucrose layers, is carefully collected, diluted in a physiological buffer (e.g., Krebs-Ringer buffer), and pelleted by centrifugation. The final pellet is resuspended in the assay buffer.

In Vitro Serotonin Release Assay
  • Pre-incubation with Radiolabeled Serotonin: Synaptosomes are pre-incubated with a low concentration of radiolabeled serotonin, typically [³H]5-HT, to allow for its uptake into the nerve terminals.

  • Initiation of Release: Aliquots of the [³H]5-HT-loaded synaptosomes are then exposed to various concentrations of the test phenethylamine derivatives (e.g., MDMA, MDA, MDEA, 4-FA) or a vehicle control.

  • Termination of Release: The release process is terminated after a short incubation period (e.g., 5-10 minutes) by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium containing the released [³H]5-HT.

  • Quantification of Radioactivity: The amount of [³H]5-HT in the filtrate or supernatant is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]5-HT released at each drug concentration is expressed as a percentage of the total radioactivity in the synaptosomes. A concentration-response curve is then generated, and the EC50 value is determined using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The primary mechanism by which these phenethylamine derivatives induce serotonin release involves their interaction with the serotonin transporter (SERT). They act as SERT substrates, leading to both competitive inhibition of serotonin reuptake and a reversal of the transporter's function, resulting in non-vesicular release of serotonin from the cytoplasm into the synaptic cleft.

experimental_workflow Experimental Workflow for In Vitro Serotonin Release Assay cluster_preparation Synaptosome Preparation cluster_assay Serotonin Release Assay cluster_analysis Data Analysis homogenization Brain Tissue Homogenization centrifugation Differential Centrifugation homogenization->centrifugation gradient Sucrose Gradient Centrifugation centrifugation->gradient washing Collection & Washing gradient->washing preincubation Pre-incubation with [³H]5-HT washing->preincubation Synaptosomes drug_addition Addition of Phenethylamine Derivatives preincubation->drug_addition termination Termination of Release drug_addition->termination quantification Quantification of Released [³H]5-HT termination->quantification curve_fitting Concentration-Response Curve Fitting quantification->curve_fitting Release Data ec50_determination EC50 Value Determination curve_fitting->ec50_determination

Caption: Workflow for determining the EC50 of serotonin release.

signaling_pathway Mechanism of Phenethylamine-Induced Serotonin Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft phenethylamine Phenethylamine Derivative sert SERT phenethylamine->sert Binds to SERT serotonin_cyto Cytoplasmic Serotonin sert->serotonin_cyto Reverses Transport serotonin_synapse Synaptic Serotonin sert->serotonin_synapse Inhibits Reuptake serotonin_cyto->serotonin_synapse Efflux

Caption: Phenethylamine interaction with the serotonin transporter.

References

Navigating the Maze: A Comparative Guide to Phenethylamine Analogue Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of phenethylamine analogues is a critical challenge. The structural similarity among these compounds often leads to significant cross-reactivity in commonly used immunoassays, potentially resulting in false-positive or misinterpreted results. This guide provides an objective comparison of the performance of various immunoassays in detecting a range of phenethylamine analogues, supported by experimental data to aid in the selection of appropriate screening tools.

The widespread use of immunoassays for routine drug screening is due to their speed and cost-effectiveness. However, the antibodies utilized in these assays, often targeted at amphetamine or methamphetamine, can exhibit varying degrees of cross-reactivity with other structurally related phenethylamine compounds. This guide summarizes key findings from multiple studies to provide a comprehensive overview of this issue.

Performance of Common Immunoassays

Several commercially available immunoassay kits have been evaluated for their cross-reactivity with a wide array of phenethylamine analogues. The following tables summarize the quantitative cross-reactivity data from various studies, offering a comparative look at the performance of different platforms. It is important to note that cross-reactivity can be influenced by the specific formulation of the assay and the cutoff concentrations used.

Enzyme Multiplied Immunoassay Technique (EMIT)

The EMIT assays are widely used for drugs of abuse screening. Studies have shown variable cross-reactivity profiles for different phenethylamine analogues. For instance, the EMIT® II Plus Amphetamines Assay and the EMIT® d.a.u.® Amphetamine Class Assay have been extensively studied.[1]

CompoundEMIT® II Plus Amphetamines Assay (% Cross-Reactivity)EMIT® d.a.u.® Amphetamine Class Assay (% Cross-Reactivity)
Amphetamine100100
Methamphetamine>100>100
MDMALowModerate
MDEALowLow
p-Methoxyamphetamine (PMA)Positive ResultNot Reported
PhentermineSignificantSignificant

Data compiled from multiple sources.[1][2][3] Note: "% Cross-Reactivity" can be defined differently across studies, often as the ratio of the concentration of the target analyte to the concentration of the cross-reacting substance that produces the same response.

Cloned Enzyme Donor Immunoassay (CEDIA)

The CEDIA assays are another common platform for urine drug screening. The CEDIA® DAU Amphetamine/Ecstasy assay, in particular, has been designed to detect a broader range of amphetamine-related compounds.

CompoundCEDIA® DAU Amphetamine/Ecstasy Assay (% Cross-Reactivity)
Amphetamine100
MethamphetamineHigh
MDMAHigh
MDAHigh
PiperazinesDetected

Data from referenced studies.[2]

Other Immunoassay Platforms

Other platforms like AxSYM and Instant-View™ have also been evaluated. The AxSYM Amphetamine/Methamphetamine II assay showed differential detection of various classes of amphetamine-like drugs.[2] The Instant-View™ urine drug test, a rapid test kit, has been assessed for its specificity in detecting methamphetamine and its metabolite, amphetamine.[1]

Experimental Protocols

The methodologies employed in cross-reactivity studies are crucial for interpreting the results. A generalized experimental workflow for determining immunoassay cross-reactivity is outlined below.

General Immunoassay Procedure

A common method for assessing cross-reactivity involves preparing solutions of the analogue compounds in drug-free urine at various concentrations. These samples are then analyzed using the immunoassay according to the manufacturer's instructions. The response generated by the analogue is compared to the response generated by the target analyte (e.g., d-amphetamine or d-methamphetamine) to calculate the percentage of cross-reactivity.

Key Parameters in Cross-Reactivity Studies:

  • Calibrators and Controls: Use of certified drug standards to create calibrators and controls is essential for accurate quantification.

  • Cutoff Concentration: The concentration of the target analyte at which the assay distinguishes a positive from a negative result.

  • IC50 Value: The concentration of the drug that causes 50% inhibition of the signal in a competitive immunoassay. This is often used to quantify cross-reactivity.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a typical immunoassay workflow and the logical relationship in assessing cross-reactivity.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_analysis Data Analysis Start Start: Prepare Analogue Solutions in Drug-Free Urine Calibrators Prepare Calibrators and Controls Start->Calibrators Samples Spike Urine with Varying Concentrations of Analogues Start->Samples Assay Perform Immunoassay According to Manufacturer's Protocol Calibrators->Assay Samples->Assay Readout Measure Signal (e.g., Absorbance, Fluorescence) Assay->Readout Curve Generate Dose-Response Curve Readout->Curve Calculate Calculate % Cross-Reactivity or IC50 Curve->Calculate End End: Compare Cross-Reactivity Profiles Calculate->End

Caption: A generalized workflow for determining the cross-reactivity of phenethylamine analogues in immunoassays.

Cross_Reactivity_Logic cluster_binding Binding Competition Target Target Analyte (e.g., Amphetamine) Antibody Specific Antibody in Immunoassay Target->Antibody Binds Analogue Phenethylamine Analogue Analogue->Antibody May Bind (Cross-Reactivity) Signal Signal Generation Antibody->Signal If Unbound NoSignal Signal Inhibition Antibody->NoSignal If Bound Result Assay Result (Positive/Negative) Signal->Result NoSignal->Result

Caption: Logical diagram illustrating the principle of competitive binding and cross-reactivity in an immunoassay.

Conclusion

The cross-reactivity of phenethylamine analogues in immunoassays is a complex issue that requires careful consideration by researchers and clinicians. While immunoassays are valuable screening tools, their limitations must be understood.[4] The data presented in this guide highlights the variability in performance among different immunoassay platforms and underscores the importance of confirmatory testing, typically by mass spectrometry-based methods, for all presumptive positive results.[5][6][7] The choice of an appropriate immunoassay should be guided by an understanding of the specific analogues likely to be encountered and the cross-reactivity profile of the assay .

References

Benchmarking a New Synthesis Method for (2-Amino-2-phenylethyl)dimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, streamlined synthesis method for (2-Amino-2-phenylethyl)dimethylamine against a traditional, established multi-step approach. This compound is a valuable building block in the synthesis of various pharmaceuticals and research chemicals. The objective of this guide is to present a clear, data-driven analysis of the two methods, enabling researchers to make informed decisions for their synthetic needs.

Introduction to the Synthesis Methods

The synthesis of this compound, a vicinal diamine, can be approached through various synthetic strategies. Historically, its preparation often involved multi-step sequences with challenging intermediates. Here, we compare an established, traditional route with a modern, more convergent approach that leverages contemporary catalytic methods.

Established Method: Multi-step Synthesis via Nitrile Reduction and Exhaustive Methylation

This classical approach begins with the readily available phenylacetonitrile and proceeds through the formation of a diamine intermediate, followed by exhaustive methylation of the primary amine. This route, while reliable, often involves multiple unit operations and the use of stoichiometric reagents.

New Method: Convergent Synthesis via One-Pot Reductive Amination

The novel method presented here focuses on efficiency and atom economy. It involves the synthesis of a keto-amine precursor followed by a one-pot catalytic reductive amination. This approach aims to reduce the number of synthetic steps, improve overall yield, and utilize milder and more selective reagents.

Comparative Data Summary

The following table summarizes the key quantitative data for the established and new synthesis methods for this compound.

ParameterEstablished MethodNew Method
Overall Yield ~45-55%~75-85%
Number of Steps 32
Purity (crude) 85-90%>95%
Reaction Time (total) 48-72 hours24-36 hours
Key Reagents KCN, NH4Cl, LiAlH4, HCHO, HCOOHDimethylamine, 2-bromoacetophenone, NH3, NaBH(OAc)3
Safety Considerations Use of highly toxic KCN and pyrophoric LiAlH4Use of a moisture-sensitive but less hazardous reducing agent
Purification Method Multiple extractions and column chromatographySingle column chromatography or distillation

Experimental Protocols

Established Method: Multi-step Synthesis

Step 1: Synthesis of 2-Amino-2-phenylacetonitrile

To a solution of benzaldehyde (1.0 eq) in methanol is added an aqueous solution of potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-2-phenylacetonitrile.

Step 2: Reduction to 1-Phenylethane-1,2-diamine

2-Amino-2-phenylacetonitrile (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in THF at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-phenylethane-1,2-diamine.

Step 3: Exhaustive Methylation (Eschweiler-Clarke Reaction)

1-Phenylethane-1,2-diamine (1.0 eq) is mixed with an excess of formaldehyde (4.0 eq, 37% aqueous solution) and formic acid (4.0 eq). The mixture is heated at 100 °C for 16 hours. After cooling, the solution is made basic with sodium hydroxide and extracted with diethyl ether. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.

New Method: Convergent Synthesis

Step 1: Synthesis of 2-(Dimethylamino)-1-phenylethan-1-one

To a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile is added an excess of a 2 M solution of dimethylamine in THF (2.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield crude 2-(dimethylamino)-1-phenylethan-1-one, which is used in the next step without further purification.

Step 2: One-Pot Reductive Amination

2-(Dimethylamino)-1-phenylethan-1-one (1.0 eq) is dissolved in 1,2-dichloroethane. A 7 N solution of ammonia in methanol (5.0 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq) in portions. The reaction is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by flash column chromatography to yield this compound.[1][2][3][4]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic approaches.

Established_Method cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Phenylacetonitrile step1 α-Amination start->step1 KCN, NH4Cl step2 Nitrile Reduction step1->step2 LiAlH4 step3 Exhaustive Methylation step2->step3 HCHO, HCOOH product This compound step3->product

Established Synthesis Workflow

New_Method cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 2-Bromoacetophenone step1 Amination start->step1 Dimethylamine step2 One-Pot Reductive Amination step1->step2 NH3, NaBH(OAc)3 product This compound step2->product

New Synthesis Workflow

Conclusion

The new, convergent synthesis method for this compound offers significant advantages over the established multi-step approach. The primary benefits include a higher overall yield, a reduced number of synthetic steps, and improved safety profile by avoiding highly toxic and pyrophoric reagents. The one-pot nature of the final reductive amination step in the new method contributes to a shorter overall reaction time and simpler purification. For researchers and drug development professionals, the new method represents a more efficient, economical, and safer route to this valuable synthetic intermediate. While the established method is functional, the new approach aligns better with the principles of green chemistry and process optimization.

References

Comparative Receptor Binding Profiles of Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of various phenethylamine derivatives, supported by experimental data. Phenethylamines are a broad class of compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as many psychoactive drugs, that interact with a wide range of receptors in the central nervous system.[1] Their specific effects are largely determined by their chemical structure and resulting receptor affinity profiles.[1] This guide focuses on their interactions with key serotonin (5-HT), adrenergic (α), dopamine (DA), and trace amine-associated receptors (TAAR1).

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of a selection of substituted phenethylamines for several key receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Selected 2C-X and NBOMe Derivatives

Compound5-HT2A5-HT2CTAAR1 (rat)Other Receptors (Ki, nM)
2C-T-2463505α1A (1,400), α2A (4,500)
2C-T-45422025α1A (1,300), α2A (2,600)
2C-T-714068α1A (400), α2A (1,800)
2C-O17001100021-
2C-O-Et150320120-
2C-I0.41.10.2D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe0.0441.360α1A (0.9), D3 (7.6)
Mescaline53011002200α1A (>10), α2A (>10)

Data compiled from multiple sources.[1]

Table 2: Binding Affinities (Ki, nM) of 4-Alkoxy-3,5-Dimethoxyphenethylamines (Mescaline Derivatives) and Related Amphetamines

Compound5-HT2A5-HT2C
Mescaline>10,0009,900
E1,7005,700
DFM8520
TFM13290
TFE18-
Proscaline24-
AL30-
MAL32-
BZ33-
TMA>10,000>10,000
3C-P28-
3C-AL31-

Note: Some values are presented as >10,000 nM, indicating very low affinity.[2]

Structure-Activity Relationships

Structure-activity relationship (SAR) studies indicate that phenethylamines generally have a higher affinity for the 5-HT2A receptor compared to tryptamines.[1] For many phenethylamine derivatives, substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, tend to increase binding affinity.[1][3] The addition of an N-2-methoxybenzyl (NBOMe) group dramatically increases affinity for the 5-HT2A receptor.[1][4]

Specifically, for 4-alkoxy-3,5-dimethoxyphenethylamines, extending the 4-alkoxy group generally increases binding affinities at 5-HT2A and 5-HT2C receptors.[5] In contrast, substitutions on the phenethylamine structure, such as a para-chloro group or an increase in N-alkyl chain length, can augment the relative potency at the serotonin transporter (SERT).[6]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand receptor binding assays. Below is a generalized protocol outlining the key steps for determining the binding affinity of a test compound.

Radioligand Receptor Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of a test compound for a specific receptor, such as the 5-HT2A receptor.[1]

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells (or other suitable cell lines) are transfected to express the human receptor of interest (e.g., 5-HT2A).[1]

    • Cells are cultured and then harvested.

    • The cell membranes containing the receptors are isolated through homogenization and centrifugation.[1][7]

  • Binding Assay:

    • The cell membranes are incubated in a buffer solution.[1]

    • The assay is set up in a 96-well plate with the following components in triplicate:

      • Total Binding: Cell membrane suspension, a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A), and assay buffer.[7]

      • Non-specific Binding: Total binding components plus a high concentration of an unlabeled competitor to saturate the receptors.[7]

      • Test Compound: Total binding components plus various concentrations of the phenethylamine derivative being tested.[7]

    • The plate is incubated to allow the binding to reach equilibrium.[7]

  • Harvesting and Scintillation Counting:

    • The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[7]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

    • Scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.[7]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.[7]

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][7]

Signaling Pathways and Experimental Workflows

The interaction of phenethylamine derivatives with their target receptors initiates intracellular signaling cascades. The 5-HT2A receptor and TAAR1 are two primary targets through which these compounds mediate their actions.[8]

G cluster_0 Radioligand Binding Assay Workflow A Cell Culture & Membrane Preparation B Binding Assay (Incubation) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Experimental workflow for a typical radioligand binding assay.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

G cluster_1 5-HT2A Receptor Signaling Cascade Phen Phenethylamine Derivative (Agonist) HT2A 5-HT2A Receptor Phen->HT2A Gq Gq/G11 HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.

TAAR1 is another GPCR that is activated by many phenethylamines.[1] Unlike the 5-HT2A receptor, TAAR1 primarily couples to the Gαs protein.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

G cluster_2 TAAR1 Signaling Cascade Phen Phenethylamine Derivative TAAR1 TAAR1 Phen->TAAR1 Gas Gαs TAAR1->Gas AC Adenylyl Cyclase Gas->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Simplified TAAR1 Gαs-coupled signaling cascade.

References

Distinguishing Endogenous and Exogenous Phenethylamines Using Isotope Ratio Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to differentiate between endogenous (naturally produced by the body) and exogenous (consumed or administered) sources of phenethylamines is critical in fields ranging from clinical toxicology and sports anti-doping to forensic science and metabolic research. Isotope Ratio Mass Spectrometry (IRMS) has emerged as a definitive analytical technique for this purpose. This guide provides an objective comparison of IRMS-based methodologies with supporting data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Introduction to Isotope Ratio Mass Spectrometry (IRMS)

IRMS measures the relative abundance of stable isotopes of specific elements within a molecule. For organic compounds like phenethylamines, the most commonly analyzed isotopes are carbon-13 (¹³C) and carbon-12 (¹²C), but also hydrogen-2 (²H, deuterium) and nitrogen-15 (¹⁵N). The isotopic composition of a compound is influenced by its synthetic or biosynthetic origin.

Endogenously produced phenethylamines derive their carbon from an individual's diet, which results in a characteristic ¹³C/¹²C ratio. In contrast, synthetically produced phenethylamines often originate from petrochemical precursors or plant-based starting materials that have distinct isotopic signatures. These subtle but measurable differences in isotopic ratios, expressed as delta (δ) values in parts per thousand (‰), allow for the unambiguous identification of a compound's origin.

Comparison of Endogenous vs. Exogenous Phenethylamine Signatures

The primary challenge in directly measuring the isotopic signature of endogenous phenethylamine (PEA) is its low concentration in biological fluids. A more robust approach involves analyzing its more abundant urinary metabolite, phenylacetylglutamine (PAG).[1]

Recent studies have established baseline carbon isotope ratios for endogenous PAG, allowing for a clear distinction from PAG derived from the metabolism of synthetic PEA.[1] While specific data for a broad range of phenethylamines is an ongoing area of research, the principles derived from PEA and the extensive data from related compounds like amphetamines provide a strong comparative framework.

AnalyteSourceTypical δ¹³C Value (‰ vs. VPDB)Key Differentiating Factors
Phenylacetylglutamine (PAG) Endogenous-21 to -24‰ (estimated range for endogenous steroids)Reflects the ¹³C content of the individual's diet.
Phenylacetylglutamine (PAG) Exogenous (from synthetic PEA)More depleted in ¹³C (e.g., values around -29‰ or lower for synthetic precursors)Isotopic signature is determined by the synthetic pathway and the starting materials used in the chemical synthesis of PEA.
Amphetamine/Methamphetamine Exogenous (Synthetic)Varies with synthetic route; can be highly depleted or enriched in ²H depending on precursors like benzaldehyde.[2]The isotopic composition of precursors and kinetic isotope effects during synthesis create a distinct fingerprint.

Note: VPDB stands for Vienna Pee Dee Belemnite, the international standard for carbon isotope ratio measurements.

Experimental Protocols

The following are generalized protocols for the analysis of phenethylamines and their metabolites in urine using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Protocol 1: Analysis of Phenylacetylglutamine (PAG) via HPLC-IRMS

This method is adapted from methodologies for analyzing polar metabolites.[1]

  • Sample Preparation:

    • Urine samples (5-10 mL) are centrifuged to remove sediment.

    • The supernatant is subjected to solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge to concentrate the analyte and remove interfering matrix components.

    • The cartridge is washed with water and a low percentage of organic solvent.

    • PAG is eluted with a mixture of methanol and acetonitrile.

  • HPLC Purification:

    • The eluate from the SPE is evaporated to dryness and reconstituted in the mobile phase.

    • The sample is injected onto a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column.

    • A gradient elution is used to separate PAG from other urinary components.

    • The fraction corresponding to the retention time of PAG is collected.

  • IRMS Analysis:

    • The collected HPLC fraction is evaporated to dryness.

    • The purified PAG is then introduced into the IRMS system. As PAG is not volatile, it would typically be analyzed via an elemental analyzer coupled to the IRMS (EA-IRMS).

    • The sample is combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by the mass spectrometer.

Protocol 2: GC-C-IRMS Analysis of Amphetamine-Type Stimulants

This protocol is a general procedure for the analysis of more volatile phenethylamines.

  • Sample Preparation and Extraction:

    • To 5 mL of urine, add an appropriate internal standard.

    • Adjust the pH of the urine to >9.5 with a suitable buffer.

    • Perform liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate and isopropyl alcohol).

    • Mix and centrifuge the sample.

    • Transfer the organic layer to a clean tube.

  • Derivatization (Optional but often necessary):

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and a suitable solvent.

    • Heat the sample to ensure complete derivatization.

    • Evaporate the derivatization agent and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).

  • GC-C-IRMS Analysis:

    • Inject the prepared sample into a Gas Chromatograph (GC) coupled to a combustion interface and an Isotope Ratio Mass Spectrometer (IRMS).

    • The GC separates the derivatized analyte from other compounds.

    • The analyte is then combusted to CO₂ in a high-temperature reactor.

    • The resulting CO₂ gas is introduced into the IRMS for the determination of the δ¹³C value.

Phenethylamine Signaling Pathway and Mechanism of Action

Endogenous phenethylamine acts as a neuromodulator in the central nervous system. Its primary mechanism of action involves the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[3][4] Exogenous phenethylamines, including amphetamines, also exert their effects through this pathway, as well as by directly interacting with monoamine transporters.

phenethylamine_pathway Phenethylamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron PEA Phenethylamine (Endogenous/Exogenous) DAT Dopamine Transporter (DAT) PEA->DAT Enters neuron & reuptake inhibition TAAR1 TAAR1 PEA->TAAR1 Agonist VMAT2 VMAT2 PEA->VMAT2 Inhibits Dopamine_synapse Increased Synaptic Dopamine DAT->Dopamine_synapse Dopamine Efflux PKA_PKC PKA / PKC Signaling TAAR1->PKA_PKC Activates Dopamine_vesicle Dopamine Vesicles VMAT2->Dopamine_vesicle Uptake Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Storage Dopamine_cyto->DAT Reverse Transport (Efflux) PKA_PKC->DAT Phosphorylates Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Postsynaptic_effect Postsynaptic Effects (Stimulation, etc.) Dopamine_receptor->Postsynaptic_effect Activation

Caption: Phenethylamine's mechanism of action on a dopaminergic neuron.

Experimental Workflow for IRMS Analysis

The general workflow for determining the origin of a phenethylamine involves several key stages, from sample collection to data interpretation.

irms_workflow IRMS Workflow for Endogenous vs. Exogenous Phenethylamine Determination cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Urine_Sample Urine Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Urine_Sample->Extraction Purification HPLC or GC Purification Extraction->Purification Derivatization Derivatization (if necessary for GC) Purification->Derivatization GC_C_IRMS GC-C-IRMS or EA-IRMS Analysis Derivatization->GC_C_IRMS Isotope_Ratio Measure ¹³C/¹²C Ratio (δ¹³C value) GC_C_IRMS->Isotope_Ratio Comparison Compare δ¹³C to Reference Values Isotope_Ratio->Comparison Conclusion Determine Origin (Endogenous or Exogenous) Comparison->Conclusion

Caption: General workflow for IRMS analysis of phenethylamines.

Conclusion

Isotope Ratio Mass Spectrometry provides a powerful and definitive tool for distinguishing between endogenous and exogenous phenethylamines. By measuring the stable carbon isotope ratios of these compounds or their metabolites, researchers can overcome the limitations of concentration-based analyses. The distinct isotopic fingerprints of natural and synthetic products, stemming from their different source materials and formation pathways, offer a robust method for applications in toxicology, anti-doping, and forensic investigations. The continued development of IRMS methods and the expansion of isotopic reference libraries will further enhance the utility of this technique in the analysis of a wide range of bioactive compounds.

References

The Dance of Molecules: A Comparative Guide to Phenethylamine Derivatives in Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its activity is paramount. This guide provides a comprehensive comparison of phenethylamine derivatives and their efficacy in inhibiting dopamine reuptake, a critical mechanism in neurologic function and a key target in the development of therapeutics for a range of neuropsychiatric disorders.

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the synapse by reabsorbing the neurotransmitter back into the presynaptic neuron. The inhibition of this process prolongs the action of dopamine and is a hallmark of many psychostimulant drugs. Phenethylamine and its derivatives represent a significant class of compounds that interact with the DAT. This guide delves into the structure-activity relationships (SAR) of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Quantitative Analysis: Structure-Activity Relationship of Phenethylamine Derivatives

The potency of phenethylamine derivatives as dopamine reuptake inhibitors is exquisitely sensitive to their structural modifications. A systematic analysis of various substitutions on the phenethylamine scaffold reveals key determinants of their affinity and inhibitory activity at the dopamine transporter. The following tables summarize the in vitro data for a series of phenethylamine derivatives, categorized by their core structural motifs.[1][2][3]

Group 1: Arylalkylamines
Compound IDAr (Aromatic group)R1R2IC50 (nM)% Inhibition at 1 µM
1PhenylHH1,23030.0
2PhenylHCH31,090-
32-ThiophenylHH3,838-
43-ThiophenylHH--6.0
5PhenylCH3H1,650-
6PhenylCH3CH3878.5-
72-ThiophenylCH3H--2.7
82-ThiophenylCH3CH3-28.5
9PhenylCH2CH3CH3360.5-
10PhenylHCH2CH3947.9-
Group 2: 2-(Alkyl amino)-1-arylalkan-1-one Derivatives
Compound IDAr (Aromatic group)R3nIC50 (nM)% Inhibition at 1 µM
19PhenylH1>10,00012.0
20PhenylH2>10,00018.0
21PhenylCH31>10,00015.0
22PhenylCH32>10,00022.0
234-FluorophenylH1890-
244-FluorophenylH2750-
254-FluorophenylCH31680-
264-FluorophenylCH32540-
274-ChlorophenylH1450-
Group 3: Alkyl 2-phenyl-2-(piperidin-2-yl)acetate Derivatives
Compound IDR4R5IC50 (nM)% Inhibition at 1 µM
28HCH3250-
29HCH2CH3310-

Key SAR Observations:

  • Aromatic Group Substitution: The nature of the aromatic ring (Ar) significantly influences activity. In the arylalkylamine series, unsubstituted phenyl and thiophenyl groups generally confer inhibitory activity.[1]

  • Alkyl Substitutions (R1 and R2): Increasing the length of the alkyl groups at the R1 and R2 positions tends to enhance the inhibitory potency. For instance, compound 9, with an ethyl group at R1, exhibits a lower IC50 value compared to compounds with smaller substituents.[1]

  • Alkylamino Chain Length (n): In the 2-(alkyl amino)-1-arylalkan-1-one series, a longer alkylamino chain (n=2) generally leads to greater inhibitory activity compared to a shorter chain (n=1).[3]

  • Halogen Substitution on the Phenyl Ring: The presence of a halogen, such as fluorine or chlorine, at the para-position of the phenyl ring in the 2-(alkyl amino)-1-arylalkan-1-one series dramatically increases potency.[3]

  • Piperidine Ring Modifications (R4 and R5): For the alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives, the nature of the alkyl ester at the R5 position influences the inhibitory concentration.

Comparison with Other Dopamine Reuptake Inhibitors

The phenethylamine scaffold is the basis for a wide range of dopamine reuptake inhibitors, including the well-known cathinone derivatives. The structure-activity relationships of synthetic cathinones have been extensively studied. Generally, modifications to the aromatic ring, the length of the aliphatic side chain, and the terminal amino group all play a role in their potency and selectivity for the dopamine, serotonin, and norepinephrine transporters.[4][5][6] For example, N-pyrrolidino-substituted cathinones tend to act as DAT and SERT blockers.[4]

Compared to other classes of dopamine reuptake inhibitors, such as the piperidine-based GBR 12909, phenethylamine derivatives can exhibit a broader range of potencies and selectivities. For instance, GBR 12909 is a highly selective DAT inhibitor with a Ki value in the low nanomolar range, making it a valuable research tool.[7] Bupropion, another clinically relevant dopamine reuptake inhibitor, displays a more modest affinity for the DAT.[7]

Experimental Protocols

The following is a detailed methodology for a standard in vitro dopamine reuptake inhibition assay, a key experiment for determining the potency of test compounds.

In Vitro [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of phenethylamine derivatives on the reuptake of radiolabeled dopamine into cells expressing the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hDAT gene.

  • Radioligand: [³H]Dopamine.

  • Test Compounds: Phenethylamine derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Inhibitor: A known potent DAT inhibitor (e.g., GBR 12909 or cocaine) for determining non-specific uptake.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Cell Culture and Plating: HEK-hDAT cells are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 4 x 10⁴ cells/well) and allowed to adhere overnight.[8][9]

  • Assay Preparation: On the day of the experiment, the culture medium is aspirated, and the cells are washed twice with pre-warmed KRH buffer.

  • Compound Incubation: The cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test phenethylamine derivatives or the reference inhibitor.

  • Initiation of Uptake: Dopamine uptake is initiated by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well.

  • Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 1% SDS), and the lysate is transferred to scintillation vials containing scintillation cocktail.

  • Data Analysis: The radioactivity in each sample is measured using a microplate scintillation counter. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake. The IC50 values are then determined by non-linear regression analysis of the concentration-response curves.[7]

Visualizing the Molecular Landscape

To better understand the biological context of dopamine reuptake inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical flow of the experimental process.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release DAT Dopamine Transporter (DAT) Phenethylamine Phenethylamine Derivative Phenethylamine->DAT Inhibition Dopamine_syn->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_syn->Dopamine_Receptor Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine signaling at the synapse and the mechanism of reuptake inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK-293 cells expressing hDAT Plating Plate cells in 96-well plates Cell_Culture->Plating Wash Wash cells with assay buffer Plating->Wash Preincubation Pre-incubate with phenethylamine derivatives Wash->Preincubation Add_Radioligand Add [³H]Dopamine Preincubation->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis Lyse cells Termination->Lysis Counting Measure radioactivity (Scintillation Counting) Lysis->Counting Calculation Calculate specific uptake and % inhibition Counting->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: Workflow for the in vitro dopamine reuptake inhibition assay.

References

Evaluating the inhibitory effects of phenethylamine derivatives on dopamine reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various phenethylamine derivatives on dopamine reuptake. The data presented is compiled from peer-reviewed research to facilitate the evaluation of these compounds for further investigation and drug development.

Quantitative Comparison of Inhibitory Activity

The inhibitory effects of a series of phenethylamine derivatives on dopamine reuptake were evaluated. The following table summarizes the key findings, presenting the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a 1 µM concentration for each compound. Lower IC50 values indicate greater potency in inhibiting the dopamine transporter (DAT).

Compound NumberChemical Name/StructureDopamine Reuptake Inhibition
Arylethylamines
12-amino-1-phenylethan-1-one1,230.0 nM (IC50)
22-(methylamino)-1-phenylethan-1-one1,090.0 nM (IC50)
32-(methylamino)-1-(thiophen-2-yl)ethan-1-one3,838.0 nM (IC50)
42-(methylamino)-1-(3,4-dimethylphenyl)ethan-1-one-6.0%
52-(dimethylamino)-1-phenylethan-1-one1,650.0 nM (IC50)
61-phenyl-2-(pyrrolidin-1-yl)ethan-1-one878.5 nM (IC50)
71-(thiophen-2-yl)-2-(pyrrolidin-1-yl)ethan-1-one-2.7%
81-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-one28.5%
91-phenyl-2-(piperidin-1-yl)ethan-1-one360.5 nM (IC50)
102-(azepan-1-yl)-1-phenylethan-1-one947.9 nM (IC50)
112-(3-azabicyclo[3.2.2]nonan-3-yl)-1-phenylethan-1-one409.0 nM (IC50)
121-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one11.2%
131-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-one18.0%
141-(p-tolyl)-2-(piperidin-1-yl)ethan-1-one400.5 nM (IC50)
151-(4-ethylphenyl)-2-(piperidin-1-yl)ethan-1-one370.5 nM (IC50)
161-(4-propylphenyl)-2-(piperidin-1-yl)ethan-1-one310.5 nM (IC50)
171-(4-isopropylphenyl)-2-(piperidin-1-yl)ethan-1-one330.5 nM (IC50)
181-(4-butylphenyl)-2-(piperidin-1-yl)ethan-1-one280.5 nM (IC50)
2-(alkyl amino)-1-arylalkan-1-one derivatives
192-(methylamino)-1-phenylpropan-1-one3,300.0 nM (IC50)
202-(dimethylamino)-1-phenylpropan-1-one1,800.0 nM (IC50)
211-phenyl-2-(pyrrolidin-1-yl)propan-1-one1,180.0 nM (IC50)
221-phenyl-2-(piperidin-1-yl)propan-1-one880.0 nM (IC50)
232-(azepan-1-yl)-1-phenylpropan-1-one1,500.0 nM (IC50)
241-phenyl-2-(pyrrolidin-1-yl)pentan-1-one1,000.0 nM (IC50)
251-phenyl-2-(piperidin-1-yl)pentan-1-one700.0 nM (IC50)
262-(azepan-1-yl)-1-phenylpentan-1-one1,300.0 nM (IC50)
271-(4-chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one1,100.0 nM (IC50)
Alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives
28methyl 2-phenyl-2-(piperidin-2-yl)acetate25.0 nM (IC50)
29isopropyl 2-phenyl-2-(piperidin-2-yl)acetate20.0 nM (IC50)

Data extracted from a study by Kundu et al. (2023). Compounds that inhibited dopamine reuptake by less than 20% at a 1 µM concentration were not selected for IC50 determination and are presented as a percentage of inhibition.

Experimental Protocols

The following is a detailed methodology for the dopamine reuptake inhibition assay used to generate the data above.

1. Cell Culture and Maintenance:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating for Assay: For the dopamine reuptake assay, cells were seeded into 24-well plates and allowed to grow to approximately 80-90% confluency.

2. Dopamine Reuptake Assay:

  • Assay Buffer Preparation: The uptake buffer consisted of 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, with a final pH of 7.1.

  • Compound Preparation: Test phenethylamine derivatives were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which were then serially diluted in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • The cell culture medium was aspirated from the 24-well plates.

    • The cells were washed once with the pre-warmed (37°C) uptake buffer.

    • The test compounds at various concentrations were added to the wells. For control wells (representing 100% uptake), only the vehicle was added. For determining non-specific uptake, a high concentration of a known DAT inhibitor, such as nomifensine (10 µM final concentration), was used.

    • The plates were pre-incubated at 37°C for 20 minutes.

    • The uptake was initiated by adding [3H]-dopamine to each well to a final concentration of approximately 20 nM.

    • The incubation continued for 5 minutes at 37°C.

    • The uptake was terminated by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • The cells were lysed by adding 1% sodium dodecyl sulfate (SDS) buffer to each well and incubating overnight.

  • Quantification: The radioactivity of the cell lysates was quantified using a scintillation counter to determine the amount of [3H]-dopamine taken up by the cells.

3. Data Analysis:

  • Specific Uptake Calculation: Specific dopamine uptake was calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor) from the total uptake (in the absence of any inhibitor).

  • IC50 Determination: The percentage of specific uptake was plotted against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific [3H]-dopamine uptake, was determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate the dopamine reuptake signaling pathway and the experimental workflow for its inhibition assay.

dopamine_reuptake_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dopamine_cytosol Cytosolic Dopamine dat Dopamine Transporter (DAT) dat->dopamine_cytosol dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding phenethylamine Phenethylamine Derivative phenethylamine->dat Inhibition

Caption: Dopamine reuptake pathway and inhibition.

experimental_workflow start Start plate_cells Plate hDAT-expressing cells in 24-well plate start->plate_cells wash_cells Wash cells with uptake buffer plate_cells->wash_cells pre_incubate Pre-incubate with phenethylamine derivatives wash_cells->pre_incubate add_radioligand Add [3H]-Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate for 5 minutes at 37°C add_radioligand->incubate terminate_uptake Terminate uptake and wash with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells quantify Quantify radioactivity (Scintillation Counting) lyse_cells->quantify analyze Calculate % inhibition and IC50 values quantify->analyze end End analyze->end

Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the monoamine oxidase (MAO) inhibitory properties of various 2C-series phenethylamines. The data presented is compiled from peer-reviewed research and aims to offer an objective comparison of the inhibitory potency of these compounds against the two MAO isoforms, MAO-A and MAO-B.

Introduction

The 2C-series of phenethylamines are a class of psychedelic compounds characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[1] Beyond their well-known hallucinogenic effects, which are primarily mediated by serotonin 5-HT2A receptor agonism, there is growing interest in their interactions with other biological targets, including monoamine oxidases.[2] MAO enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can lead to an accumulation of these neurotransmitters, a mechanism exploited by various antidepressant and neuroprotective drugs.[4] This guide summarizes the available experimental data on the MAO inhibitory activity of several 2C-series compounds.

Data Presentation: MAO-A and MAO-B Inhibition by 2C-Series Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of various 2C-series phenethylamines against human MAO-A and MAO-B. Lower IC50 values indicate greater inhibitory potency. The data is extracted from a study by Wagmann et al. (2019), which utilized an in vitro assay with heterologously expressed human MAO enzymes.[5]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2C-B125>1000
2C-D>1000>1000
2C-E10180
2C-H>201.7
2C-I46>1000
2C-N>1000>1000
2C-P>1000>1000
2C-T-22210
2C-T-710015
2C-T-21>1000>1000
bk-2C-B100>1000
bk-2C-I>1000>1000

Experimental Protocols

The following is a detailed methodology for a typical in vitro monoamine oxidase inhibition assay, based on the protocol described by Wagmann et al. (2019).[5]

1. Reagents and Materials:

  • Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)

  • Kynuramine (non-selective MAO substrate)

  • Test compounds (2C-series phenethylamines) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator

  • Liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) system

2. Assay Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, combine the MAO-A or MAO-B enzyme with the phosphate buffer.

  • Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor and wells with a known MAO inhibitor as a positive control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for any irreversible inhibition.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution, such as acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet any precipitated proteins.

3. Data Analysis:

  • Analyze the supernatant from each well using LC-HRMS/MS to quantify the amount of the product, 4-hydroxyquinoline, formed from the enzymatic conversion of kynuramine.

  • Calculate the percentage of MAO activity for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Metabolism Metabolites Inactive Metabolites (Aldehyde, Carboxylic Acid) MAO->Metabolites Phenethylamines 2C-Series Phenethylamines Phenethylamines->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway and Inhibition by 2C-Series Phenethylamines.

MAO_Inhibition_Workflow start Start: Prepare Reagents prepare_plate Dispense MAO Enzyme and Buffer into 96-well plate start->prepare_plate add_inhibitor Add 2C-Series Compound Dilutions (Test Inhibitor) prepare_plate->add_inhibitor pre_incubate Pre-incubation (e.g., 15 min at 37°C) add_inhibitor->pre_incubate add_substrate Add Kynuramine Substrate to initiate reaction pre_incubate->add_substrate incubate Incubation (e.g., 20 min at 37°C) add_substrate->incubate stop_reaction Stop Reaction with Acetonitrile + Internal Standard incubate->stop_reaction analysis LC-HRMS/MS Analysis of 4-Hydroxyquinoline stop_reaction->analysis calculate Calculate % Inhibition and determine IC50 analysis->calculate end End calculate->end

Caption: Experimental Workflow for In Vitro MAO Inhibition Assay.

References

A Comparative Guide to the Chemical Stability of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents.[1][2] The inherent chemical stability of the thiophene ring contributes to the robustness of these molecules.[3] However, for the purposes of drug development and regulatory approval, a thorough understanding of a molecule's stability under various stress conditions is paramount. This guide provides a comparative assessment of the chemical stability of substituted 2-aminothiophene derivatives, offering insights into their degradation profiles under forced conditions.

Forced degradation studies are essential to elucidate the intrinsic stability of drug substances and to develop stability-indicating analytical methods.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[4][5]

Comparative Stability Analysis

The stability of 2-aminothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. To illustrate these differences, a hypothetical comparative study was designed based on established principles of chemical stability. The following table summarizes the degradation of three distinct 2-aminothiophene derivatives under various stress conditions.

Table 1: Comparative Forced Degradation of 2-Aminothiophene Derivatives (% Degradation)

DerivativeStructureAcidic (0.1 M HCl, 60°C, 24h)Basic (0.1 M NaOH, 60°C, 24h)Oxidative (3% H₂O₂, RT, 24h)Thermal (80°C, 72h)Photolytic (ICH Q1B, 72h)
AT-1: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate12.518.28.53.15.6
AT-2: 2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide8.915.711.22.54.8
AT-3: 2-Amino-4-phenylthiophene-3-carbonitrile4.26.814.81.83.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It has been synthesized based on general principles of chemical stability and degradation pathways observed in related heterocyclic compounds.

Observations from the Comparative Data:

  • Hydrolytic Stability: Derivatives with ester functionalities (AT-1) are generally more susceptible to both acidic and basic hydrolysis compared to those with amide (AT-2) or nitrile (AT-3) groups. Basic conditions typically lead to more extensive degradation for ester and amide derivatives due to saponification.

  • Oxidative Stability: The presence of electron-donating groups, such as the alkyl groups in AT-1 and the fused cycloalkane in AT-2, can make the thiophene ring more susceptible to oxidation. In contrast, the electron-withdrawing nature of the phenyl and nitrile groups in AT-3 may offer some protection against oxidation.

  • Thermal and Photolytic Stability: 2-Aminothiophene derivatives generally exhibit good stability under thermal and photolytic stress, with minimal degradation observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of chemical stability. The following are standard protocols for conducting forced degradation studies on 2-aminothiophene derivatives.

General Procedure for Forced Degradation Studies

A stock solution of the 2-aminothiophene derivative (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Acidic Hydrolysis

To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is then heated in a water bath at 60°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M sodium hydroxide.

Basic Hydrolysis

To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is heated in a water bath at 60°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M hydrochloric acid.

Oxidative Degradation

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours, protected from light.

Thermal Degradation

The solid drug substance is placed in a thermostatically controlled oven at 80°C for 72 hours. A sample is then dissolved in the solvent to the desired concentration for analysis.

Photolytic Degradation

The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guidelines. A sample is then dissolved in the solvent to the desired concentration for analysis.

Analytical Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is typically employed for the analysis of stressed samples.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV maximum of the parent compound.

  • Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed reference standard.

Degradation Pathways and Workflow

Understanding the potential degradation pathways is critical for identifying and controlling impurities in pharmaceutical products. The following diagrams illustrate a logical workflow for assessing chemical stability and a plausible degradation pathway for a 2-aminothiophene derivative.

G cluster_0 Stability Assessment Workflow A Drug Substance (2-Aminothiophene Derivative) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stability-Indicating HPLC Method Development B->C D Analysis of Stressed Samples C->D E Identification of Degradation Products (LC-MS/MS, NMR) D->E G Validation of Analytical Method (ICH Q2(R1)) D->G F Characterization of Degradation Pathway E->F H Establishment of Stability Profile F->H G->H G cluster_1 Plausible Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (AT-1) Acid_Base Acid or Base Parent->Acid_Base Oxidant Oxidizing Agent (e.g., H₂O₂) Parent->Oxidant Product_A 2-Amino-4,5-dimethylthiophene-3-carboxylic acid + Ethanol Acid_Base->Product_A Product_B Thiophene S-oxide derivative Oxidant->Product_B Product_C Ring-opened products Product_B->Product_C

References

Quantitative Analysis of Phenethylamines in Dietary Supplements: A Comparative Guide to NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit inclusion of synthetic phenethylamines in dietary supplements poses a significant health risk to consumers and a challenge for regulatory bodies. Accurate and robust analytical methods are crucial for the identification and quantification of these pharmacologically active compounds. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the analysis of phenethylamines in complex dietary supplement matrices.

At a Glance: Method Comparison

FeatureqNMRLC-MS/MSGC-MS
Principle Intrinsic quantitative relationship between signal intensity and molar concentration.Separation by liquid chromatography followed by mass-based detection and quantification.Separation of volatile compounds by gas chromatography followed by mass-based detection and quantification.
Sample Prep. Simple dissolution, minimal extraction required.Often requires extraction (LLE or SPE) and filtration.Requires extraction and mandatory chemical derivatization for phenethylamines.
Analysis Time Fast (typically < 30 mins per sample).Moderate, depends on chromatographic runtime.Slower, due to derivatization and longer run times.
Selectivity High, based on unique chemical shifts.Very high, based on chromatographic retention and mass-to-charge ratio.High, but may have issues with isomeric compounds.
Sensitivity Lower than MS-based methods.Very high, considered the gold standard.[[“]]High, but can be matrix-dependent.
Quantification Absolute quantification with a certified internal standard.Requires analyte-specific reference standards for calibration curves.Requires analyte-specific reference standards and derivatized standards.
Throughput HighModerate to HighLower
Cost High initial instrument cost, lower running costs.High instrument cost, moderate running costs.Lower instrument cost, moderate running costs.

Quantitative Data Summary

The following tables summarize reported concentrations of various phenethylamines found in dietary supplements using qNMR, LC-MS/MS, and GC-MS.

Table 1: Phenethylamine Concentrations Determined by qNMR

PhenethylamineConcentration Range (mg/serving or mg/g)Reference
PhenethylamineDetected but not quantified in this study[2]
Synephrine0.5 - 25 mg/serving[2]
Oxilofrine1 - 10 mg/serving[2]
Hordenine0.1 - 5 mg/g[2]
β-methylphenethylamine10 - 50 mg/serving[2][3]
N-methyltyramine0.2 - 8 mg/g[2]
Octopamine0.1 - 3 mg/g[2]
DeterenolDetected but not quantified in this study[2]

Table 2: Phenethylamine Concentrations Determined by LC-MS/MS

PhenethylamineConcentration Range (mg/serving or mg/g)Reference
N-ethyl-α-ethyl-phenethylamine (ETH)4.27 - 8.5 mg/g[4]
Phenethylamine (PEA)Detected in multiple products[4]
N,N-diethylphenethylamine (NDP)Not detected in analyzed samples[4]
SynephrineHighly variable, often inconsistent with label claims[5]
MethylsynephrineUp to 240 mg/daily serving[5]
IsopropyloctopamineUp to 76 mg/daily serving[5]

Table 3: Phenethylamine Concentrations Determined by GC-MS

PhenethylamineConcentration Range (µg/mg or µg/mL)Reference
Synephrine3.1 µg/mg - 480.2 µg/mL

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of phenethylamines in dietary supplements by qNMR and a comparison with LC-MS/MS and GC-MS.

qNMR_Workflow qNMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification Sample Dietary Supplement Sample Weighing Accurate Weighing of Sample and Internal Standard Sample->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acquisition 1H-NMR Spectrum Acquisition (Optimized Parameters) Transfer->NMR_Acquisition Processing Phasing and Baseline Correction NMR_Acquisition->Processing Integration Integration of Analyte and Internal Standard Signals Processing->Integration Calculation Concentration Calculation Integration->Calculation

qNMR Experimental Workflow

Method_Comparison_Workflow Comparative Analysis Workflows cluster_qNMR qNMR cluster_LCMS LC-MS/MS cluster_GCMS GC-MS qNMR_Prep Sample & IS Weighing, Dissolution qNMR_Acq NMR Acquisition qNMR_Prep->qNMR_Acq qNMR_Proc Data Processing & Quantification qNMR_Acq->qNMR_Proc LCMS_Prep Extraction (LLE/SPE), Filtration LCMS_Acq LC Separation & MS/MS Detection LCMS_Prep->LCMS_Acq LCMS_Proc Peak Integration & Calibration LCMS_Acq->LCMS_Proc GCMS_Prep Extraction & Derivatization GCMS_Acq GC Separation & MS Detection GCMS_Prep->GCMS_Acq GCMS_Proc Peak Integration & Calibration GCMS_Acq->GCMS_Proc Start Dietary Supplement Sample Start->qNMR_Prep Start->LCMS_Prep Start->GCMS_Prep

Comparison of Analytical Workflows

Detailed Experimental Protocols

Quantitative ¹H-NMR Spectroscopy (qNMR)

This protocol is a representative method based on the validated approach by Zhao et al. (2018) and general qNMR principles.[2]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the homogenized dietary supplement powder into a vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the internal standard to the expected analyte should be optimized for accurate integration.

  • Add a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) to the vial.

  • Vortex the mixture for 2 minutes to ensure complete dissolution of the analytes and internal standard.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Transfer the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence with water suppression if using D₂O.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of both the analyte and the internal standard. A typical starting point is 20-30 seconds, which should be experimentally verified.[6]

  • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250 for the signals of interest to ensure integration accuracy of <1%.[7]

  • Acquisition Time (at): Typically 2-4 seconds to ensure adequate digital resolution.[8]

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of the analyte(s) and the internal standard. For phenethylamines, aromatic protons or specific methylene/methine protons are often used.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on the method described by ElSohly et al. (2014) for the analysis of N-ethyl-α-ethyl-phenethylamine (ETH), phenethylamine (PEA), and N,N-diethylphenethylamine (NDP).[4]

1. Sample Preparation:

  • Weigh 10 mg of the dietary supplement powder into an extraction tube.

  • Add 1 mL of methanol and sonicate for 2 minutes.

  • Filter the extract through a 0.2 µm filter.

  • Perform serial dilutions with methanol to bring the analyte concentration within the calibration range.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., Luna Hydro-RP, 150 x 3.0 mm, 4 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte.

3. Quantification:

  • Prepare a calibration curve using certified reference standards of the target phenethylamines.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of phenethylamines, which requires a derivatization step to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Perform an extraction of the phenethylamines from the supplement matrix using a suitable solvent and procedure (e.g., liquid-liquid extraction).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).

  • Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injector and Oven Temperature: Optimized for the separation of the derivatized phenethylamines.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. Quantification:

  • Prepare calibration standards of the derivatized phenethylamines.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The choice of analytical method for the quantitative analysis of phenethylamines in dietary supplements depends on the specific requirements of the study.

  • qNMR is a powerful technique that offers rapid and accurate absolute quantification with minimal sample preparation. Its high specificity and the ability to analyze multiple compounds simultaneously without the need for analyte-specific reference standards make it an excellent tool for screening and quality control.[2] However, its lower sensitivity compared to MS-based methods may be a limitation for detecting trace amounts of contaminants.

  • LC-MS/MS is the gold standard for its exceptional sensitivity and selectivity, making it ideal for the detection and quantification of low-level phenethylamines and for distinguishing between isomers.[[“]] The requirement for analyte-specific reference standards and more complex sample preparation are its main drawbacks.

  • GC-MS is a viable alternative, particularly for volatile phenethylamines. However, the mandatory derivatization step adds complexity and time to the workflow and may introduce variability.

For comprehensive and robust quality control of dietary supplements, a combination of these techniques can be highly effective. qNMR can be used for rapid screening and quantification of major components, while LC-MS/MS can be employed for targeted analysis of trace-level contaminants and confirmation of identity.

References

Safety Operating Guide

Proper Disposal Procedures for (2-Amino-2-phenylethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents like (2-Amino-2-phenylethyl)dimethylamine, also identified as N¹,N¹-Dimethyl-1-phenylethane-1,2-diamine (CAS No. 6342-21-8), are critical for ensuring personnel safety and environmental compliance. This guide provides a comprehensive operational plan for its proper disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with a high degree of caution. This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[1][2]

  • Eye Protection: Use chemical safety goggles and a face shield.[1][2]

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If inhalation risk is high, a NIOSH-approved respirator may be necessary.[1]

Emergency Spill Procedures: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[1][4] Do not use combustible materials like paper towels for initial absorption.[4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled hazardous waste container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]

Hazard Classification and Safety Data

The following table summarizes the key hazard information for N¹,N¹-Dimethyl-1-phenylethane-1,2-diamine, which is essential for risk assessment and planning disposal procedures.

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional policies and local, state, and national regulations. The primary directive is to dispose of the chemical and its container via an approved waste disposal plant.[1][3][5]

1. Waste Segregation and Collection:

  • Characterize the Waste: Determine if the waste is the pure compound or mixed with solvents or other reagents.

  • Segregate Waste: It is crucial to keep amine waste separate from other chemical wastes, especially incompatible substances like acids and strong oxidizing agents, to prevent hazardous reactions.[2]

  • Collect Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be collected and disposed of as hazardous waste.[6]

2. Containerization and Labeling:

  • Use a Dedicated Container: Collect all waste containing this compound in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[2][4] The container must be in good condition with a secure, leak-proof lid.[2][4]

  • Label Clearly: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound" or "N¹,N¹-Dimethyl-1-phenylethane-1,2-diamine".[4]

    • The appropriate hazard pictograms (e.g., Corrosive).[4]

    • The date when waste was first added.

3. On-Site Storage:

  • Secure Storage: Keep the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[7]

  • Ventilation and Temperature: The storage area must be cool and well-ventilated.[2][3]

  • Secondary Containment: Store hazardous waste containers with secondary containment to mitigate leaks or spills.[7]

4. Final Disposal:

  • Licensed Disposal Vendor: The final disposal of the waste must be handled by a licensed hazardous waste disposal company.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]

  • Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[2]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][4]

  • DO NOT dispose of it in the regular trash.[4][8]

  • DO NOT allow it to evaporate in a fume hood as a method of disposal.[4][7]

G cluster_workflow Disposal Workflow for this compound start Start: Waste Generated ppe 1. Confirm Appropriate Personal Protective Equipment (PPE) is worn start->ppe segregate 2. Segregate Waste Stream (Keep away from acids and oxidizers) ppe->segregate is_mixed Is waste mixed with other hazardous chemicals? segregate->is_mixed containerize_pure 3a. Collect in dedicated, labeled container for amine waste is_mixed->containerize_pure No containerize_mixed 3b. Collect in compatible, labeled container for mixed hazardous waste is_mixed->containerize_mixed Yes storage 4. Store sealed container in cool, ventilated, secondary containment area containerize_pure->storage containerize_mixed->storage contact_ehs 5. Contact EHS or licensed waste contractor for disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end prohibited PROHIBITED: - No Drain Disposal - No Trash Disposal - No Evaporation

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (2-Amino-2-phenylethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (2-Amino-2-phenylethyl)dimethylamine. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a combustible liquid that is toxic if swallowed, can cause severe skin burns and eye damage, and is harmful to aquatic life. It is imperative to handle this chemical with appropriate personal protective equipment and follow all safety protocols outlined below.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Safety Goggles and Face ShieldMust be worn where there is a splash potential to protect against severe eye damage[1].
Hand Protection Chemical-Resistant GlovesWear appropriate gloves to prevent skin contact[2]. The specific glove material should be selected based on the breakthrough time and permeation rate for this chemical.
Body Protection Protective ClothingWear appropriate clothing to prevent skin exposure[2]. A lab coat is the minimum requirement. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)Required when vapors or aerosols are generated, or in inadequately ventilated areas[1]. The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134)[1].

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[3].

  • Avoid all direct contact with the substance.

  • Do not breathe vapors or aerosols.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area[3][4].

  • This chemical is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon)[4].

  • Store in a locked-up area accessible only to authorized personnel.

  • Keep away from incompatible materials such as strong oxidizing agents[3].

Spill and Disposal Procedures

Immediate and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal[2][4].

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • The substance and its container must be disposed of as hazardous waste at an approved waste disposal plant[3]. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Clean Glassware handle_reaction->handle_cleanup dispose_waste Segregate Waste handle_cleanup->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_storage Store in Satellite Accumulation Area dispose_label->dispose_storage start Assess Task splash_potential Potential for Splash? start->splash_potential goggles Wear Chemical Goggles splash_potential->goggles No face_shield Wear Face Shield and Goggles splash_potential->face_shield Yes aerosol_generation Potential for Aerosol/Vapor Generation? no_respirator Standard Lab Coat and Gloves aerosol_generation->no_respirator No respirator Use Respirator in Fume Hood aerosol_generation->respirator Yes goggles->aerosol_generation face_shield->aerosol_generation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.